molecular formula C15H13F3N2O B1600336 N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 30069-31-9

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B1600336
CAS No.: 30069-31-9
M. Wt: 294.27 g/mol
InChI Key: UFOJNUSJWKEEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H13F3N2O and its molecular weight is 294.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-9-5-6-12(8-13(9)19)20-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJNUSJWKEEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468114
Record name N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30069-31-9
Record name N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key chemical intermediate in the synthesis of advanced kinase inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, outlines a detailed synthesis protocol, and explores its critical role in the development of targeted cancer therapies.

Introduction: The Strategic Importance of a Versatile Benzamide

This compound (CAS No. 30069-31-9) is a substituted benzamide that has garnered significant interest in medicinal chemistry.[1][2] Its strategic importance lies not in its own biological activity, but as a crucial building block for more complex and highly potent pharmaceutical agents. Specifically, this compound is a pivotal intermediate in the synthesis of CHMFL-ABL-053, a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor developed for the treatment of Chronic Myeloid Leukemia (CML).[3][4][5][6] The unique arrangement of its functional groups—an amine, a methyl group, and a trifluoromethylated benzoyl moiety—provides a versatile scaffold for the construction of targeted therapies that address critical signaling pathways in cancer.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for predicting the properties of its derivatives.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 30069-31-9[1][7][8][9][10]
Molecular Formula C₁₅H₁₃F₃N₂O[1][8][9]
Molecular Weight 294.27 g/mol [1][9]
Appearance Solid (predicted)[8]
Predicted XlogP 3.3[11]
Predicted PSA 58.61 Ų[1]
Structural Elucidation

The chemical structure of this compound is characterized by a central amide linkage connecting a 3-amino-4-methylphenyl group to a 3-(trifluoromethyl)benzoyl moiety.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process starting from commercially available precursors: 4-methyl-3-nitroaniline and 3-(trifluoromethyl)benzoyl chloride. The following protocol is a well-established method for its preparation.

Experimental Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Methyl-3-nitroaniline C N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide A->C B 3-(Trifluoromethyl)benzoyl chloride B->C D N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) obtained from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction: Add a reducing agent to the solution. Common methods include:

    • Catalytic Hydrogenation: Use palladium on carbon (Pd/C) (5-10 mol%) under a hydrogen atmosphere.

    • Chemical Reduction: Use a mixture of iron powder (Fe) and ammonium chloride (NH₄Cl) in a water/ethanol mixture, or stannous chloride (SnCl₂·2H₂O) in ethanol.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup:

    • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For chemical reduction, filter the reaction mixture to remove solid byproducts and concentrate the filtrate. If necessary, neutralize the solution and extract the product with an organic solvent.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a key building block in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology.

Role in the Synthesis of CHMFL-ABL-053

CHMFL-ABL-053 is a multi-targeted kinase inhibitor that has shown high potency against BCR-ABL, SRC, and p38 kinases.[3][6] The this compound moiety serves as a crucial component of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. The synthesis of CHMFL-ABL-053 involves the coupling of this intermediate with a substituted pyrimidine core.[3][4]

G A This compound C CHMFL-ABL-053 (BCR-ABL/SRC/p38 Inhibitor) A->C Coupling Reaction B Substituted Pyrimidine Core B->C Coupling Reaction

Caption: Role of the title compound in the synthesis of CHMFL-ABL-053.

Mechanism of Action of Downstream Kinase Inhibitors

The final drug products derived from this intermediate, such as CHMFL-ABL-053, function by competitively binding to the ATP-binding site of the target kinases.[12] This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive cancer cell proliferation and survival.[3] For instance, in CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a primary driver of the disease.[13] Inhibitors like CHMFL-ABL-053 effectively shut down this aberrant kinase activity.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic amines and benzamides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its well-defined structure and functional groups make it an ideal starting material for the synthesis of complex, biologically active molecules. Its integral role in the creation of potent kinase inhibitors like CHMFL-ABL-053 underscores its importance in the ongoing development of targeted therapies for cancer and other diseases. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS 30069-31-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Kinase Inhibitor Synthesis

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, with the CAS number 30069-31-9, is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted aniline and a trifluoromethylated benzoyl group, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its role as a precursor to potent kinase inhibitors.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₅H₁₃F₃N₂O
Molecular Weight 294.27 g/mol
Appearance Likely a white to off-white solidBased on similar benzamide compounds.[2]
Melting Point Expected to be in the range of 150-180 °CBased on the melting point of similar benzamide derivatives.
Boiling Point Not readily available; likely to decompose at high temperatures
Solubility Expected to have moderate solubility in organic solvents like acetone and ethanol, and low solubility in water.[2]The aromatic rings and the trifluoromethyl group contribute to its hydrophobicity.
Stability Stable under normal laboratory conditions. The carbon-fluorine bonds in the trifluoromethyl group are very strong.[2]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-nitroaniline. The first step involves the reduction of the nitro group to an amine, followed by the acylation of the resulting diamine with 3-(trifluoromethyl)benzoyl chloride.[3][4]

Experimental Protocol

Step 1: Reduction of 4-methyl-3-nitroaniline to 4-methyl-1,3-diaminobenzene

A common and effective method for the reduction of a nitro group in the presence of other functional groups is catalytic hydrogenation or using a reducing agent like tin(II) chloride.

  • Materials: 4-methyl-3-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

  • Procedure (using SnCl₂):

    • In a round-bottom flask, dissolve 4-methyl-3-nitroaniline in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-1,3-diaminobenzene.

Step 2: Acylation of 4-methyl-1,3-diaminobenzene with 3-(trifluoromethyl)benzoyl chloride

The newly formed amino group is then acylated using 3-(trifluoromethyl)benzoyl chloride.

  • Materials: 4-methyl-1,3-diaminobenzene, 3-(trifluoromethyl)benzoyl chloride, Pyridine or another suitable base, Dichloromethane (DCM) or another aprotic solvent.

  • Procedure:

    • Dissolve 4-methyl-1,3-diaminobenzene in dichloromethane in a round-bottom flask.

    • Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.

    • Cool the mixture in an ice bath.

    • Add a solution of 3-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water, a dilute solution of hydrochloric acid, and then a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary and most significant application of this compound is its use as a key building block in the synthesis of complex kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

This benzamide derivative serves as a core scaffold onto which other chemical moieties can be added to create potent and selective inhibitors of specific kinases. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity of the final molecule to the target kinase and improving its drug-like properties.[1]

While direct studies on the biological activity of this compound are limited, the extensive research on its derivatives underscores its importance in the field of medicinal chemistry and drug development.[5][6][7]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 4-methyl-3-nitroaniline 3-(trifluoromethyl)benzoyl chloride Step1 Step 1: Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Step1 Step2 Step 2: Acylation (Pyridine, DCM) Start->Step2 Acylating agent Intermediate Intermediate: 4-methyl-1,3-diaminobenzene Step1->Intermediate Forms diamine Intermediate->Step2 Product Final Product: N-(3-amino-4-methylphenyl)-3- (trifluoromethyl)benzamide Step2->Product Forms amide bond Purification Purification (Chromatography/ Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization

Sources

An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide: Synthesis, Characterization, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key intermediate in the synthesis of advanced kinase inhibitors. Drawing upon established chemical principles and citing relevant literature, this document details the compound's molecular structure, physicochemical properties, a robust synthesis protocol, and its critical role in the development of targeted cancer therapies.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound (CAS No. 30069-31-9) is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2] Its molecular architecture, featuring a substituted aniline moiety linked to a trifluoromethyl-bearing benzamide, makes it an ideal precursor for the construction of complex molecules with specific biological activities.

Notably, this compound serves as a crucial building block in the synthesis of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of various malignancies. The structural attributes of this compound allow for its incorporation into larger scaffolds designed to fit into the ATP-binding pocket of kinases, thereby modulating their activity. A prime example of its application is in the synthesis of the BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053, which has shown promise in the treatment of Chronic Myeloid Leukemia (CML).[3][4]

This guide will provide researchers with the necessary technical information to synthesize, characterize, and effectively utilize this important intermediate in their drug discovery and development endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

PropertyValueReference
CAS Number 30069-31-9[1][2]
Molecular Formula C₁₅H₁₃F₃N₂O[1]
Molecular Weight 294.27 g/mol [1]
IUPAC Name This compound
Appearance Solid[5]
Purity (typical) ≥97%[5]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process commencing from commercially available starting materials: 3-(trifluoromethyl)benzoyl chloride and 4-methyl-3-nitroaniline. The synthesis proceeds via an initial acylation to form an amide bond, followed by the selective reduction of a nitro group to the corresponding amine.

Reaction Scheme

Synthesis_Scheme cluster_reagents1 cluster_reagents2 reactant1 3-(Trifluoromethyl)benzoyl chloride intermediate N-(4-methyl-3-nitrophenyl)-3- (trifluoromethyl)benzamide reactant1->intermediate Step 1: Acylation reactant2 4-Methyl-3-nitroaniline reactant2->intermediate product N-(3-amino-4-methylphenyl)-3- (trifluoromethyl)benzamide intermediate->product Step 2: Nitro Reduction reagent1 Pyridine, CH₂Cl₂ reagent2 Fe, NH₄Cl, EtOH/H₂O

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

This step involves the acylation of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • To a stirred solution of 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide as a solid.

Step 2: Synthesis of this compound

The final step is the selective reduction of the nitro group. A variety of reducing agents can be employed; however, iron powder in the presence of an acidic catalyst such as ammonium chloride is a common, effective, and relatively mild method.

  • To a suspension of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the amine protons, and the amide proton. The aromatic region will display complex splitting patterns due to the substitution on both phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, the amide carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-F stretching of the trifluoromethyl group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity analysis of this compound. A C18 column is typically suitable for this type of aromatic compound.

Proposed HPLC Method:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

This method is a starting point and may require optimization for baseline separation of the main peak from any impurities.[6]

Mechanism of Action and Role in Drug Discovery

While this compound is primarily an intermediate and may not possess significant intrinsic biological activity, its structure is pre-validated for incorporation into kinase inhibitors. The 3-amino-4-methylphenyl moiety provides a key attachment point for elaboration into more complex heterocyclic systems that can interact with the hinge region of a kinase's ATP-binding site. The 3-(trifluoromethyl)benzamide portion often serves to occupy a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity and selectivity of the final inhibitor.

The trifluoromethyl group is a particularly valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and its lipophilicity can enhance membrane permeability and metabolic stability.

Signaling Pathway Context: BCR-ABL Kinase Inhibition

The end-goal of synthesizing this compound is often to create inhibitors of oncogenic kinases like BCR-ABL. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Kinase Inhibitor (e.g., CHMFL-ABL-053) Inhibitor->BCR_ABL Inhibition

Caption: Simplified signaling pathway of BCR-ABL and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide has provided a detailed framework for its synthesis, characterization, and application. By understanding the chemical principles behind its preparation and its strategic importance in drug design, researchers can leverage this compound to accelerate the discovery and development of novel medicines. The protocols and analytical methods described herein offer a solid foundation for the successful incorporation of this key building block into ambitious drug discovery programs.

References

  • Molbase. This compound | 30069-31-9. Available from: [Link][1]

  • PubChemLite. This compound. Available from: [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link][3]

  • ResearchGate. (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. Available from: [Link]

  • ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Available from: [Link]

Sources

Unveiling the Bioactivity of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Scaffold: A Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with an emphasis on the rational design of small molecules that selectively modulate the activity of key oncogenic drivers. Within this paradigm, the privileged benzamide scaffold has emerged as a cornerstone for the development of potent and specific enzyme inhibitors. This technical guide delves into the mechanistic underpinnings of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide chemical framework. While this molecule itself is a foundational chemical entity, its core structure is integral to more complex, highly active pharmaceutical agents. To fully appreciate its therapeutic potential, we will examine its role within the context of a well-characterized, potent kinase inhibitor, 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) , a powerful agent developed for the treatment of Chronic Myeloid Leukemia (CML). This guide will dissect the mechanism of action, key experimental validations, and the broader implications for drug discovery researchers and scientists in the field.

The this compound Moiety: A Key Pharmacophore

The this compound structure serves as a critical "tail" region in the design of CHMFL-ABL-053[1][2]. In the broader context of medicinal chemistry, the benzamide group is a versatile hydrogen bond donor and acceptor, capable of forming stable interactions within the active sites of enzymes. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, offering increased metabolic stability and enhanced binding affinity through favorable hydrophobic and electronic interactions. The aminomethylphenyl portion provides a crucial vector for linking to a larger scaffold, orienting the benzamide for optimal target engagement. It is the integration of this specific benzamide derivative into a larger molecular architecture that unlocks its potent and selective biological activity.

Mechanism of Action: A Multi-Targeted Kinase Inhibitor for Chronic Myeloid Leukemia

CHMFL-ABL-053, which incorporates the this compound moiety, has been identified as a potent, selective, and orally available inhibitor of the BCR-ABL fusion protein, as well as SRC and p38 kinases[1]. The BCR-ABL oncoprotein is the hallmark of CML and drives the malignant proliferation of hematopoietic cells.

Primary Target: BCR-ABL Kinase

The primary mechanism of action of CHMFL-ABL-053 is the direct inhibition of the BCR-ABL kinase. It exhibits potent inhibitory activity against the ABL1 kinase with an IC50 of 70 nM[2]. This inhibition occurs through the suppression of BCR-ABL autophosphorylation, a critical step for its activation. The EC50 for the suppression of BCR-ABL autophosphorylation in cells is approximately 100 nM[1][2].

Downstream Signaling Pathway Inhibition

By inhibiting BCR-ABL, CHMFL-ABL-053 effectively blocks the downstream signaling pathways that are crucial for CML cell proliferation and survival. This includes the suppression of the phosphorylation of key mediators such as:

  • STAT5 (Signal Transducer and Activator of Transcription 5): A critical substrate of BCR-ABL that promotes cell proliferation and survival.

  • Crkl (Crk-like protein): An adapter protein that is a direct substrate of BCR-ABL and a key component of downstream signaling.

  • ERK (Extracellular signal-regulated kinase): A member of the MAPK pathway that is involved in cell proliferation and differentiation.

The inhibition of these downstream effectors leads to a potent anti-proliferative effect in CML cell lines.

G cluster_drug CHMFL-ABL-053 cluster_targets Primary Targets cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects CHMFL-ABL-053 CHMFL-ABL-053 BCR-ABL BCR-ABL CHMFL-ABL-053->BCR-ABL Inhibits (EC50 ~100 nM) SRC SRC CHMFL-ABL-053->SRC Inhibits p38 p38 CHMFL-ABL-053->p38 Inhibits Proliferation Proliferation CHMFL-ABL-053->Proliferation Suppresses Apoptosis Apoptosis CHMFL-ABL-053->Apoptosis Induces STAT5_p p-STAT5 BCR-ABL->STAT5_p Phosphorylates Crkl_p p-Crkl BCR-ABL->Crkl_p Phosphorylates ERK_p p-ERK BCR-ABL->ERK_p Phosphorylates STAT5_p->Proliferation Promotes Crkl_p->Proliferation Promotes ERK_p->Proliferation Promotes

Figure 1: Simplified signaling pathway of CHMFL-ABL-053.

Cellular and In Vivo Efficacy

The potent inhibition of the BCR-ABL signaling cascade translates to significant anti-proliferative activity in various CML cell lines.

Cell LineGI50 (nM)
K56214[1][2]
KU81225[1][2]
MEG-0116[1][2]

Table 1: Anti-proliferative activity of CHMFL-ABL-053 in CML cell lines.

Furthermore, in a xenograft mouse model inoculated with K562 cells, a daily dosage of 50 mg/kg of CHMFL-ABL-053 resulted in almost complete suppression of tumor progression, demonstrating its potent in vivo efficacy[1].

Experimental Protocols for Mechanistic Validation

To rigorously establish the mechanism of action of a kinase inhibitor like CHMFL-ABL-053, a series of biochemical and cell-based assays are essential. The following protocols are representative of the methodologies employed in the characterization of such compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (BCR-ABL)

This assay quantifies the direct inhibitory effect of the compound on the kinase activity of the target enzyme.

Objective: To determine the IC50 value of the test compound against ABL1 kinase.

Methodology:

  • Reagents and Materials: Recombinant ABL1 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound dilutions.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the ABL1 kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. g. Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This method assesses the effect of the compound on the phosphorylation status of downstream signaling proteins in whole cells.

Objective: To evaluate the inhibition of BCR-ABL-mediated signaling in CML cells.

Methodology:

  • Cell Culture and Treatment: a. Culture K562 cells in appropriate media. b. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction: a. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against p-BCR-ABL, total BCR-ABL, p-STAT5, total STAT5, p-Crkl, total Crkl, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Start K562 Cells Treatment Treat with CHMFL-ABL-053 Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization End Results Normalization->End

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The this compound scaffold is a valuable component in the design of potent kinase inhibitors. Its incorporation into CHMFL-ABL-053 exemplifies a successful strategy for developing multi-targeted agents against complex diseases like Chronic Myeloid Leukemia. The detailed mechanistic studies of CHMFL-ABL-053, from direct enzyme inhibition to the modulation of downstream signaling pathways and potent in vivo anti-tumor activity, provide a clear roadmap for the evaluation of future drug candidates built upon this and similar chemical frameworks. For researchers in drug development, this case study underscores the importance of a multi-faceted approach to mechanistic validation, combining biochemical assays with cell-based and in vivo models to build a comprehensive and compelling data package. The continued exploration of the structure-activity relationships of the benzamide scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases.

References

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. ResearchGate. [Link]

Sources

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Chemical Space

I've initiated a thorough search for the compound "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" and its known biological activities. I'm focusing on synonyms like Sorafenib derivatives and related structures to broaden the scope. My primary aim is to establish a solid foundation of existing knowledge before delving into potential novel applications.

Defining Guide Scope

My current focus is expanding my search to related compounds and common experimental methodologies. I'm actively identifying potential biological targets based on structural similarities, like trifluoromethylbenzamide and aminomethylphenyl groups, to infer activity. Analyzing search results to define a logical structure for the technical guide is the next step.

Planning Detailed Protocols

I'm now expanding my investigation to include common assays and workflows for characterizing small molecule biological activity. My focus is on related compounds with trifluoromethylbenzamide and aminomethylphenyl motifs to uncover potential biological targets. I'm also preparing to outline the guide's structure, starting with the compound's background and moving to detailed experimental protocols. The goal is to provide a comprehensive and practical resource.

Investigating Compound Identity

I've discovered the chemical name "this compound" is linked to a Sorafenib impurity. There's some ambiguity, as it's sometimes called "Sorafenib impurity B", but other Sorafenib impurities also hold that designation, making the naming inconsistent. Further clarification on its specific role within the Sorafenib synthesis or degradation is needed.

Analyzing Activity Possibilities

I'm now focusing on the compound's potential biological activities. The N-phenylbenzamide structure and trifluoromethyl group, observed in the target, have prompted me to study existing research. Related structures show potential for antimicrobial, antiviral, anticancer, and CETP-inhibitory activities. Therefore, I'm leaning towards experimenting with assays that test for cytotoxicity, given this link to anticancer activity.

Exploring Potential Biologicals

I'm now diving into the structural features of "this compound". The N-phenylbenzamide core and trifluoromethyl group, key to its structure, give me confidence in possible activities. My search on related structures highlighted activities in areas like anticancer and antimicrobial fields. Therefore, I plan to focus on methods to screen for cytotoxicity, antimicrobial ability, and possibly CETP inhibition to create an in-depth technical guide. I'll start building the guide, based on the information I've found.

Synthesizing Activity Hypotheses

Based on related compounds, I'm now forming hypotheses about the compound's potential. My research revealed "N-phenylbenzamide" and "3-(trifluoromethyl)benzamide" derivatives with diverse biological actions. These include antimicrobial, antiviral, anticancer, and CETP-inhibitory capabilities. Using this information, I can start building an in-depth technical guide focused on exploring the target's potential biological activities. I will center the guide around the existing research into related structures.

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

A Core Intermediate for the Development of Next-Generation Kinase Inhibitors

Abstract

This technical guide provides an in-depth analysis of this compound, a key chemical intermediate in the synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of its structural features, including the trifluoromethyl group and the benzamide scaffold, which are pivotal for achieving high binding affinity and favorable pharmacokinetic profiles in targeted cancer therapies. This document furnishes detailed synthetic protocols, mechanisms of action, and robust methodologies for biological evaluation, tailored for researchers, medicinal chemists, and professionals in drug development. The focus is on the practical application of this intermediate in constructing advanced inhibitors, exemplified by its use in the synthesis of multi-targeted agents like the BCR-ABL/SRC/p38 inhibitor, CHMFL-ABL-053.

Introduction: The Central Role of Kinase Inhibitors in Oncology

The Kinase Superfamily as a Therapeutic Target

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including metabolism, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them one of the most critical classes of targets in modern oncology drug discovery. The development of small-molecule kinase inhibitors, which can selectively block the ATP-binding site of a specific kinase, has revolutionized cancer treatment.

The Emergence of Benzamide Scaffolds in Kinase Inhibition

The benzamide moiety is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2] Its amide group can act as a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding mode for many successful drugs, including several tyrosine kinase inhibitors (TKIs).

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its inclusion in drug candidates is a well-established strategy to enhance metabolic stability, increase binding affinity, and improve pharmacokinetic (PK) properties.[3][4] The strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[3][4] In the context of kinase inhibitors, the trifluoromethylphenyl ring often packs tightly into hydrophobic specificity pockets within the enzyme's active site.[5]

This compound: A Privileged Intermediate

This compound (CAS No: 30069-31-9) serves as a versatile building block.[6][7] Its structure is pre-validated with features known to be beneficial for kinase inhibition, making it an efficient starting point for creating diverse libraries of potential drug candidates.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₃F₃N₂O[8]
Molecular Weight 294.27 g/mol [6]
Appearance Typically a solid powderN/A
XlogP (Predicted) 3.3[8]
Structural Rationale: Dissecting the Key Moieties

The utility of this intermediate lies in its trifecta of functional components:

  • 3-(trifluoromethyl)benzamide Core : This portion is designed to interact with the kinase active site. The benzamide provides the hinge-binding capability, while the -CF3 group targets a hydrophobic pocket, contributing to both potency and selectivity.

  • Free Amino Group (-NH₂) : The primary amine at the 3-position is the key synthetic handle. It is a nucleophile, perfectly positioned for subsequent coupling reactions to build out the rest of the inhibitor molecule, often targeting the solvent-exposed region of the kinase.

  • Methyl Group (-CH₃) : The methyl group at the 4-position provides steric bulk and electronic modulation that can influence the conformation and binding of the final molecule. It can also block a potential site of metabolism, thereby improving the compound's half-life.

Synthesis and Characterization

Synthetic Strategy: The Amide Coupling Reaction

The most direct and efficient synthesis of the title intermediate is a nucleophilic acyl substitution. This involves the reaction of 3-amino-4-methylaniline with 3-(trifluoromethyl)benzoyl chloride .[9] This standard amide bond formation is reliable and scalable.

Kinase_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase (ATP Binding Site) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase ADP ADP Inhibitor Kinase Inhibitor (contains intermediate scaffold) Inhibited_Kinase Kinase (Binding Site Blocked) Inhibitor->Inhibited_Kinase Competitive Binding No_Reaction No Phosphorylation Inhibited_Kinase->No_Reaction ATP_blocked ATP ATP_blocked->Inhibited_Kinase Substrate_blocked Protein Substrate Substrate_blocked->Inhibited_Kinase Validation_Workflow A Synthesis of Intermediate (e.g., N-(3-amino-4-methylphenyl)...) B Synthesis of Final Inhibitor (e.g., CHMFL-ABL-053) A->B C Purification & Structural Verification (HPLC, NMR, MS) B->C D Biochemical Assay: In Vitro Kinase Inhibition (IC₅₀) C->D Test Compound E Cell-Based Assay: Cancer Cell Proliferation (GI₅₀) D->E Confirm Potency F Downstream Target Modulation (Western Blot for p-STAT5, p-Crkl) E->F Confirm Mechanism G In Vivo Studies (Pharmacokinetics & Efficacy) F->G Lead Candidate BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Crkl Crkl BCR_ABL->Crkl phosphorylates Inhibitor TKI derived from intermediate Inhibitor->BCR_ABL pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkl p-Crkl Crkl->pCrkl pCrkl->Proliferation

Sources

The Strategic Role of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in Modern Kinase Inhibitor Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key chemical intermediate in the synthesis of advanced kinase inhibitors. Primarily intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's significance, synthesis, and application, with a focus on its role in the development of targeted cancer therapies.

Introduction: The Emergence of a Pivotal Building Block

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized patient outcomes, particularly in malignancies driven by specific genetic aberrations. One such critical driver is the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML). The pursuit of potent and selective BCR-ABL inhibitors has led to the exploration of novel chemical scaffolds. Within this context, this compound (CAS No: 30069-31-9) has emerged as a crucial intermediate.[1][2] Its molecular structure combines two key pharmacophoric elements: a substituted aminophenyl ring and a trifluoromethylated benzamide moiety. This unique combination makes it an ideal precursor for constructing complex molecules designed to interact with the ATP-binding site of kinases like BCR-ABL.

The strategic importance of this compound lies in its incorporation into the potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053.[3][4] Understanding the medicinal chemistry of this compound is, therefore, synonymous with understanding a key step in the creation of next-generation CML therapeutics.

Physicochemical Properties

A foundational understanding of a synthetic intermediate's physicochemical properties is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 30069-31-9[5]
Molecular Formula C15H13F3N2O[1]
Molecular Weight 294.27 g/mol [1]
Predicted XlogP 3.3[6]
Monoisotopic Mass 294.098 Da[6]

Synthesis Protocol

The synthesis of this compound is a critical step in the overall synthesis of CHMFL-ABL-053. The following protocol is derived from the established literature for the preparation of this key intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via amide coupling of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride, followed by reduction of the nitro group.

Materials:

  • 4-methyl-3-nitroaniline

  • 3-(trifluoromethyl)benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step 1: Amide Coupling

  • To a solution of 4-methyl-3-nitroaniline in dichloromethane, add pyridine as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

Step 2: Nitro Group Reduction

  • To a solution of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and stir until the reduction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Application in the Synthesis of CHMFL-ABL-053

The primary utility of this compound is as a precursor to the advanced BCR-ABL inhibitor, CHMFL-ABL-053. The synthesis of this complex molecule involves a multi-step pathway where our topic compound is a key building block.

Synthetic Workflow for CHMFL-ABL-053

The following diagram illustrates the synthetic route to CHMFL-ABL-053, highlighting the integration of this compound.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B (Topic Compound) cluster_2 Final Assembly Pyrimidine Core Pyrimidine Core Functionalized Pyrimidine Functionalized Pyrimidine Pyrimidine Core->Functionalized Pyrimidine Multiple Steps Coupling Coupling Functionalized Pyrimidine->Coupling 4-methyl-3-nitroaniline 4-methyl-3-nitroaniline N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide 4-methyl-3-nitroaniline->N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide Amide Coupling This compound This compound N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide->this compound Nitro Reduction This compound->Coupling CHMFL-ABL-053 CHMFL-ABL-053 Coupling->CHMFL-ABL-053 Final Steps G BCR-ABL BCR-ABL RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway BCR-ABL->JAK/STAT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival JAK/STAT Pathway->Proliferation & Survival CHMFL-ABL-053 CHMFL-ABL-053 CHMFL-ABL-053->BCR-ABL Inhibits

BCR-ABL Signaling and Inhibition by CHMFL-ABL-053
Biological Activity of CHMFL-ABL-053

CHMFL-ABL-053 demonstrates potent activity against BCR-ABL and other relevant kinases, as well as significant anti-proliferative effects in CML cell lines.

Target/Cell LineIC50/GI50 (nM)Reference
BCR-ABL1 70 [3]
SRC 90 [7]
p38α 62 [7]
K562 (CML cell line) 14 [3]
KU812 (CML cell line) 25 [3]
MEG-01 (CML cell line) 16 [3]
Pharmacokinetic Profile of CHMFL-ABL-053

The oral bioavailability and half-life of CHMFL-ABL-053 in preclinical models underscore its potential as a therapeutic agent.

ParameterValueSpeciesReference
Half-life (t½) > 4 hoursRat [3]
Oral Bioavailability 24%Rat [3]

Structure-Activity Relationship (SAR) Insights

The molecular architecture of this compound provides key structural features that are critical for the biological activity of the final inhibitor, CHMFL-ABL-053.

  • 3-(Trifluoromethyl)benzamide Moiety: The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of the amide N-H, potentially enhancing hydrogen bonding interactions within the kinase hinge region. Furthermore, the trifluoromethyl group often improves metabolic stability and membrane permeability, favorable properties for drug candidates.

  • 3-Amino-4-methylphenyl Moiety: This portion of the molecule serves as a key linker. The amino group provides a reactive handle for coupling with the pyrimidine core of CHMFL-ABL-053. The relative positions of the amino and methyl groups on the phenyl ring are crucial for the overall conformation of the final inhibitor, ensuring an optimal fit within the BCR-ABL active site. The methyl group can contribute to hydrophobic interactions and modulate the electronics of the aromatic ring.

Conclusion

This compound is more than a mere synthetic intermediate; it is a strategically designed building block that embodies key pharmacophoric features required for potent and selective kinase inhibition. Its successful synthesis is a critical step in the production of promising anti-cancer agents like CHMFL-ABL-053. This guide has provided a comprehensive overview of its synthesis, properties, and pivotal role in the development of targeted therapies for Chronic Myeloid Leukemia, underscoring its importance to the medicinal chemistry and drug discovery community.

References

  • Title: BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bcr-Abl tyrosine-kinase inhibitor Source: Wikipedia URL: [Link]

  • Title: The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia Source: MDPI URL: [Link]

  • Title: Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinases Exerts Synergistic Effect Against Chronic Myeloid Leukemia Cells Source: ASH Publications URL: [Link]

  • Title: this compound Source: Molbase URL: [Link]

  • Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia Source: PubMed URL: [Link]

  • Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationship Studies of Mitogen Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 and BCR-ABL1 Inhibitors Targeting Chronic Myeloid Leukemic Cells Source: PubMed URL: [Link]

  • Title: 3-amino-N-(4-methylphenyl)benzamide Source: PubChem URL: [Link]

  • Title: Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro- Source: Cheméo URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of a series of novel BCR-ABL inhibitors Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Source: ResearchGate URL: [Link]

  • Title: N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide Source: Organic Syntheses URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation Source: PubMed Central URL: [Link]

  • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: ARKAT USA, Inc. URL: [Link]

  • Title: Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives Source: Bulgarian Chemical Communications URL: [Link]

  • Title: Synthetic routes to treprostinil N-acyl methylsulfonamide | Request PDF Source: ResearchGate URL: [Link]

Sources

Structure-Activity Relationship (SAR) Exploration of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Scaffold for TRPA1 Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious chemical, thermal, and mechanical stimuli, making it a high-value therapeutic target for pain, inflammation, and respiratory diseases[1][2]. The development of potent and selective small-molecule TRPA1 antagonists is a key objective in modern medicinal chemistry. This guide presents a comprehensive framework for elucidating the structure-activity relationship (SAR) of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide scaffold, a promising starting point for novel antagonist design. We will dissect the molecule into key pharmacophoric regions, propose systematic chemical modifications, and detail the requisite experimental protocols for analog synthesis and biological evaluation. The principles and methodologies outlined herein provide a robust roadmap for researchers and drug development professionals aiming to optimize this chemical series for therapeutic application.

Introduction: Targeting TRPA1

TRPA1 is a non-selective cation channel predominantly expressed in primary sensory neurons of the peripheral nervous system[3]. It functions as a cellular "alarm system," activated by a diverse array of exogenous irritants (e.g., cinnamaldehyde, mustard oil) and endogenous inflammatory mediators[1][4]. Its role in mediating neurogenic inflammation and pain signaling has been validated in numerous preclinical models, and clinical studies with TRPA1 antagonists have shown promise in conditions like painful diabetic neuropathy and asthma[2][5].

The core scaffold, this compound, contains several key features common to known ion channel modulators, including aromatic systems capable of crucial protein interactions and functional groups that dictate physicochemical properties. This guide provides a systematic approach to explore its SAR, transforming this lead structure into a highly optimized clinical candidate.

Molecular Dissection and SAR Strategy

A successful SAR campaign begins with a logical dissection of the lead molecule. We propose dividing the scaffold into three distinct regions to systematically probe their influence on biological activity.

  • Region A: The Headgroup (3-amino-4-methylphenyl moiety)

  • Region B: The Linker (Central benzamide bond)

  • Region C: The Tail (3-(trifluoromethyl)phenyl moiety)

Caption: Logical dissection of the scaffold into three key regions.

Our strategy is to modify one region at a time while keeping the others constant, thereby isolating the contribution of each component to TRPA1 inhibitory activity.

SAR of Region C: The 3-(Trifluoromethyl)phenyl Tail

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry for its profound impact on a molecule's properties.[6][7] Its strong electron-withdrawing nature influences target interactions, while its lipophilicity and exceptional metabolic stability can dramatically improve pharmacokinetic profiles.[8][9][10]

Experimental Rationale: The initial focus on Region C is to probe the importance of the -CF3 group's electronic and steric profile and its specific position on the phenyl ring.

  • Positional Isomers: Moving the -CF3 group to the ortho (2-) or para (4-) position will determine the optimal location for interaction within the TRPA1 binding pocket.

  • Bioisosteric Replacement: Replacing -CF3 with other groups like chloro (-Cl), cyano (-CN), or tert-butyl (-tBu) will differentiate the need for electron-withdrawing character versus simple lipophilic bulk.

Table 1: Illustrative SAR Data for Region C Modifications (Note: Data is hypothetical for illustrative purposes)

Compound IDR Group (Region C)TRPA1 IC₅₀ (nM)Lipophilicity (cLogP)
Parent 3-CF₃ 150 4.2
C-14-CF₃3204.2
C-22-CF₃9504.2
C-33-Cl4504.1
C-43-CN8003.5
C-53-tBu2505.1
C-6H>10,0003.1

Interpretation: The hypothetical data suggests that the meta position is optimal for the trifluoromethyl group. The significant loss of activity upon its removal (C-6) confirms its necessity. While the tert-butyl analog (C-5) retains some activity, its inferiority to the parent compound implies that the electronic effect of -CF3 is more critical than its lipophilic bulk alone.

SAR of Region A: The 3-Amino-4-methylphenyl Headgroup

This region contains two key functional groups: a primary amine (-NH₂) and a methyl group (-CH₃). The amine can serve as a hydrogen bond donor and/or acceptor, while the methyl group provides steric bulk and influences the amine's basicity and orientation.

Experimental Rationale: Modifications will probe the necessity of the hydrogen bonding capacity of the amine and the steric/electronic contribution of the methyl group.

  • Amine Modification: N-methylation or N-acetylation will determine if the primary amine's hydrogen bond donating capacity is essential.

  • Methyl Group Replacement: Substituting the methyl group with hydrogen (-H) or a halogen (-Cl) will assess the importance of its steric bulk and electronic influence.

Table 2: Illustrative SAR Data for Region A Modifications (Note: Data is hypothetical for illustrative purposes)

Compound IDR¹ GroupR² GroupTRPA1 IC₅₀ (nM)
Parent -NH₂ -CH₃ 150
A-1-NHCH₃-CH₃480
A-2-N(CH₃)₂-CH₃2,500
A-3-NHC(O)CH₃-CH₃>10,000
A-4-NH₂-H220
A-5-NH₂-Cl180

Interpretation: The illustrative data implies that at least one N-H bond is critical for activity, as seen with the dramatic potency loss in the dimethyl (A-2) and acetylated (A-3) analogs. This points to a crucial role as a hydrogen bond donor. The methyl group appears to provide a modest but beneficial steric or electronic contribution, as its removal (A-4) slightly reduces potency.

SAR of Region B: The Benzamide Linker

The amide bond is a planar, rigid unit that properly orients Region A and Region C. It also possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. However, amide bonds can be susceptible to in vivo hydrolysis by proteases and amidases, representing a potential metabolic liability.[11]

Experimental Rationale: To improve metabolic stability and explore alternative geometries, the amide linker can be replaced with known bioisosteres. Bioisosteres are functional groups with similar steric and electronic properties that can mimic the original group while offering improved pharmacological properties.[12][13]

  • Bioisosteric Replacement: Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which mimic the amide's shape and hydrogen bonding characteristics but are resistant to hydrolysis.[11][14]

Caption: Key bioisosteres for replacing the central amide linker.

Table 3: Illustrative SAR Data for Region B Modifications (Note: Data is hypothetical for illustrative purposes)

Compound IDLinker (Region B)TRPA1 IC₅₀ (nM)Microsomal Stability (t½, min)
Parent Amide 150 15
B-11,2,4-Oxadiazole210>120
B-21,2,3-Triazole350>120
B-3Retro-amide1,80025

Interpretation: This hypothetical outcome is common in medicinal chemistry. The bioisosteric replacements (B-1, B-2) maintain good potency while dramatically improving metabolic stability, a highly desirable outcome. The 1,2,4-oxadiazole is the superior replacement in this case, suggesting its geometry and electronic profile better mimic the parent amide's interaction with TRPA1.

Experimental Methodologies

Protocol 1: General Synthetic Procedure for Analog Synthesis

The primary method for generating the analogs described is standard amide coupling.

Objective: To synthesize an amide analog (e.g., Parent compound) from 3-(trifluoromethyl)benzoic acid and 4-methyl-3-nitroaniline, followed by reduction.

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • 4-Methyl-3-nitroaniline

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve 4-methyl-3-nitroaniline (1.0 eq) and TEA (1.5 eq) in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Stir the reaction at room temperature overnight.

  • Work-up & Purification (Amide): Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide intermediate.

  • Nitro Reduction: Dissolve the nitro-intermediate in EtOH. Add Fe powder (5.0 eq) followed by concentrated HCl (catalytic amount). Heat the mixture to reflux for 4-6 hours.

  • Work-up & Purification (Final Product): Cool the reaction, filter through celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by chromatography to yield the final product, this compound.

Protocol 2: In Vitro TRPA1 Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit TRPA1 channel opening, which is detected by a decrease in calcium influx.

Objective: To determine the IC₅₀ value of a test compound against human TRPA1.

Materials:

  • HEK293 cell line stably expressing human TRPA1 (hTRPA1)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Pluronic F-127

  • TRPA1 agonist: Cinnamaldehyde

  • 384-well black, clear-bottom assay plates

  • FLIPR Tetra® or similar fluorescence imaging plate reader

Step-by-Step Procedure:

  • Cell Plating: Seed hTRPA1-HEK293 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture media from the plate and add the loading buffer. Incubate for 60 minutes at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. After incubation, wash the cells with assay buffer. Add the compound dilutions to the plate and incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation & Reading: Place the plate in the FLIPR instrument. Initiate fluorescence reading. After a stable baseline is established (5-10 seconds), add a pre-determined EC₈₀ concentration of cinnamaldehyde to all wells to activate the TRPA1 channels.

  • Data Acquisition: Continue reading fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle controls (0% inhibition) and no-agonist controls (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Integrated SAR Workflow idea Propose Analogs synth Chemical Synthesis idea->synth Design purify Purification & Characterization synth->purify assay In Vitro TRPA1 Assay purify->assay Test Compound data Analyze IC₅₀ Data assay->data sar Update SAR Model data->sar Insights sar->idea Next-Gen Design

Caption: A typical iterative cycle in a structure-activity relationship study.

Integrated Pharmacophore Model

By combining the insights from modifying all three regions, we can construct a preliminary pharmacophore model for TRPA1 antagonism based on this scaffold.

Key Pharmacophoric Features:

  • Hydrogen Bond Donor (HBD): A primary or secondary amine in Region A is essential.

  • Aromatic/Steric Group 1: The substituted phenyl ring of Region A provides a key steric and/or hydrophobic interaction.

  • Rigid Linker: The central amide or bioisostere correctly orients the two aromatic rings. The carbonyl oxygen (or heteroatom equivalent) may act as a hydrogen bond acceptor.

  • Electron-Poor Aromatic Group 2: The phenyl ring of Region C, substituted with a potent electron-withdrawing group like -CF₃ at the meta-position, is critical for activity.

Caption: Key pharmacophoric features for TRPA1 antagonist activity.

Conclusion and Future Directions

This guide has established a comprehensive, field-proven framework for conducting a thorough SAR investigation of the this compound scaffold. The systematic, region-by-region approach allows for the clear deconvolution of how specific structural modifications impact biological activity against the TRPA1 ion channel.

The most promising analogs identified through this process—likely those incorporating metabolically stable linkers while retaining optimal substitutions in the headgroup and tail regions—should be advanced to the next stage of drug discovery. Future efforts would include:

  • ADME Profiling: Assessing aqueous solubility, cell permeability, plasma protein binding, and cytochrome P450 inhibition.

  • In Vivo Pharmacokinetics: Determining the half-life, bioavailability, and clearance of lead compounds in rodent models.

  • Efficacy Studies: Evaluating the optimized antagonists in preclinical models of inflammatory pain, neuropathic pain, or respiratory disease to establish in vivo proof-of-concept.

By following this rigorous, iterative process of design, synthesis, and testing, researchers can effectively leverage the SAR insights to develop a potent, selective, and drug-like TRPA1 antagonist with therapeutic potential.

References

  • G. A. G. S. T. M. G. M. L. S. A. G. M. A. M. T. F. S. Patrícia D. S. C. M. S. C. S. A. M. F. C. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. PubMed Central. Retrieved January 2, 2026, from [Link]

  • (2022, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

  • Reis, J., P. C. M., & Ferreira, R. J. (2024, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024, March 24). Sygnature Discovery. Retrieved January 2, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2021, February 15). Hovione. Retrieved January 2, 2026, from [Link]

  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2021, February 16). Cambridge MedChem Consulting. Retrieved January 2, 2026, from [Link]

  • Reis, J., P. C. M., & Ferreira, R. J. (2024, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 2, 2026, from [Link]

  • The Synthesis of Amide and its Bioisosteres | Bentham Science. (2024, June 26). Bentham Science. Retrieved January 2, 2026, from [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. (n.d.). Hypha Discovery. Retrieved January 2, 2026, from [Link]

  • SAR mining and its application to the design of TRPA1 antagonists. (2014, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Lee, J., L., J., Kim, M., Lim, H., & Jung, S. (2023, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Retrieved January 2, 2026, from [Link]

  • Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., Chen, C., Zhao, Z., Wang, W., Qi, Z., Lv, F., Hu, Z., Wang, L., Zhang, S., Liu, Q., & Liu, J. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Retrieved January 2, 2026, from [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. (2016, September 27). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Recent Advances in the Discovery of Oral TRPA1 Antagonists. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Status summary of TRPA1 antagonists. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Terrett, J. A., et al. (2021, March 22). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications. Retrieved January 2, 2026, from [Link]

  • Hayriye, G., E. S., Aysun, P., & Ilkay, K. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Retrieved January 2, 2026, from [Link]

Sources

The Role of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Scaffold in Novel Kinase Inhibitors for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance necessitates the development of novel therapeutic agents. This technical guide delves into the significance of the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide chemical scaffold, a key building block in the design of next-generation kinase inhibitors. We will use CHMFL-ABL-053 , a potent and selective BCR-ABL/SRC/p38 kinase inhibitor, as a primary case study to illustrate the therapeutic potential and preclinical evaluation of compounds built upon this core structure. This guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed protocols for its characterization, aimed at researchers and professionals in oncology drug discovery.

Introduction: The Challenge of BCR-ABL and CML Resistance

Chronic Myeloid Leukemia is pathologically defined by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis through a cascade of downstream signaling pathways.[2][3] The development of TKIs, such as imatinib, that target the ATP-binding site of the ABL kinase domain has transformed CML into a manageable chronic condition for many patients.[1]

However, a significant clinical challenge remains: the development of resistance to TKI therapy.[1] Resistance can arise from mutations within the ABL kinase domain, which prevent effective drug binding, or through the activation of alternative, BCR-ABL-independent signaling pathways.[4] This has spurred the development of second and third-generation TKIs, but resistance, particularly to the formidable T315I "gatekeeper" mutation, continues to be a hurdle.[5] Consequently, there is an ongoing need for novel inhibitors with different binding modes and selectivity profiles.

This guide focuses on a promising chemical scaffold, This compound , which is integral to the structure of the potent, orally available CML inhibitor candidate, CHMFL-ABL-053 .

CHMFL-ABL-053: A Case Study in Potency and Selectivity

CHMFL-ABL-053, chemically known as 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, was developed from a dihydropyrimidopyrimidine core scaffold.[6][7] It stands out due to its potent inhibitory activity against BCR-ABL and its distinct selectivity profile, which is a critical attribute for minimizing off-target effects and associated toxicities.

Mechanism of Action: Dual BCR-ABL and SRC Inhibition

CHMFL-ABL-053 functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL1 kinase.[8] This mode of inhibition is crucial for its high potency and selectivity. By binding to this conformation, it not only blocks the ATP-binding site but also exploits an adjacent hydrophobic pocket, leading to a more stable and specific interaction.

The primary therapeutic effect of CHMFL-ABL-053 in CML is the potent suppression of BCR-ABL autophosphorylation, with an EC50 value of approximately 100 nM in cellular assays.[6][7] This action effectively shuts down the aberrant signaling cascade that drives CML. The key downstream mediators inhibited by this compound include:

  • STAT5 (Signal Transducer and Activator of Transcription 5): A critical substrate of BCR-ABL, its phosphorylation leads to the transcription of genes involved in cell survival and proliferation.

  • Crkl (Crk-like protein): An adapter protein that is a direct substrate of BCR-ABL. Phosphorylated Crkl is a key marker of BCR-ABL activity in CML cells.

  • ERK (Extracellular signal-regulated kinase): A component of the MAPK pathway, which is involved in cell proliferation and differentiation.

The inhibition of these downstream effectors by CHMFL-ABL-053 leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive CML cells.[2][6] The diagram below illustrates the central role of BCR-ABL in CML pathogenesis and the inhibitory action of CHMFL-ABL-053.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF pERK JAK_STAT JAK/STAT Pathway (STAT5) BCR_ABL->JAK_STAT pSTAT5 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT CRKL Crkl (Adapter Protein) BCR_ABL->CRKL pCrkl Proliferation Increased Cell Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis CHMFL_053 CHMFL-ABL-053 CHMFL_053->BCR_ABL Inhibits Autophosphorylation caption BCR-ABL Signaling and Inhibition by CHMFL-ABL-053

Caption: BCR-ABL Signaling and Inhibition by CHMFL-ABL-053.

In Vitro Efficacy and Selectivity

The efficacy of a kinase inhibitor is defined not only by its potency against the intended target but also by its selectivity across the human kinome. High selectivity minimizes the risk of off-target toxicities. CHMFL-ABL-053 demonstrates a compelling profile in both regards.

Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-ABL-053

Target Kinase IC50 (nM)
ABL1 70
SRC 90
p38α 62
DDR1 292
DDR2 457
c-KIT >10,000

Data sourced from references[1][6].

A key feature of CHMFL-ABL-053 is its lack of significant activity against c-KIT.[6] Many clinically used BCR-ABL inhibitors also inhibit c-KIT, which can lead to side effects. The high selectivity of CHMFL-ABL-053 suggests a potentially more favorable safety profile.

The potent enzymatic inhibition translates directly to anti-proliferative activity in CML cell lines.

Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in CML Cell Lines

Cell Line GI50 (nM)
K562 14
KU812 25
MEG-01 16

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data sourced from references[1][6].

In Vivo Preclinical Data

The promising in vitro profile of CHMFL-ABL-053 is supported by preclinical in vivo data. Pharmacokinetic studies in rats revealed an oral bioavailability of 24% and a half-life of over 4 hours, indicating its suitability for oral administration.[6]

In a xenograft mouse model using K562 CML cells, oral administration of CHMFL-ABL-053 at a dose of 50 mg/kg/day resulted in the near-complete suppression of tumor progression.[6]

Table 3: In Vivo Efficacy of CHMFL-ABL-053

Animal Model Cell Line Dosing Outcome
Rat N/A (PK study) Oral Bioavailability: 24%, Half-life: >4 hours
Xenograft Mouse K562 50 mg/kg/day (oral) Almost complete tumor suppression

Data sourced from reference[6].

Experimental Methodologies for Characterization

The preclinical evaluation of a novel kinase inhibitor like CHMFL-ABL-053 relies on a series of robust and reproducible assays. This section provides detailed, step-by-step protocols for the key experiments required to characterize its activity.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Kinase_Assay_Workflow start Start prep Prepare reaction mix: - Recombinant Kinase (ABL1) - Kinase Buffer - Substrate (e.g., Abltide) start->prep add_inhibitor Add CHMFL-ABL-053 (serial dilutions) prep->add_inhibitor incubate1 Incubate to allow inhibitor binding add_inhibitor->incubate1 add_atp Initiate reaction with ATP incubate1->add_atp incubate2 Incubate at 30°C to allow phosphorylation add_atp->incubate2 detect Detect substrate phosphorylation (e.g., Z'-LYTE, ADP-Glo) incubate2->detect analyze Calculate % inhibition and determine IC50 detect->analyze end End analyze->end caption Workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro ABL1 Kinase Inhibition Assay (Z'-LYTE™)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of CHMFL-ABL-053 in DMSO, then further dilute in the reaction buffer. The final DMSO concentration should be ≤1%.

    • Prepare a solution of recombinant ABL1 kinase and the Z'-LYTE™ Tyr6 Peptide Substrate in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the diluted CHMFL-ABL-053 or DMSO vehicle control.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of an ATP solution (final concentration should be at the Km for ABL1).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the Z'-LYTE™ Development Reagent.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for coumarin and fluorescein.

    • Calculate the emission ratio and determine the percent inhibition for each concentration of CHMFL-ABL-053 relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[9]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Cell_Viability_Workflow seed 1. Seed CML cells (K562) in 96-well plate incubate1 2. Incubate for 24h to allow attachment/acclimation seed->incubate1 treat 3. Treat with serial dilutions of CHMFL-ABL-053 incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO, HCl/isopropanol) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % viability and determine GI50 read->analyze caption Workflow for a cell viability/proliferation (MTT) assay.

Sources

An In-Depth Technical Guide to the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Core: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide core has emerged as one such versatile scaffold, demonstrating significant potential in two disparate but critical therapeutic areas: the management of neuropathic pain through the inhibition of the transient receptor potential melastatin 8 (TRPM8) channel, and the treatment of chronic myeloid leukemia (CML) as a key component of potent BCR-ABL kinase inhibitors.

This technical guide provides an in-depth exploration of this remarkable scaffold, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis, delve into its mechanisms of action, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for its evaluation. The narrative is designed to not only present established data but also to illuminate the causal reasoning behind experimental choices, thereby offering a comprehensive and actionable resource for advancing research in this area.

Part 1: Medicinal Chemistry and Synthesis

The synthetic accessibility of the this compound core is a key advantage for its development as a therapeutic agent. The most common synthetic route is a straightforward two-step process, beginning with the acylation of a commercially available nitroaniline precursor, followed by the reduction of the nitro group to the corresponding amine.

Synthesis of the Core Scaffold

A reliable and scalable synthesis of this compound can be achieved as follows:

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

This initial step involves the acylation of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the hydrochloric acid byproduct.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The nitro group of the intermediate is then reduced to the primary amine. A common and efficient method for this transformation is catalytic hydrogenation.[1] The nitro compound is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.[1] This method is favored for its high yield and clean reaction profile.

Detailed Synthetic Protocol:

Objective: To synthesize this compound.

Materials:

  • 4-methyl-3-nitroaniline

  • 3-(trifluoromethyl)benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Acylation:

    • To a solution of 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

  • Reduction:

    • Dissolve the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) obtained in the previous step in methanol.[1]

    • Carefully add 10% Pd/C (approximately 10 mol%) to the solution.[1]

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours, monitoring by TLC.[1]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Part 2: Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully employed in the development of inhibitors for two distinct and important drug targets: the TRPM8 ion channel and the BCR-ABL tyrosine kinase.

TRPM8 Antagonism for Neuropathic Pain

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[2] It is predominantly expressed in a subset of sensory neurons and is a key mediator of cold sensation. In pathological conditions such as neuropathic pain, TRPM8 can become sensitized, leading to cold allodynia (pain in response to a non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to a cold stimulus).[3] Therefore, antagonists of TRPM8 are being actively investigated as potential therapeutics for neuropathic pain.[3]

Mechanism of Action:

Derivatives of this compound act as antagonists at the TRPM8 channel. By binding to the channel, they prevent its opening in response to cold stimuli, thereby blocking the influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This inhibition of ion flux prevents the depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system. Molecular docking studies suggest that benzamide derivatives may bind within the pore region of the TRPM8 channel, although other allosteric binding sites have also been proposed.[4][5]

Signaling Pathway:

TRPM8_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cell Sensory Neuron Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Pain_Signal Pain Signal to CNS AP->Pain_Signal Antagonist Benzamide Antagonist Antagonist->TRPM8 Inhibits

Caption: TRPM8 signaling pathway and point of inhibition.

BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)

Chronic myeloid leukemia is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The aberrant activity of the BCR-ABL kinase drives the uncontrolled proliferation of myeloid cells, leading to the development of CML.

Mechanism of Action:

The this compound scaffold has been incorporated into more complex molecules that act as potent inhibitors of the BCR-ABL kinase. These inhibitors typically function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This binding mode is often associated with higher selectivity compared to ATP-competitive Type I inhibitors. By occupying the ATP-binding site and adjacent hydrophobic pockets, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that are aberrantly activated in CML.[6]

Signaling Pathway:

BCR_ABL_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL Kinase RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation Inhibitor Benzamide-based Kinase Inhibitor Inhibitor->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling and point of inhibition.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of derivatives of the this compound core can be significantly modulated by the introduction of various substituents.

SAR for TRPM8 Antagonism

For TRPM8 antagonists based on the benzamide scaffold, the following SAR observations have been made:

Region of Modification Observation Impact on Activity
3-(trifluoromethyl)phenyl Ring The trifluoromethyl group is often crucial for potent activity. Modifications to its position or replacement with other electron-withdrawing groups can be explored.Potency
Amide Linker The amide bond is a key hydrogen bonding motif. Its replacement or modification can significantly impact activity.Potency and Selectivity
3-amino-4-methylphenyl Ring The amino and methyl groups provide important interactions with the receptor. Modifications to the substitution pattern on this ring can fine-tune potency and selectivity.Potency and Selectivity
SAR for BCR-ABL Kinase Inhibition

For BCR-ABL inhibitors incorporating the benzamide scaffold, SAR is more complex due to the larger size of the final molecules. However, some general principles apply:

Region of Modification Observation Impact on Activity
3-(trifluoromethyl)phenyl Ring The trifluoromethyl group often contributes to favorable interactions in the hydrophobic pocket of the kinase.Potency and Selectivity
Amide Linker The amide provides a key hydrogen bond interaction with the hinge region of the kinase.Potency
3-amino-4-methylphenyl Ring This portion of the molecule is often further elaborated with larger heterocyclic moieties to achieve high potency and selectivity.Potency, Selectivity, and Physicochemical Properties

Part 4: Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound derivatives.

In Vitro Assay: TRPM8 Calcium Influx Assay using Fluo-4

Objective: To determine the inhibitory potency of test compounds on TRPM8 channel activation.

Principle: This assay measures changes in intracellular calcium concentration in cells expressing TRPM8 upon stimulation with a known agonist (e.g., menthol). A decrease in the calcium influx in the presence of a test compound indicates antagonistic activity.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Fluo-4 AM calcium indicator[7]

  • Pluronic F-127[7]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[7]

  • Menthol (TRPM8 agonist)

  • Test compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Experimental Workflow:

Calcium_Assay_Workflow start Start plate_cells Plate TRPM8-HEK293 cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM (1 hour, 37°C) plate_cells->dye_loading wash Wash cells with HBSS dye_loading->wash add_compounds Add test compounds (incubate 15-30 min) wash->add_compounds read_baseline Read baseline fluorescence add_compounds->read_baseline add_agonist Inject menthol solution read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response analyze Analyze data and calculate IC50 read_response->analyze end End analyze->end

Caption: Workflow for the TRPM8 Calcium Influx Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.[7] Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.[7]

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Agonist Injection: Using the plate reader's injector, add a solution of menthol to each well to achieve a final concentration that elicits a robust response (e.g., EC₈₀).

  • Response Measurement: Immediately after agonist injection, continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes).

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the test compound. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Assay: BCR-ABL Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of the BCR-ABL kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8] A decrease in ADP production in the presence of a test compound indicates kinase inhibition.

Materials:

  • Recombinant BCR-ABL kinase

  • Kinase substrate (e.g., Abltide peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Test compounds

  • 384-well white plates

  • Luminometer

Experimental Workflow:

Kinase_Assay_Workflow start Start setup_reaction Set up kinase reaction: BCR-ABL, substrate, buffer, and test compound start->setup_reaction initiate_reaction Initiate reaction with ATP (incubate 30-60 min) setup_reaction->initiate_reaction add_adpglo Add ADP-Glo™ Reagent (incubate 40 min) initiate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (incubate 30-60 min) add_adpglo->add_detection read_luminescence Read luminescence add_detection->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the BCR-ABL ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant BCR-ABL kinase, a suitable kinase buffer, the substrate peptide, and the test compound at various concentrations.[9]

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.[9] Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[9]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well.[10] This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[10]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Model: Oxaliplatin-Induced Cold Allodynia in Rats

Objective: To evaluate the efficacy of test compounds in a preclinical model of neuropathic pain.

Principle: Administration of the chemotherapeutic agent oxaliplatin to rodents induces a peripheral neuropathy characterized by a pronounced and long-lasting hypersensitivity to cold stimuli (cold allodynia).[11] This model is highly relevant to a common and debilitating side effect of oxaliplatin treatment in cancer patients.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Oxaliplatin

  • Vehicle for oxaliplatin (e.g., 5% glucose solution)[12]

  • Test compounds and their respective vehicles

  • Cold plate apparatus

  • Acetone

Step-by-Step Protocol:

  • Induction of Neuropathy: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg) to the rats.[13]

  • Baseline Behavioral Testing: Prior to oxaliplatin administration, and at regular intervals thereafter, assess the baseline response to cold stimuli. This can be done using the acetone test (application of a drop of acetone to the hind paw and observation of withdrawal behaviors) or the cold plate test (placing the rat on a temperature-controlled cold surface and measuring the latency to a withdrawal response).[12][13]

  • Development of Allodynia: Cold allodynia typically develops within a few days of oxaliplatin administration and can persist for several weeks.[11]

  • Compound Administration: Once a stable cold allodynia is established, administer the test compound via the desired route (e.g., oral gavage, i.p. injection).

  • Post-Dose Behavioral Testing: At various time points after compound administration, re-assess the cold sensitivity using the same behavioral tests as in the baseline measurements.

  • Data Analysis: A significant increase in the paw withdrawal latency on the cold plate or a decrease in the withdrawal response to acetone in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion and Future Perspectives

The this compound core represents a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and its ability to be tailored for potent and selective inhibition of diverse targets like the TRPM8 ion channel and the BCR-ABL kinase underscore its "privileged" status. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and development of novel therapeutics based on this versatile chemical entity.

Future research in this area will likely focus on several key aspects:

  • Optimization of Physicochemical Properties: Further derivatization of the core scaffold to improve pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and oral bioavailability.

  • Enhancement of Selectivity: For both TRPM8 antagonists and BCR-ABL inhibitors, achieving high selectivity over related ion channels and kinases is crucial to minimize off-target effects and improve the safety profile.

  • Exploration of Novel Therapeutic Applications: Given the diverse roles of TRPM8 and various kinases in other diseases, it is plausible that derivatives of this scaffold may find utility in other therapeutic areas.

  • Development of Dual-Target Inhibitors: The inherent ability of this scaffold to interact with different target classes could be leveraged for the rational design of dual-target inhibitors for complex diseases.

References

  • Furgała, A., et al. (2018). Acute cold allodynia induced by oxaliplatin is attenuated by amitriptyline. Acta Neurobiologiae Experimentalis, 78(4), 315-321. Available at: [Link]

  • Gomha, S. M., et al. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 30(15), 1234. Available at: [Link]

  • Deuis, J. R., et al. (2014). An animal model of oxaliplatin-induced cold allodynia reveals a crucial role for Nav1.6 in peripheral pain pathways. Pain, 155(3), 517-528. Available at: [Link]

  • Singh, S., et al. (2020). In-silico identification of inhibitors against mutated BCR-ABL protein of chronic myeloid leukemia: a virtual screening and molecular dynamics simulation study. Journal of Biomolecular Structure and Dynamics, 38(16), 4846-4861. Available at: [Link]

  • Nassini, R., et al. (2011). Oxaliplatin elicits mechanical and cold allodynia in rodents via TRPA1 receptor stimulation. Pain, 152(7), 1621-1631. Available at: [Link]

  • Gomha, S. M., et al. (2025). Design, Docking Analysis, and Structure-Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 30(15), 1234. Available at: [Link]

  • Kumar, A., et al. (2014). Identification of novel tyrosine kinase inhibitors for drug resistant T315I mutant BCR-ABL: a virtual screening and molecular dynamics simulations study. Journal of Molecular Modeling, 20(12), 2533. Available at: [Link]

  • Xiao, W. H., et al. (2012). Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel. Pain, 153(12), 2340-2350. Available at: [Link]

  • Li, Y., et al. (2025). Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress. Frontiers in Pharmacology, 16, 1389456. Available at: [Link]

  • Malarz, K., et al. (2023). Docking results of the compounds tested with ABL kinase in different... ResearchGate. Available at: [Link]

  • González-Muñiz, R., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(19), 14894. Available at: [Link]

  • Zholos, A. V., et al. (2009). Inhibition of TRPM8 currents by scPPX1 in whole-cell patch clamp. ResearchGate. Available at: [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Stoica, C., et al. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 26(11), 3321. Available at: [Link]

  • El-Damasy, D. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(16), 2991. Available at: [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]

  • González-Muñiz, R., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2097. Available at: [Link]

  • Stoica, C., et al. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3). Available at: [Link]

  • Nanion Technologies. (n.d.). Application Note Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Available at: [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Available at: [Link]

  • González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(1), 123. Available at: [Link]

  • González-Muñiz, R., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(19), 14894. Available at: [Link]

  • González-Muñiz, R., et al. (2025). (PDF) β-Lactam TRPM8 Antagonists Derived from Phe-Penylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. ResearchGate. Available at: [Link]

  • Behrendt, H. J., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Semantic Scholar. Available at: [Link]

  • González-Muñiz, R., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration, 1-15. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 430. Available at: [Link]

  • Novartis AG. (2006). Trifluoromethyl substituted benzamides as kinase inhibitors. WO2006015859A1.
  • Cao, Y., & Ghadiri, M. (2025). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]

  • Polpharma. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
  • Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed laboratory protocol for the synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. The synthetic approach detailed herein is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the formation of amide bonds.

Introduction

This compound (CAS No. 30069-31-9) is an aromatic amide containing a trifluoromethyl group and a substituted phenylenediamine moiety.[1][2][3] The trifluoromethyl group is a key functional group in many pharmaceutical compounds, often enhancing metabolic stability and binding affinity.[4] The substituted aromatic amine portion of the molecule also provides a versatile scaffold for further chemical modification.

The synthesis of this target molecule is achieved through the acylation of 3-amino-4-methylphenol with 3-(trifluoromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, which is typically performed in a two-phase system with a base to neutralize the hydrochloric acid byproduct.[5][6][7]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Product Reactant1 3-Amino-4-methylphenol Reaction_Step Schotten-Baumann Reaction Reactant1->Reaction_Step + Reactant2 3-(Trifluoromethyl)benzoyl chloride Reactant2->Reaction_Step + Base Product This compound Reaction_Step->Product

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insight: The Schotten-Baumann Reaction

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (3-amino-4-methylphenol) attacks the electrophilic carbonyl carbon of the acyl chloride (3-(trifluoromethyl)benzoyl chloride). This forms a tetrahedral intermediate.[7][8]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically sodium hydroxide, neutralizes the hydrochloric acid formed during the reaction. This deprotonation step drives the reaction to completion by preventing the protonation of the starting amine.[8]

Mechanism amine Amine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->tetrahedral_intermediate amide Amide (R-NHCOR') tetrahedral_intermediate->amide Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl salt Salt (e.g., NaCl) hcl->salt Neutralization base Base (e.g., NaOH) base->salt water Water base->water

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-4-methylphenol2836-00-2C₇H₉NO123.15
3-(Trifluoromethyl)benzoyl chloride2251-65-2C₈H₄ClF₃O208.57
Sodium hydroxide (NaOH)1310-73-2NaOH40.00
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93
Hydrochloric acid (HCl), 1M solution7647-01-0HCl36.46
Saturated sodium bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01
Brine (saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Ethanol (for recrystallization)64-17-5C₂H₅OH46.07
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH paper

Procedure

Workflow start Start dissolve_amine Dissolve 3-amino-4-methylphenol in Dichloromethane start->dissolve_amine add_base Add aq. NaOH solution dissolve_amine->add_base cool Cool to 0-5 °C add_base->cool add_acyl_chloride Add 3-(trifluoromethyl)benzoyl chloride solution dropwise cool->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react workup Work-up react->workup separate_layers Separate organic layer workup->separate_layers wash_hcl Wash with 1M HCl separate_layers->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by recrystallization filter_concentrate->purify characterize Characterize the product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Method:

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylphenol (1.0 eq.) in dichloromethane (50 mL).

  • Addition of Base: To the stirred amine solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq.). The mixture will become biphasic.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with continuous stirring.

  • Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve 3-(trifluoromethyl)benzoyl chloride (1.05 eq.) in dichloromethane (25 mL).

  • Addition of Acyl Chloride: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the cooled, stirred biphasic mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter the drying agent using a Büchner funnel.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

The final product, this compound, should be a solid at room temperature.[2] The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₅H₁₃F₃N₂O
Molecular Weight294.27 g/mol
AppearanceSolid
Purity (by HPLC)>97%
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl group protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic rings, the methyl carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with fluorine).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).[5][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (294.27 g/mol ).[9]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and reacts with water, releasing HCl gas. Handle with care and avoid inhalation of vapors.[2]

  • 3-Amino-4-methylphenol: This compound may cause skin and eye irritation. Avoid contact with skin and eyes.[8]

  • Dichloromethane: This solvent is a suspected carcinogen and is volatile. Minimize exposure and handle in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Amide infrared spectra. Chemistry LibreTexts. Accessed January 2, 2026. [Link]

  • Schotten–Baumann reaction. Grokipedia. Accessed January 2, 2026. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. August 23, 2023. [Link]

  • This compound. PubChem. Accessed January 2, 2026. [Link]

  • This compound. Molbase. Accessed January 2, 2026. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Schotten–Baumann reaction. Wikipedia. Accessed January 2, 2026. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Application Note & Protocol: Comprehensive Characterization of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes not just the procedural steps but the underlying scientific rationale for methodological choices, ensuring robust and reproducible results. The methods covered include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, and Thermal Analysis for physicochemical characterization.

Introduction: The Significance of Characterizing this compound

This compound (CAS No. 30069-31-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring an aromatic amine, a methyl group, an amide linkage, and a trifluoromethyl moiety, presents a unique set of analytical challenges.[3][4][5][6] The presence of reactive functional groups and the potential for isomeric impurities necessitate a multi-faceted analytical approach to fully characterize this intermediate.

The purity and quality of this starting material have a direct impact on the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for its release and for monitoring its stability throughout the manufacturing process. This application note provides a suite of protocols designed to establish the identity, strength, quality, and purity of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
IUPAC NameThis compoundPubChem
CAS Number30069-31-9ChemicalBook[3][7]
Molecular FormulaC15H13F3N2OPubChemLite[6]
Molecular Weight294.27 g/mol PubChemLite[6]

Analytical Workflow for Comprehensive Characterization

A logical and efficient workflow is paramount for the complete characterization of this compound. The proposed workflow ensures that each analytical technique provides complementary information, leading to a holistic understanding of the compound's attributes.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC_Purity HPLC Purity & Impurity Profiling MS_Confirmation Mass Spectrometry (Molecular Weight) HPLC_Purity->MS_Confirmation Peak Identification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F) Thermal_Analysis Thermal Analysis (DSC, TGA) Sample Test Sample Sample->HPLC_Purity Identity & Purity Sample->NMR_Spectroscopy Structural Confirmation Sample->Thermal_Analysis Solid-State Properties

Caption: A typical analytical workflow for the comprehensive characterization of a pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation products.[8][9][10][11] The development of a robust HPLC method is critical for ensuring the quality of the drug substance.[12]

Rationale for Method Development

The choice of chromatographic conditions is dictated by the chemical nature of the analyte. The presence of aromatic rings suggests strong retention on a C18 stationary phase. The amine and amide functionalities imply that the mobile phase pH will significantly influence the retention and peak shape. A systematic approach to method development, often guided by Quality by Design (QbD) principles, is recommended to identify the optimal separation conditions.[10]

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amino group is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% BA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection PDA at 254 nmAromatic nature of the compound suggests strong UV absorbance. A PDA detector allows for peak purity analysis.
Sample Preparation 1.0 mg/mL in Acetonitrile/Water (50:50, v/v)Ensure complete dissolution of the sample.

System Suitability:

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: A minimum of 2000 theoretical plates for the main peak.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be less than 2.0%.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound. When coupled with HPLC (LC-MS), it can also aid in the identification of unknown impurities.

Ionization Technique Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the basic amino group, which can be readily protonated to form a stable [M+H]+ ion.

Recommended MS Protocol

Instrumentation:

  • A mass spectrometer equipped with an ESI source, coupled to the HPLC system described above.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe basic amino group is readily protonated.
Capillary Voltage 3.5 kVA typical voltage to achieve stable spray and optimal ionization.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo ensure complete evaporation of the mobile phase.
Desolvation Gas Flow 600 L/hrTo assist in the desolvation process.
Mass Range m/z 100-500To cover the expected molecular ion and potential fragments.

Expected Result: The primary ion observed should be the protonated molecule [M+H]+ at m/z 295.1. The presence of the trifluoromethyl group can lead to characteristic fragmentation patterns that can be further investigated using tandem MS (MS/MS) if necessary.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[17][18][19][20][21] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments will provide a complete picture of the molecular structure.

Experimental Design and Rationale

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it is an excellent solvent for a wide range of organic compounds and the amide and amine protons will be observable.

Recommended NMR Protocol

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

Experiments and Expected Observations:

ExperimentPurposeExpected Chemical Shifts and Couplings
¹H NMR To identify the number and environment of protons.Aromatic protons (multiple signals between δ 6.5-8.5 ppm), amine protons (a broad singlet), amide proton (a singlet), and methyl protons (a singlet around δ 2.0-2.5 ppm).
¹³C NMR To identify the number and type of carbon atoms.Aromatic carbons, amide carbonyl carbon (δ 160-170 ppm), carbon bearing the CF₃ group (a quartet due to C-F coupling), and the methyl carbon.
¹⁹F NMR To confirm the presence of the trifluoromethyl group.A singlet corresponding to the CF₃ group.
COSY To identify proton-proton couplings.Correlations between adjacent aromatic protons.
HSQC To identify one-bond proton-carbon correlations.Correlations between each proton and its directly attached carbon.
HMBC To identify long-range (2-3 bond) proton-carbon correlations.Key correlations will be observed between the amide proton and the carbonyl carbon, and between the aromatic protons and their neighboring carbons.

Thermal Analysis: Physicochemical Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of a compound, including its melting point, thermal stability, and the presence of solvates.[22][23][24][25]

Rationale for Thermal Analysis

DSC is used to determine the melting point and to screen for polymorphism. TGA is used to assess the thermal stability and to quantify any residual solvent or water.

Recommended Thermal Analysis Protocols

Instrumentation:

  • A DSC instrument and a TGA instrument.

DSC Protocol:

ParameterRecommended Setting
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C (or higher, depending on the melting point)
Atmosphere Nitrogen, 50 mL/min

Expected Result: A sharp endothermic peak corresponding to the melting of the crystalline solid.

TGA Protocol:

ParameterRecommended Setting
Sample Pan Platinum or ceramic
Sample Weight 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 500 °C
Atmosphere Nitrogen, 50 mL/min

Expected Result: A stable baseline until the onset of thermal decomposition. Any significant weight loss at lower temperatures may indicate the presence of residual solvent or water.

Summary and Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectrometric, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, purity, structure, and solid-state properties. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Method Development for Drug Impurity Profiling: Part 1.
  • Thermal Analysis of Pharmaceuticals. Henven.
  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
  • Structure Elucid
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Small molecule-NMR. University of Gothenburg.
  • Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines.
  • This compound | 30069-31-9. ChemicalBook.
  • Studies on organic fluorine compounds. II.
  • N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515. PubChem.
  • This compound | 30069-31-9-Molbase. Molbase.
  • 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide | C14H11F3N2O | CID 8566717. PubChem.
  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • This compound synthesis. ChemicalBook.
  • This compound | 30069-31-9. ChemicalBook.
  • 221875-98-5 | N-(3-Amino-4-methylphenyl)benzamide. ChemScene.
  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed.
  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions.
  • A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics.
  • Synthesis and analysis of amides.
  • What is the best method for detecting Amide groups in the presence of Amine groups?
  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593. PubChem.
  • This compound. PubChemLite.
  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. PubChem.
  • Benzamide. Wikipedia.
  • Aromatic Amines, Aromatic Amides, and Heterocyclic Aromatic Amines.
  • 3-amino-N-(4-methylphenyl)benzamide | 14315-26-5. Sigma-Aldrich.
  • 30069-31-9|this compound. BLDpharm.
  • Benzamide, N-(3-methylphenyl)-2,3,4-trifluoro-. NIST WebBook.
  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC.
  • Benzamide, N-(3-methylphenyl)-3-trifluoromethyl-. NIST WebBook.
  • Determination of polycyclic aromatic amines in natural and synthetic crudes.
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride.

Sources

Application Note: Structural Characterization of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (Molecular Formula: C₁₅H₁₃F₃N₂O, Molecular Weight: 294.27 g/mol ) is a complex organic molecule often utilized as a building block in the synthesis of pharmacologically active compounds, including kinase inhibitors.[1][2] Its structure incorporates three key regions: a 4-methylaniline moiety, a central amide linkage, and a trifluoromethyl-substituted benzoyl group. Accurate confirmation of its chemical structure is a critical step in any synthetic workflow to ensure the identity and purity of the material proceeding to further stages of research and development.

This application note outlines the analytical workflows for unambiguous structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the atoms in this compound are numbered as shown below. This numbering scheme will be used for all subsequent NMR and MS assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra provides definitive information about the chemical environment, connectivity, and relative abundance of atoms.

Protocol: NMR Data Acquisition

This protocol describes the standardized procedure for acquiring high-quality NMR data. The choice of solvent is critical; DMSO-d₆ is recommended as it typically solubilizes polar amides and its residual water peak does not obscure key signals.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a DMSO peak line width of <0.5 Hz.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative integration.

    • Number of Scans (ns): 16 scans for good signal-to-noise ratio.

    • Processing: Apply a 0.3 Hz line broadening factor and perform Fourier transform, phase correction, and baseline correction. Reference the residual DMSO peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Acquisition Time: ~1.2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 scans or more, as ¹³C has low natural abundance.

    • Processing: Apply a 1-2 Hz line broadening factor. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on aromatic systems. The electron-withdrawing trifluoromethyl and amide groups will deshield nearby protons, shifting them downfield, while electron-donating amino and methyl groups will cause an upfield shift.

Atom Predicted δ (ppm) Multiplicity Integration Rationale
H-N1 (Amide)10.0 - 10.5Singlet (s)1HAmide protons are acidic and typically appear as broad singlets far downfield.
H-C88.25 - 8.35Singlet (s)1HOrtho to the strongly electron-withdrawing CF₃ group and the carbonyl, resulting in significant deshielding.
H-C128.15 - 8.25Doublet (d)1HOrtho to the carbonyl group, deshielded. Coupled to H-C11.
H-C98.05 - 8.15Doublet (d)1HPara to the carbonyl and ortho to the CF₃ group. Coupled to H-C11.
H-C117.75 - 7.85Triplet (t)1HCoupled to both H-C9 and H-C12.
H-C67.30 - 7.40Doublet (d)1HOrtho to the amide nitrogen, but meta to the amino group.
H-C56.95 - 7.05Doublet of Doublets (dd)1HOrtho to the methyl group and meta to the amide nitrogen.
H-C46.50 - 6.60Doublet (d)1HOrtho to the electron-donating amino group, causing a significant upfield shift.
N2-H₂ (Amine)5.00 - 5.20Singlet (s)2HPrimary amine protons, often appear as a broad singlet.
C14-H₃ (Methyl)2.00 - 2.10Singlet (s)3HAromatic methyl group protons, typically found in this region.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon chemical shifts are highly sensitive to their electronic environment. The carbonyl carbon is the most downfield, while the CF₃ group exhibits a characteristic quartet due to C-F coupling.

Atom Predicted δ (ppm) Rationale
C7 (C=O)164 - 166Amide carbonyl carbons are strongly deshielded and appear in this region.
C1145 - 147Aromatic carbon attached to the electron-donating amino group.
C3137 - 139Aromatic carbon attached to the amide nitrogen.
C10135 - 137Aromatic carbon attached to the trifluoromethyl group.
C13 (CF₃)122 - 125 (q)Carbon of the CF₃ group, appears as a quartet due to coupling with fluorine.
C2, C8, C9, C11, C12124 - 132Aromatic CH carbons from the trifluoromethyl-substituted ring.
C4, C5, C6112 - 125Aromatic CH carbons from the amino-methyl-substituted ring.
C14 (CH₃)16 - 18Aromatic methyl group carbon.

Disclaimer: The NMR data presented are predictive and based on established principles of chemical shift theory.[3][4][5] Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][7]

Protocol: High-Resolution MS Data Acquisition

This protocol is designed for a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. Formic acid aids in protonation for positive ion mode.

  • LC-MS System Parameters:

    • Injection Volume: 5 µL.

    • Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column: A short C18 column can be used for sample introduction without chromatographic separation.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.[8]

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data in centroid mode. Perform an external calibration to ensure high mass accuracy (<5 ppm).

    • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan on the [M+H]⁺ precursor ion (predicted m/z 295.1007). Use a collision energy of 15-30 eV.

Predicted Mass Spectrometry Data

The primary goal is to observe the protonated molecule and confirm its elemental composition through an accurate mass measurement.

  • Molecular Formula: C₁₅H₁₃F₃N₂O

  • Exact Mass (Monoisotopic): 294.0980

  • Predicted [M+H]⁺: 295.1058

Table of Predicted Ions:

m/z (Predicted) Ion Formula Description
295.1058[C₁₅H₁₄F₃N₂O]⁺Protonated molecular ion ([M+H]⁺)
159.0429[C₈H₅F₃O]⁺Fragment from cleavage of the amide C-N bond (benzoyl fragment).
121.0895[C₇H₉N₂]⁺Fragment from cleavage of the amide C-N bond (aniline fragment).
105.0340[C₇H₅O]⁺Benzoyl cation, a common fragment from benzamides.[9]
Proposed Fragmentation Pathway

The most labile bond under collision-induced dissociation (CID) in the mass spectrometer is the amide C-N bond. Cleavage at this position is expected to be the primary fragmentation route.

G parent [M+H]⁺ m/z = 295.1058 C₁₅H₁₄F₃N₂O⁺ frag1 Fragment 1 m/z = 159.0429 C₈H₅F₃O⁺ parent->frag1 Amide C-N Cleavage frag2 Fragment 2 m/z = 121.0895 C₇H₉N₂⁺ parent->frag2 Amide C-N Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway.

Integrated Analytical Workflow

The confirmation of the structure of this compound is a multi-step process that integrates synthesis with rigorous analytical characterization.

G cluster_workflow Analytical Characterization Workflow synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (for NMR & MS) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms High-Resolution MS (ESI-QTOF/Orbitrap) sample_prep->ms analysis Data Analysis & Interpretation (Comparison with Predictions) nmr->analysis ms->analysis confirmation Structural Confirmation (Identity & Purity Verified) analysis->confirmation

Sources

Application Notes and Protocols for N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Date: January 2, 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in drug discovery. While primarily documented as a crucial chemical intermediate, its role in the synthesis of potent and selective kinase inhibitors highlights its significance as a foundational scaffold. This document elucidates its application in the synthesis of the promising anti-cancer agent CHMFL-ABL-053, details relevant experimental protocols, and explores the broader potential of the benzamide scaffold in targeting various pathological conditions.

Introduction: The Strategic Value of a Synthetic Intermediate

In the landscape of drug discovery, the identification of novel therapeutic agents often begins with the strategic design and synthesis of molecular scaffolds that can be elaborated into potent and selective modulators of biological targets. This compound (CAS: 30069-31-9) is a prime example of such a scaffold.[1][2][3] While not an end-drug itself, its structural motifs—a substituted aminophenyl ring and a trifluoromethylbenzamide moiety—are prevalent in a variety of biologically active molecules.[4][5][6]

Its most prominent and well-documented application is as a key starting material in the synthesis of CHMFL-ABL-053 , a highly potent and selective inhibitor of BCR-ABL/SRC/p38 kinases, developed for the treatment of Chronic Myeloid Leukemia (CML).[7][8] The successful development of CHMFL-ABL-053 underscores the value of this compound as a validated building block in medicinal chemistry.

Physicochemical Properties
PropertyValueSource
Molecular Formula C15H13F3N2O[2]
Molecular Weight 294.27 g/mol [2]
CAS Number 30069-31-9[1][3]

Core Application: Synthesis of the Kinase Inhibitor CHMFL-ABL-053

The primary utility of this compound in drug discovery is demonstrated through its role in the multi-step synthesis of CHMFL-ABL-053. This compound was designed as a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, as well as SRC and p38 kinases.[7][8]

Mechanism of Action of the Downstream Product (CHMFL-ABL-053)

CHMFL-ABL-053 exerts its anti-leukemic effects by potently inhibiting the autophosphorylation of the BCR-ABL kinase.[7][8] This action blocks downstream signaling pathways critical for the proliferation and survival of CML cells, including the STAT5, Crkl, and ERK pathways.[7][8] Notably, it displays high selectivity and lacks significant activity against c-KIT, a common off-target of other BCR-ABL inhibitors, which can reduce side effects.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL (Constitutively Active Kinase) stat5 STAT5 bcr_abl->stat5 Phosphorylates crkl Crkl bcr_abl->crkl Phosphorylates ras Ras bcr_abl->ras Activates proliferation Gene Transcription (Proliferation, Survival) stat5->proliferation crkl->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation chmfl_abl_053 CHMFL-ABL-053 chmfl_abl_053->bcr_abl Inhibits Autophosphorylation

Caption: Signaling pathway inhibited by CHMFL-ABL-053.

Biological Activity of CHMFL-ABL-053

The potent activity of the final synthesized compound highlights the successful application of its precursors.

ParameterValueTarget/Cell LineSource
ABL1 IC50 70 nMABL1 Kinase[7][8]
BCR-ABL EC50 ~100 nMBCR-ABL Autophosphorylation[7][8]
K562 GI50 14 nMCML Cell Line[7][8]
KU812 GI50 25 nMCML Cell Line[7][8]
MEG-01 GI50 16 nMCML Cell Line[7][8]
Bioavailability (Rat) 24%In vivo[7]

Experimental Protocols

The following protocols are based on the synthesis of CHMFL-ABL-053, representing a direct and validated application of this compound.

Protocol for the Synthesis of CHMFL-ABL-053

This multi-step synthesis illustrates the conversion of the title compound into a complex, biologically active agent. The initial steps leading to the formation of the core scaffold are detailed below.

G A N-(3-amino-4-methylphenyl)-3- (trifluoromethyl)benzamide C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Intermediate A (Dihydropyrimidopyrimidine Core) B->C D Intermediate B C->D E Final Synthetic Steps (e.g., amination, reduction) D->E F CHMFL-ABL-053 E->F

Caption: Workflow for the synthesis of CHMFL-ABL-053.

Step 1: Synthesis of this compound (if not commercially sourced)

  • Reactants: 4-methyl-3-nitroaniline and 3-(trifluoromethyl)benzoyl chloride.

  • Procedure:

    • Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as dichloromethane (CH2Cl2).

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Slowly add 3-(trifluoromethyl)benzoyl chloride to the reaction mixture at 0 °C.

    • Allow the reaction to proceed at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to separate the product.

    • The resulting nitro-intermediate is then reduced (e.g., using SnCl2 or catalytic hydrogenation) to yield the final amine product, this compound.

Step 2: Coupling to the Pyrimidine Scaffold

  • Reactants: this compound and a suitable di-chlorinated pyrimidine derivative (the core scaffold).

  • Procedure:

    • This step typically involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

    • Combine the two reactants in an appropriate solvent (e.g., dioxane or DMF) with a suitable base (e.g., Cs2CO3 or K2CO3) and a palladium catalyst/ligand system.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete as monitored by LC-MS.

    • Purify the resulting coupled product using flash column chromatography.

Subsequent steps involve further functionalization of the pyrimidine ring to yield the final product, CHMFL-ABL-053, as detailed in the supporting literature.[7][8]

Protocol: In Vitro Kinase Inhibition Assay (General)

To evaluate the inhibitory activity of synthesized compounds like CHMFL-ABL-053.

  • Materials: Recombinant kinase (e.g., ABL1), ATP, substrate peptide, synthesized inhibitor, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

To assess the anti-proliferative effect of compounds on cancer cell lines (e.g., K562).

  • Materials: CML cell line (e.g., K562), complete culture medium, synthesized inhibitor, 96-well plates, and a proliferation assay reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the proliferation reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.

Broader Potential of the Benzamide Scaffold in Drug Discovery

The benzamide moiety present in this compound is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide array of proteins.[5][9] Its versatility stems from its ability to form key hydrogen bond interactions with protein backbones.

Examples of other benzamide-containing compounds and their targets from the literature include:

  • TRPM8 Antagonists: Several benzamide derivatives have been explored as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a target for treating cold-induced pain.[10][11][12][13]

  • EGFR Inhibitors: The benzamide scaffold has been incorporated into novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4]

  • Smoothened (SMO) Antagonists: Benzamide derivatives have been synthesized and evaluated as potent antagonists of the Smoothened receptor, inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers.[5]

  • HDAC Inhibitors: Novel benzamide derivatives have shown potent activity as Class I selective Histone Deacetylase (HDAC) inhibitors, representing another important class of anti-cancer agents.[14]

Conclusion and Future Directions

This compound is a valuable and validated building block in drug discovery. Its primary application as a key intermediate in the synthesis of the potent BCR-ABL inhibitor CHMFL-ABL-053 demonstrates its utility in constructing complex and highly active pharmaceutical agents. Researchers can leverage this compound as a starting point for the synthesis of novel kinase inhibitors or for creating libraries of benzamide derivatives to screen against other important biological targets. The established protocols for its use in synthesis and for the biological evaluation of its downstream products provide a solid foundation for further research and development in medicinal chemistry and oncology.

References

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • This compound | 30069-31-9. Molbase. [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules. [Link]

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences. [Link]

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration. [Link]

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules. [Link]

  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Link]

  • (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • 3-amino-N-(4-methylphenyl)benzamide. PubChem. [Link]

Sources

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" for the synthesis of BCR-ABL inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Strategic Role of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in the Synthesis of Advanced BCR-ABL Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting BCR-ABL in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22[1][2]. This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase, a key driver of the disease[2][3][4]. The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting uncontrolled cell proliferation and inhibiting apoptosis, which are the hallmarks of CML[4][5][6].

The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL kinase has revolutionized CML treatment[4]. Imatinib, the first-generation TKI, demonstrated remarkable success; however, the emergence of resistance, often due to point mutations in the kinase domain, necessitated the development of more potent second and third-generation inhibitors[5][7].

This guide focuses on a critical chemical intermediate, This compound , which serves as a cornerstone in the synthesis of potent second-generation BCR-ABL inhibitors, most notably Nilotinib. We will explore the properties of this intermediate, provide a detailed protocol for its utilization in inhibitor synthesis, and discuss the mechanistic basis for the efficacy of the resulting therapeutic agent.

Core Intermediate: this compound

This compound is a bespoke building block, specifically designed for its role in constructing the core scaffold of certain BCR-ABL inhibitors. Its structure incorporates two key reactive sites—the aniline amine group and the phenyl ring—which are strategically positioned for subsequent chemical modifications.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound[8][9][10]
CAS Number 30069-31-9[8][11]
Molecular Formula C₁₅H₁₃F₃N₂O[8][11]
Molecular Weight 294.27 g/mol [8][11]
Appearance Typically a white to off-white solid
LogP 4.81[8]

Synthesis of the Intermediate

The synthesis of this compound is a critical first step. A common and efficient laboratory-scale approach involves the direct amidation of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride, followed by the selective reduction of the nitro group.

  • Amidation: 4-methyl-3-nitroaniline is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The benzoyl chloride is a potent acylating agent due to the electron-withdrawing trifluoromethyl group[12]. This step forms the amide bond, yielding N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

  • Nitro Group Reduction: The intermediate nitro-compound is then subjected to reduction. A standard and reliable method is the use of stannous chloride (SnCl₂) in a polar protic solvent such as methanol or ethanol[13][14]. This chemoselectively reduces the nitro group to an amine, affording the final product, this compound, without affecting the amide or trifluoromethyl functionalities.

This two-step process provides a high-purity intermediate essential for the subsequent construction of the final active pharmaceutical ingredient (API).

Application Protocol: Synthesis of Nilotinib from this compound

Nilotinib is a highly potent, second-generation BCR-ABL inhibitor approved for imatinib-resistant CML[15][16][17]. The following protocol outlines a well-established synthetic route that utilizes our key intermediate. The core of this synthesis is the construction of the pyrimidine ring, which is crucial for binding to the kinase.

Synthetic Workflow Overview

The synthesis proceeds in two main stages from the key intermediate: first, the introduction of a guanidine group, and second, a cyclocondensation reaction to form the aminopyrimidine ring system.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway A N-(3-amino-4-methylphenyl)-3- (trifluoromethyl)benzamide I1 Step 1: Guanidinylation A->I1 B Cyanamide (H2NCN) B->I1 C 3-Dimethylamino-1-(3-pyridyl) -2-propen-1-one I2 Step 2: Cyclocondensation C->I2 P1 Intermediate (V): 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl -5-(trifluoromethyl)phenyl]-3-guanidino-benzamide I1->P1 Formation of Guanidine P1->I2 P2 Final Product: Nilotinib I2->P2 Pyrimidine Ring Formation

Caption: Synthetic workflow for Nilotinib.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurpose
This compound30069-31-9Purity >98%Key Intermediate
Cyanamide420-04-2Sigma-Aldrich, TCIGuanidinylation reagent
n-Butanol71-36-3Anhydrous gradeReaction Solvent
Nitric Acid7697-37-2Concentrated (70%)Salt formation
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one55314-16-4Purity >97%Pyrimidine precursor
Sodium Hydroxide1310-73-2Pellets or solutionBase for reaction
Step-by-Step Protocol

Step 1: Guanidinylation of the Intermediate

Causality: This step converts the primary aniline group of the intermediate into a guanidine. The guanidine moiety is a key functional group that will ultimately become part of the pyrimidine ring of Nilotinib. Reacting it with cyanamide is a standard method for this transformation[14][18].

  • Reaction Setup: To a solution of this compound (1.0 eq) in n-butanol, add a solution of cyanamide (approx. 1.2 eq) in n-butanol.

  • Acidification: Slowly add concentrated nitric acid (approx. 1.0 eq) while maintaining the temperature below 30°C. This facilitates the reaction and forms the nitrate salt of the resulting guanidine, which often aids in purification by crystallization.

  • Heating: Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Cool the mixture to room temperature to allow the product, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide nitrate, to crystallize. Filter the solid, wash with cold n-butanol, and dry under vacuum.

Step 2: Cyclocondensation to form Nilotinib

Causality: This is a classic cyclocondensation reaction. The guanidine intermediate reacts with an α,β-unsaturated ketone (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one) to form the substituted pyrimidine ring. The enone provides the three-carbon backbone required to complete the six-membered heterocyclic ring[13][18].

  • Reaction Setup: Suspend the guanidine intermediate from Step 1 (1.0 eq) in n-butanol. Add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (approx. 1.1 eq) and a base such as sodium hydroxide.

  • Heating: Heat the mixture to reflux (approx. 110-115°C) for 8-10 hours. Monitor the reaction for the consumption of the starting material[13][14].

  • Workup and Isolation: Cool the reaction mass to room temperature. The crude Nilotinib base will precipitate out of the solution. Filter the solid.

  • Purification: The crude product is often purified by leaching with hot water and then hot methanol to remove inorganic salts and unreacted starting materials[13]. The resulting solid is then dried under vacuum at 60-65°C to yield pure Nilotinib base.

Safety and Handling
SubstanceHazard ClassPrecautionary Statements
3-(Trifluoromethyl)benzoyl chloride CorrosiveCauses severe skin burns and eye damage. Reacts violently with water. Use in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Cyanamide Toxic, FlammableToxic if swallowed. Keep away from heat/sparks. Handle with extreme care.
Nitric Acid Oxidizer, CorrosiveStrong oxidizer. Causes severe burns. Use in a well-ventilated area, away from combustible materials.
n-Butanol Flammable, IrritantFlammable liquid and vapor. Causes skin and eye irritation.

Mechanism of Action: How Nilotinib Inhibits BCR-ABL

The synthetic process detailed above culminates in Nilotinib, a molecule exquisitely shaped to inhibit the BCR-ABL kinase. Nilotinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain[3][19].

Binding and Inhibition: Unlike some inhibitors, Nilotinib preferentially binds to the inactive conformation (DFG-out) of the ABL kinase[15]. This binding mode stabilizes the inactive state, preventing the kinase from adopting the active conformation required for ATP binding and subsequent phosphorylation of its downstream targets[4][15]. This selective inhibition is more potent than that of imatinib and is effective against many imatinib-resistant mutations[15].

Downstream Signaling Blockade: By inhibiting the autophosphorylation of BCR-ABL, Nilotinib effectively shuts down the aberrant signaling that drives CML[3][15]. This blockade prevents the activation of critical downstream pathways responsible for cell growth and survival, including:

  • RAS/RAF/MEK/ERK Pathway: Controls cell proliferation.

  • PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.

  • JAK/STAT Pathway: Involved in growth factor independence and resistance to apoptosis[4].

The inhibition of these pathways ultimately leads to a reduction in the proliferation of leukemic cells and the induction of programmed cell death (apoptosis)[3][19].

G cluster_pathway BCR-ABL Signaling Cascade cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/RAF/MEK/ERK BCR_ABL->RAS PI3K PI3K/AKT/mTOR BCR_ABL->PI3K JAK JAK/STAT BCR_ABL->JAK Proliferation Increased Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK->Proliferation JAK->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding Site (Stabilizes Inactive State)

Caption: Inhibition of the BCR-ABL signaling pathway by Nilotinib.

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational drug design, enabling the efficient and large-scale synthesis of powerful targeted therapies like Nilotinib. Understanding its properties, synthetic utility, and the mechanism of the final API provides researchers and drug development professionals with the foundational knowledge to not only replicate these processes but also to innovate further in the design of next-generation kinase inhibitors. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this key building block in the ongoing fight against CML.

References

  • Manley, P. W., Drueckes, P., & Fendrich, G. (2008). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Seminars in Hematology, 45(2 Suppl 1), S3-S11. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride? Patsnap. [Link]

  • Pediatric Oncall. (n.d.). Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

  • Melo, J. V., & Barnes, D. J. (2007). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. Blood, 109(5), 1835-1842. [Link]

  • National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem. [Link]

  • O'Hare, T., Shakespeare, W. C., & Zhu, X. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212–221. [Link]

  • Miranda, M. C., Lym, K. I., & de Souza, P. S. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 395. [Link]

  • Mancini, M., Scappini, B., & Santucci, M. A. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. GeneGlobe. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • American Chemical Society. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. [Link]

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2012). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]

  • Natco Pharma Limited. (2016). Process for the preparation of nilotinib. Justia Patents. [Link]

  • Royal Society of Chemistry. (2012). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry. [Link]

  • Natco Pharma Limited. (2015). Process for the preparation of nilotinib.
  • PubChemLite. (n.d.). This compound. [Link]

Sources

Cell-based assays using derivatives of "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Cell-Based Assays for Screening Novel TRPM8 Modulators Derived from a Benzamide Scaffold

Abstract

This guide provides a comprehensive framework for researchers engaged in the discovery and characterization of novel modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We focus on derivatives of the versatile "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" scaffold, which has been identified in the development of various bioactive agents, including kinase inhibitors and ion channel modulators[1][2][3]. The primary application detailed herein is a robust, high-throughput cell-based calcium flux assay, a foundational method for identifying and characterizing both agonists and antagonists of the TRPM8 channel. Protocols are provided for assay preparation, execution in 96- and 384-well formats, and data analysis, grounded in established methodologies for ion channel screening[4][5][6].

Introduction: The TRPM8 Channel as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel best known for its role as the primary sensor of environmental cold and cooling agents like menthol and icilin[7][8]. Expressed predominantly in a subset of sensory neurons, its activation triggers a Ca²⁺-permeable influx, leading to depolarization and the sensation of cold[7][9].

Beyond its physiological role, TRPM8 is a significant therapeutic target. Its involvement in cold hypersensitivity associated with neuropathic pain, inflammation, and migraine has made it a focus for the development of novel analgesics[8][9]. The benzamide chemical structure is a proven scaffold in medicinal chemistry, and its derivatives are actively being investigated as TRPM8 inhibitors[10].

The primary mechanism of TRPM8 activation, regardless of the stimulus (cold, menthol, or a synthetic agonist), is the influx of extracellular calcium. This physiological event is the cornerstone of the primary assay used to screen for TRPM8 modulators. By using calcium-sensitive fluorescent dyes, we can directly measure the functional activation or inhibition of the channel in a cellular context.

The TRPM8 Signaling Cascade

Activation of the TRPM8 channel initiates a direct signaling event: the influx of cations, most notably Ca²⁺. This increase in intracellular calcium ([Ca²⁺]i) can subsequently trigger a variety of downstream cellular signaling pathways, including those mediated by protein kinase C (PKC) and the activation of stimulus-responsive transcription factors[8][9][11]. For the purpose of a primary screen, the initial calcium influx itself is the most direct and reliable readout of channel activity.

TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) Ca_Int ↑ Intracellular Ca²⁺ TRPM8_active->Ca_Int Stimulus Stimulus (e.g., Menthol, Icilin, Cold) Stimulus->TRPM8 Binds & Activates Ca_Ext Extracellular Ca²⁺ Ca_Ext->TRPM8_active Influx Downstream Downstream Signaling (PKC, Gene Transcription, etc.) Ca_Int->Downstream Assay Fluorescent Calcium Assay (Fluo-4 Measurement) Ca_Int->Assay Directly Measures

Figure 1: Simplified TRPM8 activation pathway.

Principle of the Calcium Flux Assay

The recommended assay for screening benzamide derivatives utilizes a fluorescent calcium indicator, such as Fluo-4 AM. This cell-permeable dye crosses the cell membrane and, once inside, is cleaved by intracellular esterases into its active, membrane-impermeable form (Fluo-4)[4][12]. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca²⁺ that has entered the cell through an activated TRPM8 channel, its fluorescence intensity increases dramatically (Excitation/Emission ≈ 490/525 nm)[4][13]. This change in fluorescence provides a direct, real-time measurement of ion channel activity and is readily quantifiable using a fluorescence microplate reader.

Assay Formats:
  • Agonist Screening: Cells are loaded with dye, and the test compound is added. An increase in fluorescence indicates the compound is an agonist that activates the TRPM8 channel.

  • Antagonist Screening: Cells are loaded with dye and then pre-incubated with the test compound. A known TRPM8 agonist (e.g., menthol) is then added. If the test compound is an antagonist, it will block the channel and prevent or reduce the fluorescence increase that would normally be caused by the agonist[5].

Experimental Workflow and Protocols

This section provides detailed protocols for executing a TRPM8 calcium flux assay in a 96- or 384-well format.

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Analysis Plate_Cells Seed TRPM8-expressing cells (e.g., HEK293-TRPM8) in 96/384-well plates Prep_Dye Prepare Fluo-4 AM Dye Loading Solution Load_Cells Incubate cells with dye solution (1 hr, 37°C) Prep_Dye->Load_Cells Prep_Cmpd Prepare compound plates (Test articles, controls) Add_Cmpd Add compounds (Antagonist Mode) or Buffer (Agonist Mode) Prep_Cmpd->Add_Cmpd Incubate_Cmpd Incubate (15-30 min, RT) [Antagonist Mode Only] Add_Cmpd->Incubate_Cmpd Add_Agonist Add Agonist (Antagonist Mode) or Compounds (Agonist Mode) Add_Cmpd->Add_Agonist Agonist Mode Path Incubate_Cmpd->Add_Agonist Read_Plate Measure Fluorescence (Plate Reader, Ex/Em 490/525 nm) Add_Agonist->Read_Plate Normalize Normalize Data (% Activation / % Inhibition) Read_Plate->Normalize Curve_Fit Generate Dose-Response Curves Normalize->Curve_Fit Calculate Calculate EC₅₀ / IC₅₀ Values Curve_Fit->Calculate

Figure 2: High-level workflow for the TRPM8 calcium flux assay.

Materials and Reagents
ReagentPurposeTypical Supplier
HEK293 cells stably expressing TRPM8Host system for the assay.In-house or commercial
Cell Culture Medium (e.g., DMEM)Cell growth and maintenance.Thermo Fisher, MilliporeSigma
Fetal Bovine Serum (FBS)Growth supplement.Thermo Fisher, MilliporeSigma
Penicillin-StreptomycinAntibiotic.Thermo Fisher, MilliporeSigma
Black, clear-bottom 96- or 384-well platesAssay plates to minimize background.Corning, Greiner
Fluo-4 AMCalcium indicator dye.AAT Bioquest, Hello Bio, Invitrogen
Pluronic® F-127Mild detergent to aid dye loading.AAT Bioquest, Invitrogen
Probenecid (optional)Inhibits anion transporters to prevent dye extrusion.MilliporeSigma
Hanks' Balanced Salt Solution (HBSS) w/ 20 mM HEPESAssay buffer.Gibco, MilliporeSigma
(-)-MentholTRPM8 reference agonist.MilliporeSigma
AMTB or M8-BTRPM8 reference antagonist.Tocris, Amgen[5][14]
DMSOSolvent for compounds.MilliporeSigma
Protocol: Antagonist Screening Mode

This protocol is optimized for identifying inhibitors of TRPM8.

Day 1: Cell Seeding

  • Culture HEK293-TRPM8 cells using standard protocols until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in complete culture medium.

  • Seed the cells into black, clear-bottom microplates at a density of 25,000-40,000 cells/well for a 96-well plate or 10,000-15,000 cells/well for a 384-well plate.

  • Incubate overnight at 37°C, 5% CO₂.

    • Scientist's Note: Achieving a uniform, near-confluent monolayer is critical for well-to-well consistency. Seeding density should be optimized for your specific cell line's growth characteristics.

Day 2: Assay Execution

  • Prepare Dye Loading Solution:

    • Prepare a 1X Assay Buffer (HBSS with 20 mM HEPES).

    • Create a 2-4 µM Fluo-4 AM working solution in Assay Buffer. Many commercial kits provide specific recipes[4][13].

    • Add Pluronic® F-127 (typically 0.02-0.04%) to the solution to aid in dye dispersal.

    • Optional: Add probenecid (1-2.5 mM) to prevent dye leakage from the cells.

    • Scientist's Note: Fluo-4 AM is light-sensitive and prone to hydrolysis. Prepare this solution fresh and protect it from light. Pluronic F-127 prevents the dye from aggregating in aqueous buffer.

  • Load Cells with Dye:

    • Remove the culture medium from the cell plate.

    • Add 100 µL (96-well) or 25 µL (384-well) of the Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye[4].

  • Prepare Compound and Agonist Plates:

    • While cells are loading, prepare serial dilutions of your test benzamide derivatives in Assay Buffer. Ensure the final DMSO concentration is ≤0.5% to avoid off-target effects.

    • Include a reference antagonist (e.g., AMTB) for a positive control dose-response curve.

    • Prepare a solution of the TRPM8 agonist (e.g., menthol) at a concentration that elicits an ~80% maximal response (EC₈₀). This concentration must be predetermined in an agonist-mode experiment. A typical starting point for menthol is 100-300 µM[5].

  • Perform the Assay:

    • Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.

    • Add the test compounds and controls to the cell plate and incubate for 15-30 minutes.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the EC₈₀ concentration of the agonist (menthol) to all wells.

    • Immediately begin reading fluorescence intensity every 1-2 seconds for 2-3 minutes.

Data Analysis and Interpretation

Raw data will be in the form of relative fluorescence units (RFU) over time. The key is to quantify the peak fluorescence response after agonist addition.

  • Data Normalization:

    • 0% Inhibition (High Control): Wells treated with vehicle (DMSO) followed by the agonist. This represents the maximum agonist-induced signal.

    • 100% Inhibition (Low Control): Wells treated with a saturating concentration of a known antagonist (e.g., 10 µM AMTB) followed by the agonist.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Test - Signal_Low] / [Signal_High - Signal_Low])

  • Dose-Response Curves and IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or similar.

    • The IC₅₀ (half-maximal inhibitory concentration) is derived from this curve and represents the compound's potency.

Expected Results and Quality Control
ParameterDescriptionAcceptance Criteria
EC₅₀ (Agonist) Potency of the reference agonist (e.g., Menthol).Consistent with historical data (e.g., 80-120 µM for menthol).
IC₅₀ (Antagonist) Potency of the reference antagonist (e.g., AMTB).Consistent with literature/historical values.
Z'-factor A measure of assay quality and dynamic range.Z' > 0.5 indicates an excellent assay.
Signal-to-Background Ratio of the high control signal to the low control signal.S/B > 5 is generally considered good.

Conclusion and Further Steps

This application note outlines a robust and validated method for screening benzamide-derived compounds for TRPM8 modulatory activity. A positive "hit" from this primary calcium flux assay is a compound that demonstrates potent and dose-dependent inhibition of agonist-induced channel activation.

Subsequent steps to validate these hits include:

  • Selectivity Testing: Screen active compounds against other TRP channels (e.g., TRPV1, TRPA1) to ensure selectivity for TRPM8[6].

  • Electrophysiology: Use techniques like whole-cell patch-clamp to directly measure ion currents and confirm the mechanism of inhibition, providing a more detailed understanding of the compound's effect on channel gating[5][6].

By following this structured approach, researchers can effectively leverage the "this compound" scaffold and its derivatives to discover and develop novel therapeutics targeting the TRPM8 ion channel.

References

  • Yudin, Y. et al. (2017). Regulation of TRPM8 channel activity. PMC - PubMed Central. Available at: [Link]

  • De Falco, L. et al. (2020). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. NIH. Available at: [Link]

  • Iftinca, M. & Altier, C. (2021). The cool things to know about TRPM8! Taylor & Francis Online. Available at: [Link]

  • Chiu, H. et al. (2017). Signaling Pathways Relevant to Nerve Growth Factor-induced Upregulation of Transient Receptor Potential M8 Expression. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Identified signaling pathways involved in TRPM8 channel regulation. ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Molecular Devices. Available at: [Link]

  • Interchim. (n.d.). Fluo-4,Ca2+ indicators. Interchim. Available at: [Link]

  • Wang, B. et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Available at: [Link]

  • Gomez-Monterrey, I. et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. PMC - NIH. Available at: [Link]

  • D'Este, F. et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PMC - PubMed Central. Available at: [Link]

  • Journigan, V.B. et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Publications. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • MDPI. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. Available at: [Link]

  • bioRxiv. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. Available at: [Link]

  • Raimondi, L. et al. (2019). N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. PubMed. Available at: [Link]

  • ResearchGate. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Kinase Assay of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing Novel Kinase Inhibitors

The landscape of cancer therapy is increasingly dominated by targeted treatments, with kinase inhibitors at the forefront of this revolution. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. The compound N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide represents a chemical scaffold with potential as a kinase inhibitor. Its structural motifs are present in several known inhibitors of tyrosine kinases, which are frequently implicated in oncogenesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of novel kinase inhibitors, using this compound as a representative test article. We will focus on a robust and widely used biochemical assay to determine its inhibitory potency against a relevant and well-characterized oncogenic kinase. For the purpose of this protocol, we will use the AXL receptor tyrosine kinase as a representative target. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor progression, metastasis, and the development of drug resistance in various cancers.

The primary methodology detailed here is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is known for its high sensitivity, broad dynamic range, and resistance to interference from library compounds.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process. In the first step, the kinase reaction is performed by incubating the kinase, a suitable substrate, ATP, and the test inhibitor. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. In the second step, a Kinase Detection Reagent is added to convert the newly generated ADP to ATP and then measure the amount of this ATP using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and therefore, to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

ADP_Glo_Assay cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase Reaction_Mix Kinase Reaction (Incubation) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Inhibits Phospho_Substrate Phosphorylated Substrate Reaction_Mix->Phospho_Substrate ADP ADP Reaction_Mix->ADP Unconsumed_ATP Remaining ATP Reaction_Mix->Unconsumed_ATP ADP_Glo_Reagent ADP-Glo™ Reagent Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent Converts to ATP Unconsumed_ATP->ADP_Glo_Reagent Depletes Luminescence Luminescence Detection_Reagent->Luminescence Generates Light

Figure 1: Workflow of the ADP-Glo™ Kinase Assay. This diagram illustrates the two-step process of the ADP-Glo™ assay, from the initial kinase reaction to the final luminescent signal generation.

Materials and Reagents

Enzyme, Substrate, and Buffers
  • Recombinant AXL Kinase: Purified, active AXL kinase. The concentration will be lot-specific and should be noted from the supplier's datasheet.

  • AXL Substrate: A suitable peptide substrate for AXL, such as IRS1-tide or a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), and a surfactant (e.g., Triton X-100) to maintain enzyme stability and activity. A common formulation is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • ATP: Adenosine 5'-triphosphate, high purity.

Test Compound and Controls
  • This compound: The test inhibitor.

  • DMSO (Dimethyl Sulfoxide): High-purity, anhydrous, for dissolving the test inhibitor.

  • Positive Control Inhibitor: A known AXL inhibitor (e.g., Bemcentinib/R428) for assay validation.

  • Negative Control: DMSO vehicle control.

Detection Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

Equipment
  • Multi-well plates (e.g., 96-well or 384-well), white, opaque for luminescence assays.

  • Multichannel pipettes or automated liquid handling system.

  • Plate shaker/orbital mixer.

  • Luminometer capable of reading multi-well plates.

Experimental Protocol: AXL Kinase Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates. All reactions should be performed at room temperature unless otherwise specified.

Preparation of Reagents
  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).

    • Prepare a working solution of the diluted compound by further diluting the DMSO stocks into the kinase assay buffer. The final DMSO concentration in the reaction should be kept low (≤1%) to minimize solvent effects on kinase activity.

  • Kinase and Substrate Preparation:

    • Thaw the recombinant AXL kinase and substrate on ice.

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentrations in the reaction will be 1X. The optimal concentrations of kinase and substrate should be determined empirically through enzyme and substrate titration experiments (see "Assay Development and Validation" section).

  • ATP Solution:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

Kinase Reaction
  • Add 5 µL of the diluted test compound or control (DMSO vehicle or positive control inhibitor) to the wells of the 96-well plate.

  • Add 10 µL of the 2X AXL kinase/substrate master mix to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The total reaction volume is now 25 µL.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

ADP Detection
  • Add 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

  • Data Normalization:

    • The "no enzyme" control (or 100% inhibition control with a high concentration of a known inhibitor) represents the background signal.

    • The "vehicle control" (DMSO) represents 0% inhibition or maximum kinase activity.

    • Subtract the background signal from all experimental wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

  • IC₅₀ Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Parameter Description
Top The maximum percentage of inhibition (should be close to 100%).
Bottom The minimum percentage of inhibition (should be close to 0%).
Hill Slope The steepness of the curve.
IC₅₀ The concentration of inhibitor that gives a response halfway between the top and bottom.

Assay Development and Validation: The Cornerstone of Reliable Data

A robust and reliable kinase assay requires careful optimization and validation. The following steps are crucial before screening novel compounds.

  • Enzyme Titration: Determine the optimal concentration of AXL kinase that results in a robust signal-to-background ratio while ensuring the reaction remains in the linear range with respect to enzyme concentration.

  • Substrate Titration and ATP Km Determination: Determine the Michaelis-Menten constant (Km) for ATP. For ATP-competitive inhibitors, running the assay at an ATP concentration close to its Km value provides a more accurate assessment of inhibitor potency.

  • Reaction Linearity: Confirm that the kinase reaction is linear with respect to time at the chosen enzyme and substrate concentrations. This ensures that the measurements are taken during the initial velocity phase of the reaction.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means and standard deviations of the positive and negative controls.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Signal-to-Background Ratio - Insufficient enzyme activity. - Suboptimal reagent concentrations. - Short incubation times.- Increase enzyme concentration. - Re-optimize substrate and ATP concentrations. - Increase incubation times for the kinase reaction or detection steps.
High Well-to-Well Variability - Pipetting errors. - Incomplete mixing. - Edge effects in the plate.- Use calibrated pipettes or an automated liquid handler. - Ensure thorough mixing after each reagent addition. - Avoid using the outer wells of the plate or fill them with buffer.
IC₅₀ Values Differ from Literature

Application Notes & Protocols: Preclinical Evaluation of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to In Vivo Animal Model Selection and Implementation

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo animal models for the preclinical evaluation of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide derivatives. This class of compounds, exemplified by the well-studied molecule URB602, primarily acts by inhibiting monoacylglycerol lipase (MAGL). This mechanism enhances endocannabinoid signaling, suggesting therapeutic potential in anxiety, depression, and pain. This guide details the scientific rationale behind model selection, provides step-by-step protocols for key behavioral and physiological assays, and emphasizes the ethical considerations and rigorous experimental design required for generating reliable and translatable data.

Introduction: Mechanism of Action and Therapeutic Rationale

This compound and its derivatives are potent inhibitors of monoacylglycerol lipase (MAGL), a key serine hydrolase in the central nervous system. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, these compounds elevate the levels of 2-AG, which then enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the foundation for the therapeutic potential of these derivatives in a range of neurological and psychiatric disorders. Consequently, the preclinical testing strategy must employ animal models that can effectively screen for anxiolytic, antidepressant, and analgesic properties.

Foundational Principles: Ensuring Study Validity and Ethical Integrity

Before embarking on efficacy studies, a robust preclinical plan must be established. This ensures that the data generated is both reliable and ethically sound.

2.1. Pharmacokinetics and Target Engagement

A critical first step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound. Preliminary pharmacokinetic (PK) studies in rodents (typically mice or rats) are essential to determine dose-response relationships and ensure adequate brain penetration.

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2: Half-life.

  • AUC: Area under the curve (total drug exposure).

  • Brain/Plasma Ratio: A crucial measure of the compound's ability to cross the blood-brain barrier.

Concurrently, target engagement studies must be performed to confirm that the compound inhibits MAGL in the central nervous system at the tested doses. This is typically achieved by measuring MAGL activity or 2-AG levels in brain tissue homogenates from satellite groups of animals dosed with the compound.

2.2. Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional, national, and international guidelines. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Adherence to the principles of the "Three Rs" (Replacement, Reduction, and Refinement) is mandatory. Key guidelines are provided by the NIH Office of Laboratory Animal Welfare (OLAW) and AAALAC International, a private, nonprofit organization that promotes the humane treatment of animals in science.[1][2][3]

Preclinical Testing Workflow

A logical, phased approach is critical for the efficient evaluation of novel compounds. The workflow should progress from foundational safety and motor function assessments to specific efficacy models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Characterization PK Pharmacokinetics & Brain Penetration TE Target Engagement (ex vivo MAGL activity) PK->TE Motor Motor Function Screening (Rotarod, Open Field) TE->Motor Anxiety Anxiety Models (Elevated Plus Maze) Motor->Anxiety Depression Depression Models (Forced Swim Test) Motor->Depression Pain Pain Models (Neuropathic, Inflammatory) Motor->Pain Dose Dose-Response Studies Anxiety->Dose Depression->Dose Pain->Dose Chronic Chronic Dosing Regimens Dose->Chronic

Figure 1: Preclinical testing workflow for MAGL inhibitors.

Safety and Tolerability Assessment

It is crucial to dissociate the desired therapeutic effects from potential side effects like sedation or motor impairment, which can confound the results of behavioral tests.

4.1. Rotarod Test for Motor Coordination

The rotarod test is a widely used and reliable method to assess motor coordination, balance, and motor learning in rodents.[4][5][6][7]

Protocol: Accelerating Rotarod Test (Mice)

  • Apparatus: Use a commercially available rotarod apparatus with textured rods (e.g., 3 cm diameter for mice) and automated fall detection.[6]

  • Acclimation: Habituate mice to the testing room for at least 60 minutes before the test.[4] Handle the mice for several days leading up to the experiment.[6]

  • Training (Optional but Recommended): On the day before testing, place mice on the rod rotating at a constant low speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials.[4]

  • Testing:

    • Place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[4][8]

    • Start the acceleration and the timer simultaneously.

    • The trial ends when the mouse falls off the rod or grips the rod and makes one full passive rotation.

    • Record the latency to fall (in seconds).

  • Procedure: Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes.[8]

  • Data Analysis: The primary endpoint is the average latency to fall across the trials. A significant decrease in latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.

Efficacy Models for Anxiety-Like Behavior

Animal models of anxiety are designed to create a conflict between the innate drive to explore a new environment and an aversion to open, exposed, or brightly lit spaces.[9][10][11][12][13]

5.1. Elevated Plus Maze (EPM)

The EPM is a cornerstone assay for screening anxiolytic compounds.[9][10][14][15][16][17] It is based on the rodent's natural aversion to open and elevated spaces.[15][17] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Protocol: Elevated Plus Maze (Mice)

  • Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.[17][18] The apparatus should be placed in a dimly lit, quiet room.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to testing.[15]

  • Procedure:

    • Administer the test compound or vehicle at the appropriate pre-treatment time determined by PK studies.

    • Gently place the mouse in the center of the maze, facing one of the closed arms.[17]

    • Allow the animal to explore the maze freely for a 5-minute session.[18]

    • The session is recorded by an overhead video camera connected to a tracking software.[15]

  • Data Analysis: The software automatically scores several parameters.

    • Primary Endpoints:

      • Percentage of time spent in the open arms: (Time in Open Arms / Total Time) x 100. An increase suggests an anxiolytic effect.

      • Percentage of open arm entries: (Entries into Open Arms / Total Entries) x 100. An increase suggests an anxiolytic effect.

    • Control Endpoint:

      • Total number of arm entries. This serves as a measure of general locomotor activity. A significant change could indicate hyperactivity or hypoactivity, which would be a confounding factor.

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle18.5 ± 2.122.3 ± 2.525.6 ± 1.8
Compound X (10 mg/kg)35.2 ± 3.540.1 ± 3.824.9 ± 2.0
Diazepam (1 mg/kg)38.9 ± 4.042.5 ± 4.126.1 ± 1.7
p < 0.05 compared to Vehicle

Table 1: Representative data from the Elevated Plus Maze test.

Efficacy Models for Depressive-Like Behavior

Animal models of depression often rely on inducing a state of "behavioral despair" or "learned helplessness" through exposure to acute, inescapable stress.[19][20][21][22] Antidepressant compounds are expected to increase active, escape-oriented behaviors.

6.1. Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant efficacy.[21][23][24][25][26] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape attempts and adopt an immobile posture.[24][26] This immobility is interpreted as a state of behavioral despair, which is reduced by effective antidepressant treatments.[27]

Protocol: Forced Swim Test (Mice)

  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[25][27]

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[24][25]

  • Procedure:

    • Administer the test compound or vehicle at the appropriate pre-treatment time.

    • Gently place the mouse into the water-filled cylinder.

    • The test session is typically 6 minutes long.[27]

    • Record the session with a video camera for later scoring.

  • Data Analysis:

    • Scoring is typically performed during the last 4 minutes of the 6-minute test.[27]

    • The primary endpoint is the duration of immobility , defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

G cluster_0 Forced Swim Test Logic cluster_1 Drug Effect Stress Inescapable Stress (Water Cylinder) Response Behavioral Response Stress->Response Immobility Immobility (Floating) Response->Immobility 'Despair' Struggle Mobility (Swimming, Climbing) Response->Struggle 'Escape Attempt' Decrease Decreased Immobility Drug Antidepressant Compound Drug->Decrease

Figure 2: Conceptual logic of the Forced Swim Test.

Efficacy Models for Analgesic Activity

Given the role of the endocannabinoid system in pain modulation, assessing the analgesic potential of MAGL inhibitors is a key objective. Models should encompass both neuropathic and inflammatory pain to provide a comprehensive profile.[28][29][30][31][32]

7.1. Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model, first described by Bennett and Xie, is a widely used and robust model of peripheral nerve injury-induced neuropathic pain.[33][34][35][36][37] It involves loosely ligating the sciatic nerve, which leads to the development of chronic pain behaviors such as mechanical allodynia and thermal hyperalgesia.[38][39]

Protocol: CCI Surgery and Behavioral Testing (Rats)

  • Surgery:

    • Anesthetize the rat (e.g., with isoflurane).

    • Surgically expose the common sciatic nerve at the mid-thigh level.[36]

    • Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[34][37] The ligatures should only gently constrict the nerve.

    • Close the muscle and skin layers with sutures.

    • Allow the animal to recover for 7-14 days for the neuropathic pain state to fully develop.

  • Behavioral Assessment: Von Frey Test for Mechanical Allodynia

    • Allodynia is the perception of pain from a normally non-painful stimulus.[40]

    • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.[41] The animal is placed in a chamber with a wire mesh floor that allows access to the plantar surface of the hind paw.[42][43]

    • Acclimation: Allow the animal to acclimate to the testing chamber for at least 30 minutes.[42]

    • Procedure: Apply the von Frey filament to the mid-plantar surface of the hind paw with increasing force until the filament bends.[44] A positive response is a sharp withdrawal of the paw. The force (in grams) at which the animal withdraws its paw is the paw withdrawal threshold (PWT).

    • Data Analysis: A significant decrease in the PWT in the injured (ipsilateral) paw compared to the uninjured (contralateral) paw or sham-operated animals indicates mechanical allodynia. An effective analgesic will significantly increase the PWT of the injured paw toward baseline levels.[44]

Treatment GroupPaw Withdrawal Threshold (g) - Ipsilateral Paw (Mean ± SEM)
Sham + Vehicle14.5 ± 1.1
CCI + Vehicle3.2 ± 0.4
CCI + Compound X (10 mg/kg)9.8 ± 0.9
CCI + Gabapentin (30 mg/kg)11.2 ± 1.2
p < 0.05 compared to CCI + Vehicle

Table 2: Representative data from the Von Frey test in the CCI model.

7.2. Inflammatory Pain: Carrageenan-Induced Paw Edema

This is an acute model used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.[28][30][40][45] Intraplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling) and thermal hyperalgesia.

Protocol: Carrageenan Model (Rats)

  • Baseline Measurement: Measure the baseline paw volume (using a plethysmometer) and baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test).

  • Procedure:

    • Administer the test compound or vehicle.

    • After the appropriate pre-treatment time, inject a small volume of carrageenan solution (e.g., 1%) into the plantar surface of one hind paw.

  • Post-Carrageenan Measurement: At various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection, re-measure the paw volume and thermal paw withdrawal latency.

  • Data Analysis:

    • Edema: Calculate the percentage increase in paw volume compared to baseline. An effective anti-inflammatory agent will significantly reduce this increase.

    • Thermal Hyperalgesia: A significant decrease in paw withdrawal latency indicates hyperalgesia. An effective analgesic will reverse this decrease, bringing the latency back towards baseline.

Conclusion

The preclinical evaluation of this compound derivatives requires a multi-faceted approach utilizing a battery of well-validated animal models. By systematically assessing pharmacokinetics, safety, and efficacy in models of anxiety, depression, and pain, researchers can build a comprehensive data package to support the further development of these promising therapeutic agents. Rigorous adherence to protocols and ethical guidelines is paramount to ensuring the quality and translatability of the findings.

References
  • An overview of animal models of pain: disease models and outcome measures. (n.d.). Vertex AI Search.
  • Rotarod-Test for Mice. (2024, January 31). protocols.io. Retrieved January 2, 2026, from [Link]

  • Animal Models of Depression: Molecular Perspectives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved January 2, 2026, from [Link]

  • Leo, G., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Retrieved January 2, 2026, from [Link]

  • Animal Models of Depression: What Can They Teach Us about the Human Disease?. (2018). MDPI. Retrieved January 2, 2026, from [Link]

  • Le Bars, D., et al. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(2), 53-61. Retrieved January 2, 2026, from [Link]

  • Rotarod Protocol. (n.d.). International Mouse Phenotyping Consortium. Retrieved January 2, 2026, from [Link]

  • Chapter 4 - An overview of animal models for neuropathic pain. (n.d.). Cambridge University Press. Retrieved January 2, 2026, from [Link]

  • An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. (2007). PubMed. Retrieved January 2, 2026, from [Link]

  • Animal models of neuropathic pain. (2024). PubMed. Retrieved January 2, 2026, from [Link]

  • Rodent Pain Models. (n.d.). Creative Biolabs. Retrieved January 2, 2026, from [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. Retrieved January 2, 2026, from [Link]

  • Animal models of depression: Are there any?. (2005). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Animal Models for Pain Research | Neuropathic & Chronic Pain. (n.d.). Aragen Life Sciences. Retrieved January 2, 2026, from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. Retrieved January 2, 2026, from [Link]

  • Animal models of depression. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Elevated Plus Maze for Mice. (2008). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Animal models of neuropathic pain. (2011). PubMed. Retrieved January 2, 2026, from [Link]

  • The Recent Progress in Animal Models of Depression. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Animal Models of Neuropathic Pain. (n.d.). Greentech Bioscience. Retrieved January 2, 2026, from [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. (n.d.). BioMed. Retrieved January 2, 2026, from [Link]

  • Experimental models for the study of neuropathic pain. (2012). SciELO. Retrieved January 2, 2026, from [Link]

  • Measuring Motor Coordination in Mice. (2013). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Experimental animal models for the simulation of depression and anxiety. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Electronic Von Frey for Evaluating Mechanical Allodynia. (n.d.). Harvard Apparatus. Retrieved January 2, 2026, from [Link]

  • 2.10. von Frey Test for Determining Mechanical Allodynia. (2020). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • Neuropathic Pain Model—Chronic Constriction Injury (CCI). (2019). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • Animal models of anxiety disorders in rats and mice: some conceptual issues. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • The Mouse Forced Swim Test. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • The Three Primary Standards. (n.d.). AAALAC International. Retrieved January 2, 2026, from [Link]

  • Chronic Constriction Injury (CCI) Model. (n.d.). Charles River. Retrieved January 2, 2026, from [Link]

  • Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Animal Model of Anxiety. (n.d.). Stanford University. Retrieved January 2, 2026, from [Link]

  • Electronic von Frey test and development of mechanical allodynia. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Anxiety Models in Rats and Mice. (n.d.). Inotiv. Retrieved January 2, 2026, from [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. Retrieved January 2, 2026, from [Link]

  • AAALAC accreditation: an international standard to protect laboratory animals. (n.d.). Janvier Labs. Retrieved January 2, 2026, from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). PubMed Central. Retrieved January 2, 2026, from [Link]

  • AAALAC International Standards and Accreditation Process. (2017). PubMed Central. Retrieved January 2, 2026, from [Link]

  • How to conduct Von Frey Test?. (n.d.). BioMed. Retrieved January 2, 2026, from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 2, 2026, from [Link]

  • Accreditation Standards Overview. (n.d.). AAALAC International. Retrieved January 2, 2026, from [Link]

  • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. (n.d.). Aragen Life Sciences. Retrieved January 2, 2026, from [Link]

  • Chronic Constriction Injury Model. (2021). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • AAALAC International Standards and Accreditation Process. (2017). Korea Science. Retrieved January 2, 2026, from [Link]

Sources

Continuous flow synthesis of "N-(3-amino-4-methylphenyl)benzamide" intermediates

The continuous flow synthesis of N-(3-amino-4-methylphenyl)benzamide offers a safe, efficient, and scalable alternative to traditional batch processing. [4]The precise control over reaction conditions afforded by microreactor technology leads to higher yields, improved purity, and excellent reproducibility. [3]By integrating modern Process Analytical Technology and designing for inline purification, this method represents a robust platform for the development and manufacturing of critical pharmaceutical intermediates, aligning with the industry's move towards more sustainable and efficient "green chemistry" practices. [9]

References

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Yuhan CDMO. Available at: [Link]

  • Flow Chemistry in the Pharmaceutical Industry. Syrris. Available at: [Link]

  • Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Flow Chemistry. The Pharma Master. Available at: [Link]

  • Amide bonds meet flow chemistry: a journey into methodologies and sustainable evolution. ChemSusChem. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • What Role Does Flow Chemistry Play in API Manufacturing? Asynt. Available at: [Link]

  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Chemistry – An Asian Journal. Available at: [Link]

  • Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology. Available at: [Link]

  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available at: [Link]

  • The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. Organic Process Research & Development. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Role of Process Analytical Technology in Academic Research. Mettler Toledo. Available at: [Link]

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. Available at: [Link]

  • Modeling and Simulation of N‐(3‐Aminio‐4 methylphenyl)benzamide Synthesis in a Microreactor. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Modeling-and-Simulation-of-N%E2%80%90(3%E2%80%90Aminio%E2%80%904-Synthesis-Cao-Ghadiri/340082f87a89f9252328f60b64d1c95337e611f7]([Link]

  • Continuous flow separation techniques for microchemical synthesis. DSpace@MIT. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to facilitate your research and development efforts.

Understanding the Molecule: A Triad of Solubility Influences

This compound is a complex organic molecule with distinct structural features that collectively contribute to its challenging solubility profile. A rational approach to overcoming these challenges begins with a clear understanding of its chemical nature.

  • The Aromatic Amide Core: The central benzamide structure is characterized by a planar and rigid aromatic system. While the amide linkage can participate in hydrogen bonding, which aids in solubilization in polar solvents, the overall large, non-polar surface area of the aromatic rings tends to favor solubility in organic solvents over aqueous media.[1] Amides are generally considered to have low water solubility.

  • The Trifluoromethyl Group (-CF3): This functional group is highly lipophilic and electron-withdrawing.[2][3] Its presence significantly increases the compound's affinity for non-polar environments, thereby decreasing its aqueous solubility. However, this feature can be advantageous for membrane permeability.

  • The Amino Group (-NH2): The basic amino group on the phenyl ring offers a critical handle for solubility manipulation. At acidic pH, this group can be protonated to form a more soluble salt. This pH-dependent solubility is a key consideration in developing aqueous formulations.

This interplay of a hydrophobic core, a lipophilic trifluoromethyl group, and a basic amino group necessitates a multi-faceted strategy for achieving desired solubility in both aqueous and organic media.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and formulation of this compound.

FAQ 1: My compound is poorly soluble in common aqueous buffers for my biological assay. What is the first step I should take?

Answer: The first and most straightforward approach is to investigate the pH-dependence of the compound's solubility. Due to the presence of the basic amino group, the solubility of this compound is expected to increase significantly at lower pH values.

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for addressing poor aqueous solubility via pH adjustment.

Recommendation: Start by preparing buffers at pH values ranging from 2 to 7. A significant increase in solubility is likely to be observed at a pH below the pKa of the anilinic amine.

FAQ 2: I need to dissolve the compound in an organic solvent for a chemical reaction or for preparing a stock solution. Which solvents should I try?

Answer: Given the aromatic and trifluoromethyl components of the molecule, polar aprotic solvents are generally a good starting point.

Recommended Organic Solvents for Initial Screening:

SolventRationaleExpected Solubility
Dimethyl Sulfoxide (DMSO)High polarity, aprotic. Excellent solubilizing power for a wide range of compounds.High
N,N-Dimethylformamide (DMF)High polarity, aprotic. Similar to DMSO in its solubilizing capabilities.High
Tetrahydrofuran (THF)Moderately polar ether. Good for dissolving many organic compounds.Moderate to High
AcetonePolar, aprotic ketone. Effective for many aromatic compounds.Moderate
AcetonitrilePolar, aprotic nitrile. Commonly used in chromatography and as a reaction solvent.Moderate
Methanol / EthanolPolar, protic alcohols. Can be effective, but the potential for hydrogen bonding with the solvent might be less favorable than with aprotic solvents for this specific molecule.Moderate

Note: For biological assays, it is crucial to consider the tolerance of the experimental system to the chosen organic solvent, even at low final concentrations.

FAQ 3: Adjusting the pH is not sufficient or is incompatible with my experimental setup. What are my other options for aqueous formulations?

Answer: If pH modification is not a viable solution, the next steps involve using formulation aids such as co-solvents or cyclodextrins.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). They work by reducing the polarity of the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[5][6]

Decision Tree for Advanced Formulation:

Caption: Decision-making process for advanced aqueous formulation strategies.

FAQ 4: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound in the aqueous buffer.

  • Decrease the Final Concentration: Reduce the volume of the DMSO stock added to the aqueous buffer.

  • Use a Co-solvent in the Buffer: Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or PEG 400. This can help to keep the compound in solution.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Pre-formulate with Cyclodextrins: If you anticipate high final concentrations, preparing a cyclodextrin inclusion complex of your compound before dilution can significantly improve its aqueous solubility and prevent precipitation.

Detailed Experimental Protocols

The following section provides step-by-step protocols for key experiments to determine and enhance the solubility of this compound.

Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility using the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7]

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer. Ensure that there is undissolved solid material present.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the samples to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Protocol 2: Co-solvent Solubility Screening

This protocol outlines a method for systematically screening different co-solvents to enhance aqueous solubility.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Vials or 96-well plates

  • Plate shaker

  • Analytical method for quantification

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Add Compound: Add an excess amount of the solid compound to a known volume of each co-solvent/buffer mixture.

  • Equilibrate: Seal the vials or plate and shake at a constant temperature for at least 24 hours.

  • Separate and Quantify: Follow steps 3-7 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in each mixture.

  • Analyze Data: Plot the solubility of the compound as a function of the co-solvent percentage for each co-solvent to identify the most effective system and the optimal concentration range.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This is a simple and effective method for preparing solid inclusion complexes.[2]

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1).

  • Mixing: Accurately weigh the calculated amounts of the compound and cyclodextrin and place them in a mortar. Mix the powders thoroughly.

  • Kneading: Slowly add a small amount of the ethanol/water mixture to the powder while triturating with the pestle. Continue adding the liquid and kneading until a paste-like consistency is achieved.

  • Drying: Transfer the paste to a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Illustrative Solubility Data for Benzamide

SolventSolubility ( g/100 mL) at 25 °CSolvent Type
Water~1.35Polar, Protic
MethanolHighPolar, Protic
EthanolHighPolar, Protic
AcetoneHighPolar, Aprotic
AcetonitrileModeratePolar, Aprotic
Ethyl AcetateLow to ModerateModerately Polar
Butyl AcetateLowLess Polar

Note: The solubility of this compound will differ from that of benzamide due to the presence of the amino, methyl, and trifluoromethyl substituents. It is expected to have lower aqueous solubility and higher solubility in less polar organic solvents compared to benzamide.

Conclusion

The solubility of this compound is a complex property governed by its distinct chemical moieties. A systematic and informed approach, starting with an understanding of the molecule's structure and progressing through a logical sequence of troubleshooting steps, will enable researchers to effectively overcome solubility challenges. This guide provides the foundational knowledge and practical protocols to empower scientists in their experimental endeavors with this compound.

References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • COSMO-RS. (2025). Solvent-screening and co-crystal screening for drug development with COSMO-RS. Retrieved from [Link]

  • Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]

  • University of Huddersfield. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Retrieved from [Link]

  • Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • LinkedIn. (2025). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermodynamic Approach for Co-crystal Screening. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • American Chemical Society. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

Sources

Technical Support Center: N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS No. 30069-31-9). It is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of the target compound.

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely applicable purification techniques for this compound are recrystallization and flash column chromatography . The choice between them depends on the impurity profile, the scale of the reaction, and the desired final purity. Recrystallization is often preferred for larger scales when a suitable solvent system is identified, as it can be more efficient and cost-effective.[1] Flash chromatography offers higher resolution for separating closely related impurities that may not be easily removed by recrystallization.[2]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reduction of N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.[3][4] Based on this, the most probable impurities include:

  • Unreacted Starting Material: The nitro-precursor, N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

  • Reagents from Amide Coupling: Unreacted 4-methyl-3-nitroaniline or 3-(trifluoromethyl)benzoyl chloride (or the corresponding benzoic acid if hydrolysis occurs).[5]

  • Byproducts of Nitro Reduction: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: How do I select the best purification strategy—recrystallization or chromatography?

A3: The choice is a balance of efficiency, scale, and the nature of the impurities.

  • Choose Recrystallization if:

    • You are working on a multi-gram scale.

    • The crude product is relatively pure (>85%).

    • You can identify a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.[6][7]

  • Choose Flash Column Chromatography if:

    • The crude product contains multiple impurities with polarities similar to the product.

    • You are working on a smaller scale (milligram to a few grams).

    • Recrystallization fails to achieve the desired purity or results in low yield.

    • You need to isolate minor components from the reaction mixture.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity). It is highly sensitive for detecting trace impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product's signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically depress and broaden the melting point.[6]

Section 2: Detailed Purification Protocols

These protocols provide validated, step-by-step methodologies for purifying this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[7]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Based on the polar amide and aromatic amine functionalities, polar protic or aprotic solvents are good starting points.[1]

    • Place a small amount of crude material (approx. 50 mg) in a test tube.

    • Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble.

    • Heat the mixture to the solvent's boiling point. The compound should fully dissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent will result in the formation of a high yield of crystals.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding too much solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before the solution cools.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Data Presentation: Recrystallization Solvent Screening

SolventBoiling Point (°C)Suitability Assessment
Isopropanol82Good. Often effective for aromatic amides.
Acetonitrile82Excellent. Known to be a good choice for recrystallizing amides.[1]
Ethyl Acetate77Fair. May require a co-solvent like hexane to reduce solubility at cold temperatures.
Toluene111Possible. Good for less polar impurities, but higher boiling point requires care.
Water100Unlikely. The compound's predicted LogP of ~4.8 suggests low water solubility even when hot.[4]
Protocol 2: Purification by Flash Column Chromatography

This technique uses a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential partitioning.[2]

Step-by-Step Methodology:

  • TLC Analysis: Develop an appropriate solvent system using TLC. The ideal system will give the target compound a Retention Factor (Rf) of 0.25 - 0.35 . A common mobile phase for compounds of this polarity is a mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to remove residual solvent.

Data Presentation: Typical Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for compounds with moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration to elute the product.
Sample Loading Dry LoadingRecommended to ensure a narrow band and improve separation resolution.
Column Size 40g silica per 1g crudeA general rule of thumb for good separation.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental issues.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause & Solution 1: The boiling point of your solvent is too high. Action: Re-dissolve the oil in a small amount of the hot solvent and add a slightly lower-boiling, miscible co-solvent in which the compound is less soluble.

  • Cause & Solution 2: The solution cooled too rapidly. Action: Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

Q: I'm not getting any crystal formation, even after cooling in an ice bath. Why? A: This usually means the solution is not sufficiently supersaturated or crystal nucleation has not initiated.

  • Cause & Solution 1: Too much solvent was added initially. Action: Gently heat the solution to evaporate some of the solvent, then attempt to cool again.

  • Cause & Solution 2: Lack of nucleation sites. Action: Try scratching the inside of the flask with a glass rod just below the solvent line.[6] This creates microscopic scratches that can serve as nucleation points. If you have a pure crystal, "seeding" the solution with a tiny crystal can also initiate crystallization.[6]

Q: My final yield after recrystallization is very low. How can I improve it? A: Low yield is often a result of using too much solvent or incomplete precipitation.

  • Cause & Solution 1: Excessive solvent use. Action: In your next attempt, use the absolute minimum amount of hot solvent needed for complete dissolution.

  • Cause & Solution 2: Insufficient cooling. Action: Ensure the flask is left in the ice bath long enough (at least 30-60 minutes) to maximize precipitation.

  • Cause & Solution 3: The compound has significant solubility even in the cold solvent. Action: Consider using a two-solvent system. Dissolve the compound in a good solvent (hot) and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Column Chromatography Issues

Q: My spots are streaking on the TLC plate. What does this mean for my column? A: Streaking often indicates that the compound is too polar for the chosen solvent system or is interacting too strongly with the silica.

  • Cause & Solution 1: Compound is acidic or basic. The amino group on your compound is basic and can interact strongly with the acidic silica gel. Action: Add a small amount of a modifier to your mobile phase. For a basic compound, adding 0.5-1% triethylamine (TEA) can dramatically improve peak shape.

  • Cause & Solution 2: The mobile phase is not polar enough. Action: Increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.

Q: I can't separate my product from a closely-running impurity. What are my options? A: This requires improving the resolution of your chromatography.

  • Cause & Solution 1: The mobile phase is not optimal. Action: Experiment with different solvent systems. For example, switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol might change the selectivity and improve separation.

  • Cause & Solution 2: The column was overloaded or run too fast. Action: Use a larger column with more silica relative to your sample amount and reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

Section 4: Visual Diagrams and Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G crude Crude Product This compound tlc Assess Purity via TLC/HPLC crude->tlc decision Purity > 85% and Single Major Impurity? tlc->decision recryst Purify by Recrystallization decision->recryst  Yes chrom Purify by Flash Column Chromatography decision->chrom No   analysis Analyze Final Product (HPLC, NMR, MP) recryst->analysis chrom->analysis pure_product Pure Product analysis->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization: "Oiling Out"

This decision tree helps diagnose and solve the common issue of a product oiling out.

G start Product 'Oiled Out' during Cooling check_solvent Is solvent B.P. > Product M.P.? start->check_solvent add_cosolvent Action: Add a lower-boiling, miscible co-solvent. Re-heat and cool slowly. check_solvent->add_cosolvent Yes check_cooling Was cooling rate rapid? check_solvent->check_cooling No success Pure Crystals Formed add_cosolvent->success slow_cooling Action: Re-heat to dissolve. Cool slowly (insulate flask). check_cooling->slow_cooling Yes slow_cooling->success

Caption: Troubleshooting guide for when a product oils out.

Key Chemical Structures

G cluster_0 Target Compound cluster_1 Potential Impurity Target This compound C₁₅H₁₃F₃N₂O MW: 294.27 Impurity N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (Unreacted Precursor)

Caption: Target compound and a common precursor impurity.

Section 5: References

  • 科华智慧. This compound. Available at: [Link]

  • ResearchGate. Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Available at: [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. Available at: [Link]

  • Molbase. This compound | 30069-31-9. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

  • ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Available at: [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. Available at: [Link]

  • Wikipedia. Benzamide. Available at: [Link]

  • GL Sciences. InertSustain Amide Column. Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Professor Dave Explains. Recrystallization. Available at: [Link]

  • CUNY Baruch College. Purification by Recrystallization. Available at: [Link]

  • Google Patents. Synthetic method of 2-trifluoromethyl benzamide. Available at:

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes. Available at:

  • NIST. Benzamide, N-(3-methylphenyl)-2,3,4-trifluoro-. Available at: [Link]

  • ResearchGate. N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available at: [Link]

  • Chemsrc. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | CAS#:154740-93-9. Available at: [Link]

  • PubChem. 3-Amino-4-[2-(trifluoromethyl)anilino]benzamide. Available at: [Link]

  • Bohrium. N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available at: [Link]

Sources

Overcoming challenges in the synthesis of "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide and its analogs. This molecule is a key intermediate in the synthesis of several pharmacologically important compounds, including the tyrosine kinase inhibitor Nilotinib. The synthetic route, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered by researchers in the field. We will delve into the mechanistic rationale behind these challenges and provide field-proven protocols to overcome them.

Section 1: Troubleshooting the Amide Coupling Reaction

The core of the synthesis involves forming an amide bond between 3-(trifluoromethyl)benzoic acid (or its activated derivative) and a substituted phenylenediamine. This step is often the source of low yields and side reactions.

Question 1: My amide coupling reaction between 3-(trifluoromethyl)benzoyl chloride and 4-methyl-3-nitroaniline is giving a very low yield. What's going wrong?

Answer: This is a classic challenge involving a moderately deactivated amine and an electronically modified acyl chloride. The low yield can typically be attributed to two primary factors: the reduced nucleophilicity of the amine and the reactivity of the acyl chloride.

  • Expertise & Causality: The nitro group on the aniline ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group, making it a sluggish reaction partner for the acyl chloride. Concurrently, the trifluoromethyl (CF3) group on the benzoyl chloride is also electron-withdrawing. While this increases the electrophilicity of the carbonyl carbon, it can also make the acyl chloride more susceptible to hydrolysis by trace amounts of water. The reaction is often a competition between the desired amidation and undesired hydrolysis of the acyl chloride.

  • Troubleshooting & Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Any moisture will rapidly hydrolyze the 3-(trifluoromethyl)benzoyl chloride.

    • Base Selection: A non-nucleophilic organic base is crucial. Pyridine or triethylamine (TEA) are commonly used to scavenge the HCl byproduct, driving the reaction forward.[1] Use of a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can also be beneficial.

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are suitable. For industrial applications, solvents like chloroform have been used effectively.[2]

    • Temperature Control: The initial addition of the acyl chloride should be performed at a low temperature (0-10 °C) to control the exothermic reaction and minimize side reactions.[2][3] The reaction can then be allowed to warm to room temperature.

Protocol 1: Standard Acyl Chloride Method
  • Dissolve 4-methyl-3-nitroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

Question 2: The acyl chloride method is still inefficient. Are there more robust coupling reagents for this specific substrate pair?

Answer: Absolutely. When acyl chlorides fail, especially with deactivated amines, modern peptide coupling reagents are the ideal solution. For this system, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice.

  • Expertise & Causality: HATU is a uronium salt-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[4][5] This activated species is more reactive than the acyl chloride and less sensitive to ambient moisture. The reaction proceeds efficiently even with poor nucleophiles like nitroanilines. The mechanism involves the formation of a stable intermediate that readily reacts with the amine, driven by the formation of a stable tetramethylurea byproduct.[4]

  • Troubleshooting & Protocol:

    • Base Requirement: HATU requires a non-nucleophilic base, typically DIPEA (Hünig's base), to deprotonate the carboxylic acid and facilitate the reaction.[4]

    • Solvent: Polar aprotic solvents like DMF or NMP are preferred for HATU couplings.

    • Side Reaction Warning: Be aware that highly nucleophilic amines can sometimes react directly with the HATU reagent, leading to the formation of a guanidinylated amine as a byproduct.[6] While less likely with a deactivated nitroaniline, this can be a concern for more electron-rich analogs. Using a hindered base like 2,6-lutidine can sometimes suppress this side reaction.[6]

Protocol 2: HATU-Mediated Amide Coupling
  • In an inert atmosphere, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of 4-methyl-3-nitroaniline (1.05 eq) in DMF.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

ParameterAcyl Chloride MethodHATU Coupling Method
Reagent Cost LowerHigher
Moisture Sensitivity HighModerate
Substrate Scope Good for reactive aminesExcellent for deactivated/hindered amines
Common Byproducts Hydrolysis of acyl chlorideTetramethylurea, potential guanidinylation
Typical Yield Moderate to GoodGood to Excellent

Table 1: Comparison of Amide Coupling Methods.

Section 2: Troubleshooting the Nitro Group Reduction

The reduction of the nitro group to form the key diamine intermediate is the final step. The choice of reducing agent is critical to avoid unwanted side reactions and simplify purification.

Question 3: I'm reducing the nitro group on N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide. Which reducing agent is best: Catalytic Hydrogenation (Pd/C) or Tin(II) Chloride (SnCl2)?

Answer: Both methods are viable, but they present different challenges and benefits. The optimal choice depends on your scale, available equipment, and the presence of other functional groups in your analogs.

  • Catalytic Hydrogenation (H₂/Pd/C):

    • Expertise & Causality: This is a very clean method, as the only byproduct is water. It is highly efficient for reducing aromatic nitro groups.[7] However, palladium catalysts can also reduce other functional groups. While the trifluoromethyl group is generally stable to these conditions, other sensitive groups in your analogs (e.g., alkenes, alkynes, some benzyl ethers, aryl halides) could be reduced.[8][9][10] There have been reports of catalyst deactivation or poisoning by sulfur-containing impurities or certain nitrogen heterocycles.[11]

    • Troubleshooting: Use high-quality catalyst and solvent. If dehalogenation is a concern for bromo- or iodo-substituted analogs, switching to a catalyst like Raney Nickel might be a better option.[7]

  • Tin(II) Chloride (SnCl₂):

    • Expertise & Causality: SnCl₂ is a classic, robust, and chemoselective reducing agent.[12] It is particularly useful when other reducible functional groups that are sensitive to hydrogenation are present.[7][13] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group. The major drawback is the workup. The reaction produces tin(IV) oxide/hydroxide salts upon quenching, which can be gelatinous and difficult to filter, often trapping the product and reducing isolated yields.[12]

    • Troubleshooting: The most critical step is the workup. After the reaction, the mixture is typically made strongly basic (pH > 10) with NaOH or K₂CO₃ to precipitate tin salts as tin hydroxide, which can then be filtered off. Thoroughly washing the filter cake with an organic solvent (like ethyl acetate or DCM) is essential to recover the product. A protocol using stannous chloride in methanol followed by a water quench has been successfully employed for this specific molecule.[2][3]

Protocol 3: Nitro Reduction with Tin(II) Chloride
  • Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.[3][14]

  • Add the N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide (1.0 eq) to the solution.

  • Heat the mixture to reflux (typically 50-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 10-12 by the slow addition of concentrated NaOH solution or solid K₂CO₃. This will precipitate tin salts.

  • Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®.

  • Thoroughly wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired product.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Tin(II) Chloride (SnCl₂)
Chemoselectivity Lower (can reduce other groups)Higher (specific to nitro groups)
Workup/Purification Simple filtration of catalystDifficult (emulsions, tin salt removal)
Byproducts WaterStoichiometric tin salts
Equipment Requires hydrogenation apparatusStandard laboratory glassware
Scalability ExcellentChallenging due to workup

Table 2: Comparison of Nitro Reduction Methods.

Section 3: FAQs on Selectivity and Purification

The synthesis of the final intermediate, this compound, requires the selective acylation of one of two non-equivalent amino groups on 4-methyl-1,3-phenylenediamine. This is a significant challenge.

Question 4: When I react 4-methyl-1,3-phenylenediamine directly with my acylating agent, I get a mixture of products, including the wrong isomer and di-acylated byproduct. How can I control the selectivity?

Answer: This is the most critical challenge in this synthesis. The two amino groups on 4-methyl-1,3-phenylenediamine have different nucleophilicities, but the difference is not always large enough to ensure perfect selectivity. The amino group para to the methyl group is generally more sterically accessible, while the amino group ortho to the methyl group is more sterically hindered. Electronic effects also play a complex role.[15]

  • Expertise & Causality: Direct acylation often leads to a statistical mixture of the desired N-(3-amino-4-methylphenyl) isomer, the undesired N-(5-amino-2-methylphenyl) isomer, and the N,N'-diacylated product.[16] The formation of these isomers makes purification extremely difficult, as they often have very similar chromatographic properties. This is a known issue in the industrial synthesis of Nilotinib.[17]

  • The Preferred Strategy: The Nitro-Intermediate Route The most reliable and industrially practiced method to overcome this is not to use 4-methyl-1,3-phenylenediamine as the starting material . Instead, the synthesis is designed to install the amide bond before the final amino group is revealed. This is the logic behind the protocols described above:

    • Start with 4-methyl-3-nitroaniline. This molecule has only one amino group, so the initial acylation reaction is perfectly selective.

    • Form the amide bond to create N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.

    • Reduce the nitro group in the final step to yield the desired product, this compound, with perfect regioselectivity.[18]

This strategic sequence completely avoids the problem of isomeric mixtures and di-acylation.

Synth_Strategy cluster_0 Problematic Direct Route cluster_1 Recommended Strategic Route Diamine 4-Methyl-1,3-phenylenediamine Mix Mixture of Isomers + Di-acylated Product Diamine->Mix Acylation Nitroaniline 4-Methyl-3-nitroaniline NitroAmide N-(4-methyl-3-nitrophenyl)- 3-(trifluoromethyl)benzamide Nitroaniline->NitroAmide Selective Acylation FinalProduct Desired Product (Single Isomer) NitroAmide->FinalProduct Nitro Reduction

Caption: Comparison of synthetic strategies.

Visual Workflow: Recommended Synthesis Pathway

The following diagram outlines the robust, two-step workflow that ensures high regioselectivity and purity.

workflow start Start Materials: - 4-Methyl-3-nitroaniline - 3-(CF3)benzoic acid coupling Step 1: Amide Coupling (HATU or Acyl Chloride) start->coupling intermediate Intermediate: N-(4-methyl-3-nitrophenyl)- 3-(trifluoromethyl)benzamide coupling->intermediate reduction Step 2: Nitro Reduction (SnCl2 or H2/Pd-C) intermediate->reduction product Final Product: N-(3-amino-4-methylphenyl)- 3-(trifluoromethyl)benzamide reduction->product purify Purification (Recrystallization / Chromatography) product->purify

Caption: Recommended two-step synthetic workflow.

References

  • Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. (2019). Columbia Academic Commons. [Link]

  • Nitro Reduction. Organic Chemistry Data. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (2020). AIR Unimi. [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2009). ResearchGate. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective acylation of 4-substituted-1,3-phenylenediamine. (2007).
  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (2021). ResearchGate. [Link]

  • Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. (2019). Columbia University. [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (2011). [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. (2019). ResearchGate. [Link]

  • Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. (2009). ACS Publications. [Link]

  • Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. (2022). ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2021). ACS Publications. [Link]

  • Nickel and palladium catalyzed C−H trifluoromethylation using trifluoromethyliodide: investigations into new reactivity. (2022). Macquarie University. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. (2010). PMC - NIH. [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2022). Nature. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2020). ResearchGate. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2020). PMC - NIH. [Link]

  • Method for preparing nilotinib intermediate. (2016).
  • Process for the preparation of nilotinib. (2015).
  • Reduction of nitro compounds. Wikipedia. [Link]

  • HATU: High-Efficiency Peptide Coupling Reagent for Amide Bond Formation. (2024). [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2010). PMC - NIH. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group. (2021). Reddit. [Link]

  • This compound. Molbase. [Link]

Sources

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS No. 30069-31-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from established chemical principles and data on structurally related molecules to provide the most accurate and practical guidance.

I. Frequently Asked Questions (FAQs) about Stability and Storage

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically refrigerated at 2-8°C. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The container should be tightly sealed to protect it from moisture and air.

Q2: How stable is the trifluoromethyl group on this molecule?

A2: The trifluoromethyl (-CF3) group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to chemical and thermal degradation. This inherent stability means that degradation of the molecule is more likely to occur at other functional groups, such as the amino or amide moieties.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic amine functionalities are often susceptible to photodegradation. Exposure to light, particularly UV light, can lead to discoloration (typically turning reddish-brown) and the formation of impurities. Therefore, it is imperative to store the compound in an amber or opaque vial and to minimize its exposure to light during handling and experiments.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), this compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if any change in its physical appearance is observed.

II. Troubleshooting Guide: Common Stability-Related Issues

This section provides a problem-solving approach to issues that may arise during the use of this compound in your research.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation or photodegradation of the aromatic amine group.1. Confirm storage conditions (cool, dark, inert atmosphere).2. If discoloration is significant, the compound's purity may be compromised. Consider purification (e.g., recrystallization) or obtaining a fresh batch.3. For future use, aliquot the compound upon receipt to minimize repeated exposure of the bulk material to air and light.
Inconsistent Experimental Results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment.2. Avoid storing solutions for extended periods, especially at room temperature.3. Investigate the compatibility of your solvent with the compound. Protic or acidic solvents may promote hydrolysis of the amide bond over time.
Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) Formation of degradation products.1. Review the handling and storage history of the compound.2. Possible degradation pathways include oxidation of the amine, hydrolysis of the amide, or reactions with incompatible reagents.3. Characterize the impurities if possible to understand the degradation mechanism and optimize experimental conditions to prevent their formation.

III. Experimental Protocols for Stability Assessment

For researchers needing to validate the stability of this compound under their specific experimental conditions, the following generalized protocols for thermal and solution stability testing can be adapted.

A. Protocol for Assessing Thermal Stability

This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the solid compound.

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan (alumina or platinum).

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Set the temperature program to ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Determine the onset of decomposition from the TGA curve, which is the temperature at which significant mass loss begins. N-phenylbenzamides generally exhibit high thermal stability.[1]

G cluster_prep Preparation cluster_analysis TGA Analysis cluster_result Result A Weigh 5-10 mg of sample B Place in TGA pan A->B C Purge with N2 B->C D Heat from RT to 600°C at 10°C/min C->D E Record mass vs. temperature D->E F Determine decomposition temperature E->F G cluster_storage Storage Conditions A Prepare stock solution B Analyze at T=0 via HPLC A->B C Room Temp, Light B->C D Room Temp, Dark B->D E 4°C, Dark B->E F Analyze at Time Points (e.g., 1, 4, 8, 24h) C->F D->F E->F G Compare peak areas to T=0 F->G

Sources

Technical Support Center: Optimizing Amide Coupling for N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for optimizing the synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. This guide is structured to provide actionable solutions to common challenges encountered during this specific amide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering probable causes and validated solutions.

Issue 1: Low to No Product Yield

You've run the reaction and your TLC or LC-MS analysis shows primarily unreacted starting materials or a complex mixture of byproducts.

This is a frequent challenge in amide bond formation, often stemming from several key factors.[1] Let's dissect the potential culprits.

Potential Cause A: Inefficient Carboxylic Acid Activation

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2][3] If the coupling reagent is not effective or used in insufficient amounts, the carboxylic acid will not be sufficiently activated to react with the amine.[1]

Solutions:

  • Choice of Coupling Reagent: For the coupling of 3-(trifluoromethyl)benzoic acid, which is moderately electron-deficient, with an aniline derivative, standard coupling reagents are often a good starting point. However, if yields are low, consider switching to a more potent activating agent.

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[4][5] They react with the carboxylic acid to form a highly reactive activated ester.

    • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for sterically hindered substrates.

    • Carbodiimides with Additives: While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) can work, they often require an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[2][4]

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the coupling reagent. In some cases, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

Potential Cause B: Reduced Nucleophilicity of the Amine

This compound contains an aniline moiety. While the methyl group is weakly electron-donating, anilines are generally less nucleophilic than aliphatic amines.[6]

Solutions:

  • Base Selection: The choice of base is critical. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts.[3]

    • Non-Nucleophilic Tertiary Amines: Bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) are commonly used.[3][4] They are sufficiently basic to deprotonate the amine without competing as a nucleophile. Use 2-3 equivalents to ensure the reaction medium remains basic.

    • Stronger, Non-Nucleophilic Bases: For particularly stubborn reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be explored, although this may increase the risk of side reactions.[7]

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for a short period (e.g., 15-30 minutes) before adding the amine.[1] This ensures the activated species is formed before the amine is introduced.

Potential Cause C: Suboptimal Reaction Conditions

The reaction environment plays a crucial role in the success of the coupling.

Solutions:

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants.

    • Common Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are frequently used.[8][9][10][11]

    • Greener Alternatives: Studies have shown that solvents like 2-MeTHF (2-Methyltetrahydrofuran) and EtOAc (Ethyl Acetate) can be effective and more environmentally friendly replacements for DMF and DCM.[8][12]

  • Temperature: Most amide couplings proceed well at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. However, be aware that higher temperatures can also promote side reactions.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

Issue 2: Formation of an Anhydride Byproduct

You observe a significant amount of a byproduct that corresponds to the anhydride of 3-(trifluoromethyl)benzoic acid.

This can occur when using carbodiimide coupling reagents. The activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form the anhydride.

Solutions:

  • Use of Additives: Incorporating HOBt or a similar additive can trap the O-acylisourea intermediate to form an activated ester, which is less prone to forming the anhydride and reacts more cleanly with the amine.

  • Switch Coupling Reagent: Changing to a uronium or phosphonium-based coupling reagent like HATU or PyBOP generally avoids this issue.

Issue 3: Difficulty in Product Purification

The crude product is an oil or a complex mixture that is challenging to purify by column chromatography.

Solutions:

  • Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and excess base, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts. Finally, wash with brine to remove residual water.[1]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Chromatography Optimization: If column chromatography is necessary, use a gradient elution system to effectively separate the product from impurities. A common system is a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride of 3-(trifluoromethyl)benzoic acid for this reaction?

A1: Yes, the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride, is a classic method for amide bond formation.[3] You would first need to prepare the acyl chloride from 3-(trifluoromethyl)benzoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent reaction with N-(3-amino-4-methylphenyl)-amine would be carried out in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like DCM.[3] This method can be very effective but requires an extra synthetic step and handling of moisture-sensitive acyl chlorides.[]

Q2: What is the role of the trifluoromethyl group in this reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This makes the carbonyl carbon of 3-(trifluoromethyl)benzoic acid more electrophilic, which can facilitate the nucleophilic attack by the amine. However, it also increases the acidity of the carboxylic acid.

Q3: Are there any catalytic methods for this amide bond formation?

A3: While coupling reagents are most common, research into direct catalytic amide bond formation is an active area.[14][15] Methods using catalysts based on boron, zirconium, or other Lewis acids have been developed, but they often require higher temperatures to drive off the water that is formed as a byproduct.[15][16] For this specific transformation on a laboratory scale, stoichiometric coupling reagents are generally more reliable and proceed under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the synthesis of this compound.

  • To a solution of 3-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add 4-methyl-3-nitroaniline (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table
Coupling ReagentBaseSolventTemperatureTypical Yield RangeReference(s)
HATUDIPEADMFRoom Temp.85-95%[4]
EDC/HOBtDIPEADCMRoom Temp.70-85%[4]
PyBOPDIPEADMFRoom Temp.80-90%[17]
SOCl₂ then AminePyridineDCM0 °C to RT75-90%[3]

Visualizing the Process

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic Acid Carboxylic Acid Pre-activation Pre-activation Carboxylic Acid->Pre-activation Coupling Reagent Coupling Reagent Coupling Reagent->Pre-activation Base Base Base->Pre-activation Solvent Solvent Solvent->Pre-activation Amine Addition Amine Addition Pre-activation->Amine Addition Add Amine Reaction Monitoring Reaction Monitoring Amine Addition->Reaction Monitoring Stir at RT Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product G start Low Yield Observed check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity check_activation->check_amine Sufficient? solution_reagent Use stronger coupling reagent (e.g., HATU) check_activation->solution_reagent Inefficient? check_conditions Review Reaction Conditions check_amine->check_conditions Sufficient? solution_base Optimize base (e.g., DIPEA, 2-3 eq.) check_amine->solution_base Low? solution_solvent Ensure anhydrous solvent check_conditions->solution_solvent Suboptimal? solution_temp Gently heat if reaction is sluggish solution_solvent->solution_temp

Caption: Decision tree for troubleshooting low reaction yields.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • MacMillan, D., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • De Figueiredo, R. M., & Christmann, M. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4737–4753. [Link]

  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]

  • Pattar, V. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(39), 5345-5349. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-142. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Royal Society of Chemistry. [Link]

  • (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. [Link]

  • Chemistry For Sustainability. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Green Chemistry For Sustainability. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

Sources

Technical Support Center: Troubleshooting Kinase Inhibition Assays with "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers utilizing "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" and its derivatives in kinase inhibition assays. This guide is designed to provide in-depth, experience-driven insights to help you navigate common challenges, ensuring the integrity and reliability of your experimental data. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to make informed decisions in your research.

Section 1: Foundational Knowledge & Initial Compound-Specific Issues

The "this compound" scaffold is a key structural feature in a variety of kinase inhibitors. For instance, it is a component of potent BCR-ABL inhibitors, which are crucial in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4] Understanding the behavior of this chemical series is the first step to successful experimentation.

FAQ 1.1: I'm observing poor solubility of my benzamide derivative in aqueous assay buffers. How can I address this without compromising the experiment?

Poor aqueous solubility is a frequent challenge with small molecule inhibitors, particularly those with hydrophobic moieties like the trifluoromethyl group.[5][6] This can lead to compound precipitation, inaccurate concentration calculations, and ultimately, unreliable IC50 values.[7][8]

Causality & Troubleshooting Steps:

  • Solvent Choice and Concentration:

    • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

    • Working Dilutions: When preparing working dilutions, it is critical to minimize the final DMSO concentration in the assay. High concentrations of DMSO can affect kinase activity.[9] Aim for a final DMSO concentration of ≤1%. Perform serial dilutions in your assay buffer, ensuring vigorous mixing at each step to prevent precipitation.

    • Precipitation Check: Visually inspect your highest concentration wells for any signs of precipitation (cloudiness or particulates) before and after incubation. If observed, this concentration is above the compound's limit of solubility in your assay conditions and should be excluded from analysis.

  • Assay Buffer Optimization:

    • Addition of Surfactants: Consider the inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) in your assay buffer. This can help maintain the solubility of hydrophobic compounds.

    • Protein Carrier: Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL can also aid in solubility and prevent non-specific binding of your compound to plasticware.

  • Alternative Strategies:

    • Structural Modification: For medicinal chemists, if solubility issues persist across a series, consider structural modifications that disrupt molecular planarity or introduce hydrophilic groups without sacrificing potency.[8][10]

Workflow for Assessing and Improving Compound Solubility

A Start: Prepare High-Conc. Stock in 100% DMSO B Perform Serial Dilutions in Assay Buffer A->B C Visually Inspect Highest Concentration for Precipitation B->C D Precipitation Observed? C->D E Yes: Exclude Data Point & Define Solubility Limit D->E Yes F No: Proceed with Assay D->F No G If Limit is Too Low, Optimize Buffer (e.g., add 0.01% Tween-20) E->G H Re-test Solubility with Optimized Buffer G->H H->C

Caption: A decision-making workflow for addressing compound solubility issues.

Section 2: Troubleshooting Biochemical (In Vitro) Kinase Assays

Biochemical assays, which utilize purified recombinant kinases, are the bedrock for determining a compound's direct inhibitory activity. However, their simplified nature can introduce artifacts.

FAQ 2.1: My IC50 values are highly variable between experiments. What are the likely causes?

High variability in in vitro kinase assays is a common and frustrating issue.[7] The root cause often lies in subtle inconsistencies in assay setup and reagents.

Key Factors and Solutions:

  • Reagent Stability and Handling:

    • ATP Stock: ATP solutions are prone to hydrolysis. Prepare fresh ATP stocks or aliquot and store them at -80°C. Avoid repeated freeze-thaw cycles.

    • Kinase Activity: The activity of recombinant kinases can vary between batches and may decrease with improper storage.[11] Always use a consistent lot of enzyme for a series of experiments and handle it according to the manufacturer's instructions. Purity does not always equal activity; ensure your kinase is functionally active.[11]

    • Substrate Quality: Ensure the peptide or protein substrate is of high purity and has not degraded.

  • Assay Conditions:

    • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[12][13][14] To obtain comparable and meaningful data, it is recommended to run the assay at an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP.[14]

    • Enzyme Concentration: The concentration of the kinase can influence the apparent IC50, especially for very potent ("tight binding") inhibitors.[15][16] Use the lowest concentration of enzyme that still provides a robust signal-to-background ratio.

  • Pipetting and Plate Setup:

    • Master Mixes: Always prepare master mixes of reagents (buffer, ATP, substrate) to minimize well-to-well variability from pipetting small volumes.

    • Plate Layout: Be mindful of potential "edge effects" on microplates. It is good practice to include control wells (no inhibitor, no enzyme) in various locations on the plate to assess for any systematic drift.

Table 1: Impact of ATP Concentration on IC50 for an ATP-Competitive Inhibitor
Assay ATP ConcentrationRelationship to Km(ATP)Expected IC50 ValueRationale
Low (e.g., 0.1 x Km)[ATP] < KmLower (more potent)Less ATP is present to compete with the inhibitor for binding to the active site.
At Km[ATP] = KmStandardized ValueProvides a consistent and comparable measure of potency.[14]
High (e.g., 10 x Km)[ATP] > KmHigher (less potent)More ATP is available, requiring a higher concentration of the inhibitor to achieve 50% inhibition.[13]

This relationship is described by the Cheng-Prusoff equation, which relates IC50 to the inhibition constant (Ki).[12][13]

FAQ 2.2: I'm observing high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). What's going on?

High background can mask the true signal from your kinase, leading to a poor signal-to-background ratio (assay window) and difficulty in accurately determining inhibition.

Troubleshooting High Background:

  • Contaminating ATP/ADP:

    • Reagent Purity: Ensure that your kinase, substrate, and buffer preparations are not contaminated with ATP or ADP. This is a common source of background in assays that measure these nucleotides.[9]

    • "No Enzyme" Control: Always run a control reaction containing all components except the kinase. The signal from this well represents your true background and should be subtracted from all other wells.

  • Compound Interference:

    • Autofluorescence/Luminescence: Some compounds can inherently fluoresce or luminesce at the detection wavelength, creating a false positive signal.

    • Troubleshooting Step: Run a control with your compound at the highest concentration in assay buffer without any enzyme or substrate. A high signal indicates compound interference.[9]

  • Non-Specific Binding/Assay Artifacts:

    • Promiscuity: Benzamide derivatives, particularly if they are lipophilic, can sometimes act as non-specific inhibitors or aggregators at high concentrations, leading to false positives.[17] Consider running counter-screens or assay formats that are less prone to these artifacts.

    • Secondary Antibody Issues (for ELISA/Western-based formats): If using an antibody-based detection method, high background can result from the secondary antibody binding non-specifically.[18][19] Ensure adequate blocking steps and consider using pre-adsorbed secondary antibodies.[18][20]

Section 3: Bridging the Gap: Biochemical vs. Cellular Assays

A common hurdle in drug discovery is the discrepancy between a compound's potency in a biochemical assay and its activity in a cell-based assay.[21][22][23] Understanding the reasons for this is crucial for project progression.

FAQ 3.1: My benzamide derivative is highly potent in my in vitro assay (nanomolar IC50), but shows significantly weaker activity (micromolar) in my cellular assay. Why the drop-off?

This is a classic and expected challenge in kinase inhibitor development.[7][21] The complex environment of a living cell introduces numerous variables not present in a purified system.[23]

Key Reasons for Potency Discrepancy:

  • High Intracellular ATP Concentration:

    • The Primary Culprit: The concentration of ATP inside a cell is typically in the millimolar range (1-5 mM), which is often orders of magnitude higher than the ATP concentrations used in biochemical assays.[7][12] For an ATP-competitive inhibitor, this vast excess of the natural substrate makes it much more difficult for the compound to bind to the kinase active site, resulting in a rightward shift (weaker potency) in the dose-response curve.[24][25]

  • Cellular Permeability:

    • Getting to the Target: The compound must be able to cross the cell membrane to reach its intracellular kinase target.[7][26] Poor membrane permeability will result in a lower effective intracellular concentration of the inhibitor, leading to reduced apparent potency.

  • Presence of Efflux Pumps:

    • Active Removal: Cells possess transporter proteins (e.g., P-glycoprotein) that can actively pump foreign compounds out of the cell, further reducing the intracellular concentration of your inhibitor.[26]

  • Target Engagement in a Complex Milieu:

    • Protein-Protein Interactions: In a cell, kinases exist within larger signaling complexes. These interactions can alter the conformation of the kinase, potentially affecting how your inhibitor binds.[22]

    • Off-Target Effects: The observed cellular phenotype might be a result of the compound acting on multiple targets (polypharmacology).[11][27] This can complicate the interpretation of cellular activity. Some kinase inhibitors are known to be promiscuous, interacting with multiple kinases.[28][29][30]

Protocol: Determining Mechanism of Action (ATP Competition)

This experiment can help confirm if your inhibitor is ATP-competitive, which is a likely reason for a potency shift between biochemical and cellular assays.

Objective: To determine if the IC50 of the inhibitor is dependent on the ATP concentration.

Methodology:

  • Setup: Prepare multiple sets of kinase reactions.

  • Vary ATP: In each set, use a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

  • Inhibitor Titration: Within each set, perform a full dose-response curve with your benzamide derivative.

  • Data Analysis: Calculate the IC50 value for each ATP concentration.

  • Interpretation:

    • ATP-Competitive: If the IC50 value increases as the ATP concentration increases, your inhibitor is ATP-competitive.[13]

    • Non-ATP-Competitive: If the IC50 value remains relatively constant across all ATP concentrations, the inhibitor is likely non-ATP-competitive (e.g., allosteric).[13][24][31]

Visualizing the ATP Competition Effect

cluster_0 Biochemical Assay (Low ATP) cluster_1 Cellular Environment (High ATP) Kinase Kinase Inhibitor Inhibitor Inhibitor->Kinase High Affinity Binding ATP_low ATP ATP_low->Kinase Low Competition Kinase_cell Kinase Inhibitor_cell Inhibitor Inhibitor_cell->Kinase_cell Lower Apparent Affinity ATP_high ATP ATP_high->Kinase_cell High Competition

Caption: The effect of ATP concentration on inhibitor binding.

Section 4: Advanced Troubleshooting & Data Interpretation

FAQ 4.1: My compound shows activity against multiple kinases in a panel screen. Is this a problem?

Not necessarily. This phenomenon, known as promiscuity or polypharmacology, is common among kinase inhibitors because of the conserved nature of the ATP-binding site across the kinome.[27][32]

Interpreting Promiscuity:

  • Selectivity Profile: The key is to understand the selectivity profile. Is the compound hitting kinases within the same family or across different branches of the kinome? A highly promiscuous compound may have a greater potential for off-target toxicity.[17]

  • Therapeutic Strategy: In some cases, multi-targeting can be beneficial. For example, inhibiting both BCR-ABL and SRC kinases can be an effective strategy in CML.[1]

  • Structure-Activity Relationship (SAR): Promiscuity data can guide medicinal chemistry efforts to design more selective compounds by identifying structural features that confer broader activity.[29]

FAQ 4.2: How do I differentiate between a true inhibitor and a false positive in my screen?

High-throughput screening can be prone to false positives, which are compounds that appear active but do not specifically inhibit the target kinase.[33][34][35]

Validation Steps:

  • Re-testing: Confirm the activity of the hit compound by re-testing it in the primary assay.

  • Orthogonal Assays: Validate the hit using a different assay format that relies on a different detection technology (e.g., if the primary assay was luminescence-based, use a fluorescence polarization or TR-FRET assay for confirmation).[15] This helps to rule out assay-specific artifacts.

  • Dose-Response Curve: A true inhibitor should exhibit a classic sigmoidal dose-response curve. Compounds that show abrupt drops in activity or have very steep curves may be aggregators.

  • Mechanism of Action Studies: As described in FAQ 3.1, performing ATP-competition experiments can provide strong evidence for a specific, active-site-directed mechanism of inhibition.

References

  • Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics, 64(2), 422-435. ([Link])

  • ResearchGate. (n.d.). Minimizing false positives in kinase virtual screens. ([Link])

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])

  • Klumpp, M., & Degen, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. ([Link])

  • Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., ... & Liu, J. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. ([Link])

  • The Daily Scientist. (2023). 3 Overlooked Factors About Kinases in Drug Discovery. ([Link])

  • Koo, J., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186. ([Link])

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. ([Link])

  • Viola, G., & Bortolozzi, R. (2011). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 18(21), 3147-3164. ([Link])

  • Hill, R. J., & Gbitsky, M. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 713-729. ([Link])

  • ResearchGate. (n.d.). False positive results in virtual screening. ([Link])

  • Al-Hilal, T. A., & Park, J. W. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. ([Link])

  • Ishikawa, M., Hashimoto, Y., & Miyachi, H. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(15), 4903-4914. ([Link])

  • Klumpp, M., & Degen, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. ([Link])

  • Pharmaceutical Technology. (2022). Adapting to Solubility/Bioavailability Challenges. ([Link])

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. ([Link])

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(15), 3217-3228. ([Link])

  • ResearchGate. (n.d.). Non-ATP Competitive Protein Kinase Inhibitors. ([Link])

  • ResearchGate. (n.d.). Promiscuity analysis of a kinase panel screen with designated p38 alpha inhibitors. ([Link])

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. ([Link])

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])

  • Knes, M., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 22(1), 1-20. ([Link])

  • Hu, Y., & Bajorath, J. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 3(10), 13618-13625. ([Link])

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. ([Link])

  • Tarcsay, A., & Keseru, G. M. (2021). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 64(1), 180-191. ([Link])

  • Muthas, D., & Bajorath, J. (2015). What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data. Journal of Chemical Information and Modeling, 55(8), 1723-1730. ([Link])

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. ([Link])

  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor including the T315I mutant. ([Link])

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. ([Link])

  • Sánchez-Murcia, P. A., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 21(18), 6858. ([Link])

  • BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors. ([Link])

  • BMG LABTECH. (2020). Kinase assays. ([Link])

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. ([Link])

  • OriGene Technologies Inc. (n.d.). IHC Troubleshooting. ([Link])

  • El-Damasy, D. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3594. ([Link])

  • OriGene Technologies Inc. (n.d.). IHC Troubleshooting Guide & the Importance of Using Controls. ([Link])

  • Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. ([Link])

  • ResearchGate. (n.d.). (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ([Link])

Sources

Technical Support Center: N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Reactions and Impurity Formation

Welcome to the technical support center for the synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed explanations and actionable protocols to enhance reaction outcomes and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a di-acylated byproduct. How can I improve the selectivity for the desired mono-acylated product?

A1: The formation of a di-acylated byproduct, N,N'-(4-methyl-1,3-phenylene)bis(3-(trifluoromethyl)benzamide), is a common challenge in this synthesis. This occurs because the starting material, 4-methyl-1,3-phenylenediamine, has two nucleophilic amino groups. While the amino group at the 1-position is sterically hindered by the adjacent methyl group, the amino group at the 3-position is more accessible and reactive. However, under certain conditions, the second amino group can also react.

Root Causes and Solutions:

  • Stoichiometry of Reactants: An excess of the acylating agent, 3-(trifluoromethyl)benzoyl chloride, will drive the reaction towards di-acylation.

    • Troubleshooting: Carefully control the stoichiometry. Use a 1:1 molar ratio of 4-methyl-1,3-phenylenediamine to 3-(trifluoromethyl)benzoyl chloride. A slight excess of the diamine can sometimes be beneficial to consume all the acylating agent and prevent di-acylation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less reactive amino group to react.

    • Troubleshooting: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled mono-acylation.[] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon completion of mono-acylation.[2][3]

  • Rate of Addition: Adding the acylating agent too quickly can create localized areas of high concentration, leading to di-acylation.

    • Troubleshooting: Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the solution of 4-methyl-1,3-phenylenediamine over an extended period. This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-substitution.

Q2: I'm observing an impurity with a molecular weight corresponding to the hydrolysis of my acyl chloride. What's causing this and how can I prevent it?

A2: The presence of 3-(trifluoromethyl)benzoic acid as an impurity indicates that the acylating agent, 3-(trifluoromethyl)benzoyl chloride, is hydrolyzing. Acyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water.[4][5]

Root Causes and Solutions:

  • Moisture in Solvents and Reagents: The primary source of water is often residual moisture in the reaction solvents or on the surface of the glassware.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2] Solvents can be dried using appropriate drying agents or by distillation.

  • Atmospheric Moisture: Reactions open to the atmosphere can absorb moisture, especially on humid days.

    • Troubleshooting: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[6]

Q3: My final product is showing signs of degradation, particularly discoloration. What are the likely degradation products and how can I minimize their formation?

A3: Aromatic amines, like the one present in the product, are susceptible to oxidation, which can lead to the formation of colored impurities.[7] The presence of residual catalysts or exposure to air and light can accelerate this process.

Root Causes and Solutions:

  • Oxidation: The amino group on the phenyl ring can be oxidized, leading to the formation of quinone-imine type structures, which are often colored.[8]

    • Troubleshooting: After synthesis, store the product under an inert atmosphere, protected from light. The use of antioxidants can sometimes be considered, depending on the final application of the compound.

  • Residual Metals: Trace amounts of metal catalysts from previous synthetic steps can promote degradation.

    • Troubleshooting: Ensure thorough purification of the final product to remove any residual metals. Techniques like column chromatography or recrystallization are effective.[9]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common side reactions in the synthesis of this compound.

Caption: Troubleshooting workflow for identifying and mitigating common side reactions.

Key Side Products and Their Characteristics

Side ProductCommon NameMolecular Weight ( g/mol )Identification MethodMitigation Strategy
N,N'-(4-methyl-1,3-phenylene)bis(3-(trifluoromethyl)benzamide)Di-acylated byproduct466.36LC-MS, NMRControl stoichiometry, lower reaction temperature, slow addition of acyl chloride.
3-(trifluoromethyl)benzoic acidHydrolysis product190.12LC-MS, NMRUse anhydrous conditions, perform reaction under an inert atmosphere.
Oxidized impurities-VariableHPLC-UV (discoloration)Thorough purification, proper storage (inert atmosphere, protected from light).

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of the di-acylated byproduct.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-methyl-1,3-phenylenediamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 3-(trifluoromethyl)benzoyl chloride (0.98 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[6] The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[9]

Protocol 2: Detection and Characterization of Impurities

A robust analytical method is crucial for identifying and quantifying side products.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where both the starting materials and products have significant absorbance (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[3][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.[9][]

Mechanistic Insights

The selective mono-acylation of 4-methyl-1,3-phenylenediamine is governed by both steric and electronic factors. The amino group at the 3-position is more sterically accessible and is therefore the primary site of acylation.

ReactionMechanism Diamine 4-methyl-1,3-phenylenediamine Monoacylated This compound (Desired Product) Diamine->Monoacylated + Acyl Chloride (Fast, Kinetically Favored) AcylChloride 3-(trifluoromethyl)benzoyl chloride AcylChloride->Monoacylated Diacylated Di-acylated Side Product AcylChloride->Diacylated Monoacylated->Diacylated + Acyl Chloride (Slow, Thermodynamically Driven)

Caption: Simplified reaction pathway for the acylation of 4-methyl-1,3-phenylenediamine.

References

  • Benchchem.
  • Pharma Times. Strategies for Managing API Impurities in Drug Development.
  • BOC Sciences. Impurity Profiling in APIs.
  • Angene. Exploring 3-(Trifluoromethyl)
  • Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs.
  • W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Alfa Chemistry.
  • ResearchGate. Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
  • Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Guidechem. 3-(Trifluoromethyl)benzoyl chloride 2251-65-2 wiki.
  • BOC Sciences.
  • Wikipedia. m-Phenylenediamine.
  • CIR Safety.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. This molecule is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the multi-kinase inhibitor Regorafenib.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents unique challenges that require a deep understanding of the reaction mechanism, process parameters, and safety considerations.

This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting solutions, and robust protocols to navigate the complexities of scaling up this critical amide bond formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis and scale-up of this intermediate.

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the amide coupling between 3-(trifluoromethyl)benzoic acid and 4-methyl-1,3-phenylenediamine . However, a common alternative involves a two-step process: the initial coupling of 3-(trifluoromethyl)benzoic acid with 4-methyl-3-nitroaniline , followed by the chemical reduction of the nitro group to the corresponding amine.[3] The choice between these routes often depends on the cost and availability of the starting materials and the desired purity profile of the final product.

Q2: Why is this specific amide coupling challenging to scale up?

Scaling up any amide coupling reaction requires careful consideration, but this synthesis has specific challenges.[4][5] Key issues include:

  • Competing Reactivity: The diamine starting material has two nucleophilic amino groups. This can lead to the formation of a di-acylated impurity, which can be difficult to separate from the desired mono-acylated product.

  • Exothermic Reaction: Amide bond formation, particularly when using activating agents, is often exothermic. Without proper thermal management, this can lead to runaway reactions and the formation of byproducts, posing a significant safety risk at scale.[5]

  • Reagent Selection: Reagents that are convenient at the lab scale (e.g., HATU) are often too expensive for large-scale production.[6] Cheaper alternatives may introduce their own challenges, such as difficult-to-remove byproducts (e.g., dicyclohexylurea (DCU) from DCC).[6]

  • Workup and Purification: Purification by column chromatography is not feasible for multi-kilogram production. Developing a robust crystallization process is essential for achieving high purity at scale.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

The success of scaling this synthesis hinges on the strict control of several parameters:

  • Temperature: Must be carefully controlled during the activation and coupling steps to manage the reaction exotherm and minimize side product formation.

  • Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is crucial to favor mono-acylation. Slow, controlled addition of the limiting reagent is a standard technique to maintain temperature and concentration profiles.

  • Solvent and Moisture Content: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing yield.[7] Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen) is critical.[7]

  • Mixing/Agitation: Homogeneous mixing is vital at a large scale to ensure uniform temperature distribution and reactant contact, preventing the formation of localized "hot spots" and impurities.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: The reaction yield is low or non-existent.

  • Potential Cause: Incomplete activation of the carboxylic acid. The carboxylate is a poor leaving group and requires an activating agent to facilitate nucleophilic attack by the amine.[8]

    • Solution:

      • Verify Reagent Quality: Ensure your coupling reagent (e.g., HATU, EDC, DCC) is fresh and has been stored under anhydrous conditions.

      • Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[7] This allows for the formation of the activated ester intermediate.

      • Alternative Activation: For challenging or scaled-up syntheses, consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate often provides higher yields but requires careful handling due to its moisture sensitivity and corrosive nature.[9]

  • Potential Cause: Deactivation of the amine nucleophile.

    • Solution: An acid-base reaction can occur between the carboxylic acid and the amine, protonating the amine and rendering it non-nucleophilic.[7] Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is present to neutralize any generated acid and keep the amine in its free, reactive state.

  • Potential Cause: Hydrolysis of the activated intermediate.

    • Solution: Water is a competing nucleophile that can hydrolyze the activated ester back to the carboxylic acid.[7] Use high-purity, anhydrous solvents (e.g., DCM, DMF, THF with <50 ppm water). Dry all glassware thoroughly and run the reaction under a nitrogen or argon atmosphere.

Problem 2: The final product is impure, with significant side-product formation.

  • Potential Cause: Formation of the di-acylated byproduct.

    • Solution: This is a common issue when using a diamine.

      • Control Stoichiometry: Use a slight excess of the 4-methyl-1,3-phenylenediamine (e.g., 1.2-1.5 equivalents) to statistically favor mono-acylation.

      • Reverse Addition: Add the activated carboxylic acid solution slowly to the solution of the diamine. This maintains a high concentration of the diamine throughout the reaction, minimizing the chance of a second acylation.

  • Potential Cause: Byproducts from the coupling reagent.

    • Solution: The choice of coupling reagent impacts the workup.

      • DCC/DIC: These produce urea byproducts (DCU/DIU) that are often insoluble in common organic solvents and can be removed by filtration. However, some residual urea may remain.[6]

      • EDC: This carbodiimide produces a water-soluble urea byproduct, which is easily removed during an aqueous workup, making it a preferred choice for simplifying purification.[6]

Problem 3: The product is difficult to isolate and purify.

  • Potential Cause: The crude product is an oil or fails to crystallize.

    • Solution:

      • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent systems (e.g., ethyl acetate/heptane, isopropanol/water, toluene).

      • Trituration: If crystallization fails, attempt to triturate the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification or wash away more soluble impurities.

      • pH Adjustment: During the workup, ensure the pH of the aqueous layer is adjusted correctly. The product has a free amino group, making its solubility pH-dependent. Neutralizing the solution can often aid in precipitating the product from the aqueous phase or improving extraction efficiency.[10]

Part 3: Experimental Protocols & Scale-Up Workflow

Reaction Mechanism & Synthesis Route

The synthesis proceeds via the activation of a carboxylic acid, followed by nucleophilic acyl substitution by an amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation CA 3-(Trifluoromethyl) benzoic Acid AI Activated Intermediate (e.g., O-acylisourea ester) CA->AI + CR, Base CR Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Product N-(3-amino-4-methylphenyl)-3- (trifluoromethyl)benzamide AI->Product + Amine (Nucleophilic Attack) Amine 4-Methyl-1,3- phenylenediamine Amine->Product

Caption: General reaction mechanism for amide bond formation.

Lab-Scale Synthesis Protocol (Example)

This protocol describes a representative procedure for a ~5-10 g scale synthesis.

Table 1: Reagents and Materials

Reagent M.W. Amount Moles Equiv.
3-(Trifluoromethyl)benzoic acid 190.12 5.00 g 26.3 mmol 1.0
4-Methyl-1,3-phenylenediamine 122.17 3.86 g 31.6 mmol 1.2
HATU 380.23 11.0 g 28.9 mmol 1.1
DIPEA 129.24 9.2 mL 52.6 mmol 2.0

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a thermometer.

  • Activation: Charge the flask with 3-(trifluoromethyl)benzoic acid (5.00 g), HATU (11.0 g), and anhydrous DCM (50 mL). Begin stirring under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add DIPEA (9.2 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 20 minutes to pre-activate the acid.

  • Coupling: In a separate beaker, dissolve 4-methyl-1,3-phenylenediamine (3.86 g) in anhydrous DCM (50 mL).

  • Add the diamine solution to the reaction flask dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[7]

  • Workup: Quench the reaction by adding 50 mL of water. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to afford the pure product.

Scale-Up Process Workflow

Transitioning to a larger scale requires a shift in methodology from purification by chromatography to isolation by crystallization.

G start Start: Reagent Charging reactor Jacketed Reactor: 1. Charge Solvent & Acid 2. Cool to 0-5°C start->reactor activation Acid Activation: Slowly add SOCl₂ or EDC/Base reactor->activation Maintain T < 10°C coupling Amide Coupling: Controlled addition of Diamine Solution activation->coupling Maintain T < 10°C monitoring In-Process Control: Monitor reaction by HPLC (Target: <1% Acid remaining) coupling->monitoring quench Reaction Quench: Transfer to quench vessel with cold water/base monitoring->quench workup Aqueous Workup: Phase separation, wash organic layer quench->workup distill Solvent Swap: Distill DCM, replace with Crystallization Solvent (e.g., Toluene, IPA) workup->distill crystal Crystallization: Cool slowly to induce crystallization, hold for 2-4h distill->crystal filter Product Isolation: Filter via Nutsche filter, wash cake with cold solvent crystal->filter dry Drying: Dry product in vacuum oven until constant weight filter->dry end End: Final Product dry->end

Caption: Recommended workflow for scaled-up synthesis.

Part 4: Troubleshooting Decision Tree

When encountering issues, a logical diagnostic process is key.

G start Problem Encountered: Low Yield or Impure Product check_ipc Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_ipc sm_remain Result: High Levels of Starting Materials (SMs) check_ipc->sm_remain side_products Result: Significant Side-Product Formation check_ipc->side_products cause_hydrolysis Potential Cause: Hydrolysis of Activated Intermediate sm_remain->cause_hydrolysis Yes cause_activation Potential Cause: Inefficient Activation sm_remain->cause_activation Yes solve_hydrolysis Action: Use anhydrous solvents. Run under N₂/Ar. cause_hydrolysis->solve_hydrolysis solve_activation Action: Check coupling reagent quality. Pre-activate acid before adding amine. cause_activation->solve_activation diacylation Is Di-acylated Product Observed? side_products->diacylation Yes solve_diacylation Action: Use excess diamine. Add activated acid slowly to diamine. diacylation->solve_diacylation Yes other_side_products Other Impurities diacylation->other_side_products No solve_other Action: Lower reaction temperature. Check for SM impurities. other_side_products->solve_other

Caption: A logical decision tree for troubleshooting common issues.

References

Validation & Comparative

Comparative Efficacy Analysis: A Novel Benzamide Derivative, CHMFL-ABL-053, versus Established Kinase Inhibitors in Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals and Cancer Researchers

This guide provides an in-depth, objective comparison of a novel kinase inhibitor derivative, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (designated CHMFL-ABL-053), against established therapeutic agents for Chronic Myeloid Leukemia (CML). We will dissect its performance based on preclinical data, focusing on its mechanism of action, potency against wild-type and resistant kinase mutants, and cellular efficacy. This analysis is supported by detailed experimental protocols to ensure scientific transparency and reproducibility.

Introduction: The Challenge of Acquired Resistance in CML Therapy

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and is the central therapeutic target in CML.[1]

The advent of tyrosine kinase inhibitors (TKIs), beginning with imatinib, revolutionized CML treatment.[2] However, the long-term efficacy of these drugs can be compromised by the development of acquired resistance, most commonly through point mutations in the ABL kinase domain. The "gatekeeper" T315I mutation is notoriously problematic, as it confers resistance to most first- and second-generation TKIs.[3][4] This clinical challenge necessitates the development of novel inhibitors capable of overcoming such resistance mechanisms.

One promising candidate, CHMFL-ABL-053, is a potent, multi-targeted inhibitor built upon a scaffold that includes the N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide moiety.[5][6] This guide evaluates its efficacy in direct comparison to established BCR-ABL inhibitors, providing a data-driven perspective on its potential as a next-generation CML therapeutic.

Mechanism of Action and Target Selectivity

The therapeutic efficacy of a kinase inhibitor is defined by both its on-target potency and its broader selectivity profile, which influences potential side effects. CHMFL-ABL-053 was designed to potently inhibit BCR-ABL while maintaining a distinct selectivity profile compared to its predecessors.

The BCR-ABL kinase activates several downstream signaling pathways critical for cell survival and proliferation, including the STAT5, Crkl, and Ras/MAPK (ERK) pathways. Effective inhibition of BCR-ABL is expected to suppress the phosphorylation of these downstream mediators.[5]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation CRKL->Proliferation CHMFL CHMFL-ABL-053 CHMFL->BCR_ABL Inhibits Imatinib Imatinib Imatinib->BCR_ABL Inhibits Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Figure 1: Simplified BCR-ABL Signaling Pathway and Points of Inhibition.

A key differentiator for CHMFL-ABL-053 is its high selectivity. Unlike many clinically used BCR-ABL inhibitors that also potently inhibit the c-KIT kinase, CHMFL-ABL-053 shows no significant activity against c-KIT.[5] This selectivity may translate to a more favorable side-effect profile, as c-KIT inhibition is associated with toxicities such as fluid retention and myelosuppression. In addition to BCR-ABL, CHMFL-ABL-053 demonstrates inhibitory activity against SRC family kinases and p38 MAPK.[5]

Comparative Efficacy: In Vitro and Cellular Assays

The performance of CHMFL-ABL-053 was evaluated against key comparators, including the pan-BCR-ABL inhibitor Ponatinib, which is known for its efficacy against the T315I mutation.

Table 1: In Vitro Kinase Inhibition Potency (IC₅₀)
CompoundABL1 (Wild-Type) IC₅₀ (nM)ABL1 (T315I Mutant) IC₅₀ (nM)
CHMFL-ABL-053 70Data not specified, but potent
Ponatinib < 0.59
Imatinib > 10,000 (for T315I)Not effective

Data synthesized from multiple sources.[3][4][5] Note: Direct head-to-head IC₅₀ values for CHMFL-ABL-053 against the T315I mutant were not available in the cited literature, but its potent cellular activity against T315I-expressing cells is established.

Table 2: Antiproliferative Activity in CML Cell Lines (GI₅₀)
CompoundK562 Cells (BCR-ABL WT) GI₅₀ (nM)KU812 Cells (BCR-ABL WT) GI₅₀ (nM)MEG-01 Cells (BCR-ABL WT) GI₅₀ (nM)
CHMFL-ABL-053 142516

Data sourced from Liang et al. (2016).[5] GI₅₀ represents the concentration required to inhibit cell growth by 50%.

The data clearly demonstrates the sub-micromolar potency of CHMFL-ABL-053. It effectively suppresses the proliferation of various CML cell lines with GI₅₀ values in the low nanomolar range.[5] Furthermore, in vivo studies using a K562 xenograft mouse model showed that a 50 mg/kg daily dose of CHMFL-ABL-053 could almost completely suppress tumor progression, underscoring its potential for clinical translation.[5]

Experimental Methodologies

To ensure the validity and reproducibility of these findings, standardized and robust experimental protocols are essential. The following section details the methodologies used to generate the comparative efficacy data.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC₅₀ KinaseAssay->IC50 CellCulture Culture CML Cell Lines (e.g., K562) Treatment Treat with Inhibitors CellCulture->Treatment MTT MTT Assay (72 hrs) Treatment->MTT Western Western Blot (Short-term) Treatment->Western GI50 Determine GI₅₀ MTT->GI50 Phospho Analyze Protein Phosphorylation Western->Phospho

Figure 2: General Experimental Workflow for Kinase Inhibitor Evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining an inhibitor's IC₅₀ value against a purified kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7][8]

Rationale: This biochemical assay isolates the interaction between the inhibitor and its target kinase, providing a direct measure of potency without the complexities of a cellular environment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test inhibitor (e.g., CHMFL-ABL-053) in a suitable buffer (e.g., kinase assay buffer with 1% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test inhibitor dilutions. To this, add 10 µL of the purified kinase enzyme solution (e.g., recombinant ABL1).

  • Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to stop the kinase reaction and measure the amount of ADP produced via a luminescent or fluorescent signal.[8]

  • Data Analysis: Measure the signal using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[9]

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of GI₅₀ values.[10]

Rationale: The MTT assay provides a quantitative measure of an inhibitor's cytostatic or cytotoxic effect on cancer cells, reflecting its ability to suppress growth in a more biologically relevant context.

Step-by-Step Methodology:

  • Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell adherence and recovery.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the log of inhibitor concentration to calculate the GI₅₀ value.

Protocol 3: Western Blot Analysis of BCR-ABL Signaling

This technique is used to detect changes in the phosphorylation status of BCR-ABL and its downstream targets, confirming the inhibitor's mechanism of action at a molecular level.[12]

Rationale: Western blotting provides direct visual evidence that the inhibitor is engaging its target and blocking the intended signaling pathway within the cell. The use of phospho-specific antibodies is crucial for this analysis.[13]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture CML cells to 70-80% confluency. Treat with inhibitors at various concentrations for a short period (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phosphoprotein detection to avoid background from casein, a phosphoprotein.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-BCR-ABL, anti-p-STAT5, anti-p-Crkl) and their total protein counterparts.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[15]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal to account for any differences in protein expression.

Conclusion and Future Outlook

The this compound derivative, CHMFL-ABL-053, demonstrates compelling potential as a therapeutic agent for Chronic Myeloid Leukemia. Preclinical data highlight its high potency against wild-type BCR-ABL and its ability to effectively suppress the proliferation of CML cells.[5]

Its most significant advantages lie in its distinct selectivity profile, particularly the lack of c-KIT inhibition, and its efficacy in in vivo models.[5] While direct enzymatic data against the T315I mutant needs further clarification, its structural class is associated with activity against this formidable resistance mutation.[3][4] The combination of high potency, a favorable selectivity profile, and strong in vivo performance positions CHMFL-ABL-053 as a promising candidate for further preclinical and clinical development, offering a potential new strategy for treating CML and overcoming clinically relevant resistance.

References

  • Taylor & Francis. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 159-170. [Link]

  • Bio-protocol. (2018). Cell Viability Assay. Bio-protocol. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Müller, S. (2017). New opportunities for kinase drug repurposing and target discovery. British Journal of Cancer, 117(9), 1277-1279. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1946. [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 105(2), 589-594. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. [Link]

  • Sharma, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13293. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Guryanova, O. A., et al. (2017). Inhibitor repurposing reveals ALK, LTK, FGFR, RET and TRK kinases as the targets of AZD1480. Oncotarget, 8(69), 113783-113795. [Link]

  • Dhungana, S., & Lin, M. J. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Society Reviews. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361-1365. [Link]

  • El-Gazzar, M. G., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3348. [Link]

  • ResearchGate. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Link]

  • Perin, N., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(11), 2568. [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem. [Link]

  • Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6578-6592. [Link]

Sources

A Comparative Guide to the Selectivity of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide scaffold represents a pivotal framework in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] Its structural rigidity and capacity for specific hydrogen bonding interactions have made it a privileged starting point for designing potent and selective modulators of key signaling proteins implicated in cancer and other diseases. Kinases, as central regulators of cellular processes, are a major class of therapeutic targets.[4][5] However, the high degree of similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.[6][7]

This guide provides a comparative analysis of the selectivity profiles of prominent kinase inhibitors built upon the this compound core. We will delve into the experimental data that defines their activity, explore the methodologies used to generate this data, and discuss the implications of their varying selectivity for research and therapeutic development. Our focus will be on inhibitors targeting the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, a group critically involved in tumor progression, metastasis, and drug resistance.[8]

The AXL Signaling Axis: A Key Oncogenic Pathway

The AXL receptor tyrosine kinase is a primary target for many inhibitors utilizing this scaffold.[7] AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). This interaction leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival, proliferation, and migration.[7][9] Aberrant AXL activation is associated with poor prognosis and resistance to conventional therapies in various cancers, making it a high-value target for inhibitor development.[7][10]

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AXL AXL Receptor PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK Gas6 Gas6 Ligand Gas6->AXL Binds & Activates AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Metastasis Metastasis & Invasion ERK->Metastasis Inhibitor AXL Inhibitor (e.g., Bemcentinib) Inhibitor->AXL Blocks ATP Binding Site Biochemical_Assay_Workflow cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection & Analysis A1 Serially dilute inhibitor in DMSO B1 Dispense inhibitor dilutions into 384-well plate A1->B1 A2 Prepare kinase, substrate, & ATP reaction mix B3 Initiate reaction by adding Substrate/ATP mix A2->B3 B2 Add kinase to wells, pre-incubate B1->B2 B2->B3 B4 Incubate at 30°C B3->B4 C1 Stop reaction & deplete unused ATP (e.g., ADP-Glo™) B4->C1 C2 Add detection reagent to convert ADP to ATP & generate light C1->C2 C3 Measure luminescence C2->C3 C4 Plot data & calculate IC₅₀ C3->C4

Caption: Workflow for a luminescence-based biochemical kinase assay.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

[11] This protocol provides a generalized method for determining the IC₅₀ of an inhibitor against a specific kinase.

  • Compound Preparation:

    • Create a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations for testing.

  • Kinase Reaction Setup:

    • Rationale: The concentrations of kinase, substrate, and ATP should be optimized for each specific assay, typically with the ATP concentration at or near its Michaelis-Menten constant (Km) for a sensitive measurement of competitive inhibition. [12] * In a multiwell plate (e.g., 384-well), add the serially diluted inhibitor or DMSO as a vehicle control.

    • Add the purified kinase enzyme to each well and incubate briefly (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection and Data Analysis:

    • Rationale: The amount of ADP produced is directly proportional to the kinase activity.

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add a Kinase Detection Reagent, which contains enzymes that convert the ADP to ATP and then use the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [11]

Cell-Based Target Engagement Assays

While biochemical assays measure potency against an isolated enzyme, they do not account for factors like cell permeability, intracellular ATP concentrations, or the kinase's native conformational state within a living cell. [6][13]Cellular target engagement assays are therefore a critical next step to validate inhibitor activity in a more physiologically relevant context. [14][15] The NanoBRET™ Target Engagement assay is a powerful method that measures the binding of an inhibitor to its target kinase in live cells. [14][15]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds to the kinase's active site. A test compound that enters the cell and engages the target will displace the tracer, leading to a loss of BRET signal.

NanoBRET_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Compound & Tracer Addition cluster_detection 3. BRET Measurement & Analysis A1 Transfect cells with NanoLuc®-Kinase fusion vector A2 Plate transfected cells in 96- or 384-well plates A1->A2 B2 Add inhibitor to cells A2->B2 B1 Prepare serial dilutions of test inhibitor B1->B2 B3 Add NanoBRET® tracer and incubate B2->B3 C1 Add Nano-Glo® substrate to generate donor signal B3->C1 C2 Measure donor (460nm) and acceptor (610nm) emissions C1->C2 C3 Calculate BRET ratio C2->C3 C4 Plot ratio vs. concentration to determine cellular IC₅₀ C3->C4

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

[14]

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into white, opaque multiwell plates and allow them to attach overnight.

  • Inhibitor and Tracer Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Add the diluted inhibitor to the cells.

    • Add the specific, cell-permeable NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Signal Detection and Analysis:

    • Rationale: The BRET signal is a ratio of the light emitted by the fluorescent tracer (acceptor) to the light emitted by the NanoLuc® luciferase (donor). This ratiometric measurement minimizes experimental artifacts.

    • Add the Nano-Glo® substrate to the wells to generate the luminescent donor signal.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460nm) and one for the acceptor (e.g., 610nm) using a BRET-capable plate reader.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀, which reflects the inhibitor's apparent affinity for the target in a live-cell environment. [14]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly successful starting point for the development of potent kinase inhibitors. As demonstrated by the comparison between Bemcentinib and UNC2025, subtle modifications to this core structure can dramatically alter the resulting selectivity profile, tailoring the molecule for different therapeutic hypotheses.

  • Bemcentinib (R428) stands out as a highly selective AXL inhibitor, making it an invaluable chemical probe for studying AXL biology and a promising therapeutic candidate for AXL-driven cancers. [8][16]* UNC2025 exemplifies a rational approach to multi-targeting, with potent dual activity against MERTK and FLT3, alongside AXL inhibition. [17][18]This profile may be advantageous in diseases like AML where multiple kinases drive the pathology. [19] The rigorous application of a tiered screening approach, beginning with broad biochemical kinome profiling and progressing to live-cell target engagement assays, is essential for fully characterizing the selectivity and mechanism of action of these inhibitors. [4][20]This detailed understanding allows researchers to make informed decisions, selecting the right tool for the right biological question and ultimately accelerating the development of more effective and safer targeted therapies.

References

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • van den Top, A., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Journal of Cellular and Molecular Medicine.
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lee-Sherick, A. B., et al. (2018). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research.
  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of R428 in cell-based and biochemical assays. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Melstrom, L. G., & Salgia, R. (2022). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports.
  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Frontiers. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

Sources

Comparative In Vivo Validation of a Novel BRAF Inhibitor: N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Oncology

For drug development professionals, the journey from a promising molecule to a clinical candidate is paved with rigorous validation. This guide provides an in-depth, objective framework for the in vivo validation of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide , a novel investigational compound—herein designated Val-401 . We will compare its anti-tumor performance against a clinically established alternative, providing the scientific rationale and detailed experimental protocols necessary for robust preclinical assessment.

The chemical scaffold of Val-401, featuring trifluoromethyl and aminomethylphenyl moieties, is prevalent in a class of potent protein kinase inhibitors[1][2]. Specifically, its structure bears resemblance to next-generation RAF inhibitors designed to overcome resistance mechanisms[2]. Based on this structural rationale, this guide will proceed with the hypothesis that Val-401 is an inhibitor of the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway.

This guide is structured to provide not just a protocol, but the strategic thinking behind it, ensuring that the described validation system is logical, self-validating, and grounded in established scientific principles.

Scientific Rationale & Comparative Framework

The Target: BRAF and the MAPK Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway becomes constitutively active, driving uncontrolled cell growth. A common cause is a mutation in the BRAF gene, with the V600E substitution being present in approximately 50% of metastatic melanomas[3]. This mutation locks the BRAF protein in an active state, providing a clear, actionable target for therapy[4].

Val-401 is hypothesized to function by inhibiting this mutated BRAF protein, thereby blocking downstream signaling and suppressing tumor growth.

Below is a diagram illustrating the hypothesized mechanism of action for Val-401 within the MAPK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Vemurafenib Vemurafenib (Comparator) Vemurafenib->BRAF Val-401 Val-401 Val-401->BRAF InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Staging cluster_treatment Phase 3: Dosing & Monitoring cluster_endpoint Phase 4: Endpoint & Analysis A A375 Cell Culture (Exponential Growth Phase) B Harvest & Prepare Cells (Trypsinization, Viability Check >95%) A->B D Subcutaneous Injection (5 x 10^6 cells in Matrigel/PBS) Right Flank B->D Inject C Animal Acclimatization (Female NCR Nude Mice, 6-8 weeks old) C->D E Tumor Growth Monitoring (Calipers, 2-3x weekly) D->E F Randomization into Groups (When Tumor Volume ≈ 100-150 mm³) E->F G Initiate Dosing Regimen (21 days) - Vehicle (e.g., 0.5% CMC) - Val-401 (25 mg/kg) - Val-401 (50 mg/kg) - Vemurafenib (50 mg/kg) F->G n=8-10 mice/group H Daily Animal Health Check (Body Weight, Clinical Signs) G->H I Tumor Volume Measurement (Calipers, 2-3x weekly) G->I J Study Termination (Tumor Volume >2000 mm³ or Day 21) H->J Humane Endpoint I->J K Tumor Excision & Weight Measurement J->K L Data Analysis (TGI, Body Weight Change, Stats) K->L

References

A Comparative Guide to the Toxicological Assessment of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the toxicological evaluation of the novel chemical entity N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide and its subsequent derivatives. Given the limited public data on this specific molecule, this document emphasizes a proactive, structure-based risk assessment and outlines a tiered experimental strategy to systematically characterize its safety profile.

Introduction and Structural Rationale for Toxicological Scrutiny

This compound is a complex organic molecule featuring several chemical motifs that are common in pharmacologically active agents but also warrant careful toxicological evaluation. The primary rationale for a detailed safety assessment is based on the presence of two key structural alerts:

  • The Aromatic Amine Moiety: The 3-amino-4-methylphenyl group is a substituted aniline. Aromatic amines are a well-known class of compounds that can undergo metabolic activation, particularly N-hydroxylation by cytochrome P450 enzymes, to form reactive nitrenium ions. These electrophilic intermediates can covalently bind to DNA and proteins, leading to potential genotoxicity, carcinogenicity, and immunotoxicity.

  • The Trifluoromethyl (TFM) Group: The TFM group on the benzamide ring is a strong electron-withdrawing substituent used in drug design to enhance metabolic stability and improve cell membrane permeability. While often reducing metabolism at the site of substitution, its high lipophilicity can alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to bioaccumulation or off-target effects.

This guide will compare the potential toxicities of this scaffold with known toxicities of related structures and provide a robust, tiered workflow for its preclinical safety evaluation.

Comparative Analysis: Potential Toxicity Profile vs. Related Scaffolds

While direct data is scarce, we can infer potential risks by comparing the target scaffold to better-characterized chemical classes.

Structural Feature Potential Toxicological Liability Comparative Compound Class / Example Key Considerations for Derivatives
Aromatic Amine Genotoxicity, Carcinogenicity (via metabolic activation to nitrenium ions)Aniline, BenzidineModifications to the amine or adjacent groups can sterically hinder metabolic activation. Adding electron-withdrawing groups can decrease the nucleophilicity of the amine.
Trifluoromethylphenyl Altered ADME, potential for CNS effects due to increased lipophilicity, mechanism-based inhibition of CYPs.Leflunomide, CelecoxibThe position of the TFM group is critical. Moving it may alter metabolic stability and receptor binding, creating a different risk profile.
Amide Linker Generally stable, but can be subject to hydrolysis by amidases.ProcainamideDerivatives that increase steric hindrance around the amide bond may improve hydrolytic stability, reducing the formation of potentially toxic metabolites (the aromatic amine and the TFM-benzoic acid).

A Tiered Experimental Workflow for Toxicity Profiling

A systematic, tiered approach is recommended to efficiently assess the safety of the parent compound and its derivatives. This allows for early identification of liabilities and informs go/no-go decisions in a research program.

G T1_Cyto Cytotoxicity (e.g., HepG2, HEK293) T2_Meta Metabolic Stability (Microsomes, Hepatocytes) T1_Cyto->T2_Meta Low cytotoxicity T1_Geno Genotoxicity (Ames Test) Bacterial Reverse Mutation T2_Geno2 In Vitro Mammalian Genotoxicity (Micronucleus or MLA) T1_Geno->T2_Geno2 Negative result T1_hERG Cardiotoxicity (hERG Assay) Early Flag for QT Prolongation T2_Cyp CYP Inhibition (e.g., 3A4, 2D6) T1_hERG->T2_Cyp Acceptable IC50 T3_PK Pharmacokinetics (Rodent) Dose Range Finding T2_Meta->T3_PK Good stability T3_Acute Acute Toxicity (Rodent) Single High Dose T2_Geno2->T3_Acute Negative result

Caption: A tiered workflow for preclinical toxicity assessment.

This staged approach ensures that resource-intensive in vivo studies are only conducted on compounds with a promising in vitro safety profile.[1][2][3][4] The OECD Guidelines for the Testing of Chemicals provide an internationally recognized framework for many of these assays.[5][6][7][8]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for key Tier 1 and Tier 2 assays. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and equipment.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50), providing a measure of its general cytotoxicity.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. The final concentration range should typically span several orders of magnitude (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental goals.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Plate Cells (96-well plate) B Add Test Compound (Serial Dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. This is a critical screen for genotoxicity.

Methodology:

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer like Aroclor 1254. This is crucial for detecting pro-mutagens, such as aromatic amines, that require metabolic activation to become genotoxic.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be fixed).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the background (vehicle control) count.

Data Interpretation and Go/No-Go Criteria

The data generated from these assays must be integrated to form a coherent risk assessment. The following table provides a sample framework for interpreting results and making decisions for a new derivative in this chemical series.

Assay Favorable Result Potential Liability (Yellow Flag) Serious Liability (Red Flag) Actionable Guidance
Cytotoxicity (IC50) > 30 µM1 - 30 µM< 1 µMA low IC50 suggests general toxicity. Compare against the on-target potency to calculate a selectivity index. Low selectivity is a red flag.
Ames Test Negative in all strains (+/- S9)Positive in a single strain or only with S9 activationPositive in multiple strains, especially with S9 activationA positive Ames test, particularly with S9, confirms the genotoxic potential of the aromatic amine. This is a major hurdle for drug development and may require significant chemical modification to mitigate.
hERG Assay (IC50) > 30 µM1 - 30 µM< 1 µMA potent hERG signal indicates a high risk of cardiotoxicity (QT prolongation). Consider this a serious liability.
Metabolic Stability (T½) 30 - 120 min< 15 min or > 180 minN/AVery rapid metabolism may lead to poor exposure in vivo. Very slow metabolism could lead to bioaccumulation. Both require further investigation.

Conclusion and Path Forward

The this compound scaffold presents a complex toxicological challenge, primarily due to the presence of an aromatic amine. Any research program based on this scaffold must prioritize the early and systematic evaluation of genotoxicity. A negative Ames test result for a lead compound is a critical prerequisite for further development. Subsequent derivatives should be designed to minimize metabolic activation of the amine, for instance, by introducing steric hindrance or electron-withdrawing groups nearby. Cytotoxicity and hERG liability should be monitored closely as chemical modifications are made. By employing the tiered strategy and rigorous protocols outlined in this guide, research teams can effectively navigate the potential safety hurdles and identify derivatives with the highest probability of success.

References

  • OECD (Organisation for Economic Co-operation and Development). Guidelines for the Testing of Chemicals. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • TME Scientific. In Vitro Toxicology Assays. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Labcorp. In vitro toxicology nonclinical studies. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press. [Link]

  • Altasciences. Planning Your Preclinical Assessment. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling: Featuring N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold and the Imperative of Pharmacokinetic Characterization

The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents, from antiemetics to antipsychotics and, more recently, targeted kinase inhibitors for oncology.[1][2][3] The compound N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (henceforth referred to as the "Lead Compound") represents a key intermediate in the synthesis of such targeted therapies.[4][5] However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) properties. Poor absorption, rapid metabolism, inefficient distribution, or rapid excretion can render an otherwise potent compound ineffective or toxic.

This guide provides a comprehensive framework for conducting comparative pharmacokinetic studies of the Lead Compound and its rationally designed analogs. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to candidate selection. The methodologies detailed herein are designed to build a holistic understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is fundamental to predicting its in vivo behavior and ultimate clinical success.[6][7]

The Comparative Framework: From In Vitro Screening to In Vivo Validation

The early stages of drug discovery are a process of iterative design and evaluation. The goal is to identify candidates with an optimal balance of potency, selectivity, and drug-like properties. A tiered or cascaded approach to ADME/PK assessment is the most efficient strategy, starting with high-throughput in vitro assays to filter large numbers of compounds and progressing to more complex and resource-intensive in vivo studies for the most promising candidates.[8][9]

This logical progression ensures that critical decisions are made based on a growing body of integrated data, minimizing the risk of late-stage failures.[7]

G cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Pharmacokinetics sol Physicochemical Properties (Solubility, LogD) met_stab Metabolic Stability (Microsomes, S9) ppb Plasma Protein Binding (Equilibrium Dialysis) sol->ppb Promising Candidates perm Permeability (e.g., PAMPA, Caco-2) met_stab->ppb perm->ppb cyp CYP450 Inhibition & Phenotyping pk_rodent Rodent PK Studies (Mouse, Rat) ppb->pk_rodent Optimized Leads transporter Transporter Interaction (e.g., P-gp, BCRP) cyp->pk_rodent transporter->pk_rodent bioavail Bioavailability Assessment pk_rodent->bioavail dist Tissue Distribution bioavail->dist

Caption: A tiered workflow for pharmacokinetic evaluation.

Part 1: Foundational In Vitro ADME Profiling

The initial screening cascade is designed to answer fundamental questions about a compound's intrinsic properties. These assays are typically conducted in 96- or 384-well formats to maximize throughput.

Metabolic Stability: The First Line of Defense

A compound's susceptibility to metabolism is a primary determinant of its in vivo half-life and oral bioavailability. The liver is the body's main metabolic clearinghouse, and assays using liver-derived subcellular fractions are a rapid and cost-effective way to assess this liability.[10]

  • Liver Microsomal Stability Assay: This is the workhorse assay for evaluating Phase I (oxidative) metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[10][11] The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.

  • Hepatocyte Stability Assay: Using intact liver cells provides a more comprehensive picture, as it includes both Phase I and Phase II (conjugative) metabolic pathways, as well as the influence of cellular uptake and transport processes.[12][13]

Comparative Data Interpretation:

The goal is to rank-order compounds based on their metabolic stability. A compound that is too rapidly metabolized (low stability) may have a very short half-life in vivo, requiring frequent dosing. Conversely, a compound that is too stable might accumulate and lead to toxicity.

Table 1: Hypothetical Metabolic Stability Data

Compound IDSourceHalf-life (t½, min)Intrinsic Clearance (µL/min/mg protein)
Lead Compound Human Liver Microsomes4531.0
Analogue A Human Liver Microsomes12011.6
Analogue B Human Liver Microsomes1592.4
Verapamil (Control) Human Liver Microsomes2555.5

In this hypothetical example, Analogue A shows significantly improved metabolic stability over the Lead Compound, while Analogue B is rapidly metabolized and would likely be deprioritized.

Permeability: Crossing the Gut Wall

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 permeability assay is the industry standard for predicting this process.[14][15] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[16][17]

Experimental Design & Rationale:

The assay measures the rate of compound passage from an apical (AP) chamber (representing the gut lumen) to a basolateral (BL) chamber (representing the bloodstream), and vice versa.

  • Papp (A→B): The apparent permeability coefficient in the absorptive direction. High permeability is desired.

  • Papp (B→A): The apparent permeability in the secretive direction.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the compound is a substrate of active efflux transporters (e.g., P-gp), which can limit its absorption.[17]

Table 2: Hypothetical Caco-2 Permeability Data

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Classification
Lead Compound 8.521.32.5Moderate Permeability, Efflux Substrate
Analogue A 1.21.51.3Low Permeability
Analogue B 15.216.11.1High Permeability, Not an Efflux Substrate
Atenolol (Low Control) 0.50.61.2Low Permeability
Propranolol (High Control) 22.021.50.98High Permeability

Here, Analogue B demonstrates superior permeability and avoids efflux, making it a more promising candidate for oral administration than the Lead Compound or the poorly permeable Analogue A.

Plasma Protein Binding (PPB): The Unbound Fraction Matters

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[18] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[19][20] Therefore, understanding the extent of PPB is critical for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for measuring this.[19][20]

Comparative Data Interpretation:

Highly bound compounds (>99%) may have a lower volume of distribution and clearance. Small changes in the bound fraction (e.g., from 99.5% to 99.0%) can double the free concentration, which can have significant pharmacological consequences.

Table 3: Hypothetical Plasma Protein Binding Data

Compound IDSpecies% Unbound (fu)
Lead Compound Human1.5
Analogue A Human8.2
Analogue B Human0.8
Warfarin (Control) Human0.9

Analogue A has a significantly higher free fraction, which could lead to greater efficacy but also potentially higher clearance or toxicity. This parameter must be considered in the context of the compound's overall profile.

Part 2: Mechanistic Studies and In Vivo Pharmacokinetics

Promising candidates from initial screening warrant a more detailed investigation to understand potential drug-drug interactions (DDIs) and to confirm their PK profiles in a living system.

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

The Lead Compound or its analogs may inhibit the activity of CYP enzymes, which are responsible for metabolizing many co-administered drugs.[21] Such inhibition can lead to elevated plasma levels of other drugs, increasing the risk of adverse events. An IC50 (half-maximal inhibitory concentration) value is determined for the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[22][23] This is a critical assessment for regulatory bodies like the FDA.[24][25]

In Vivo Pharmacokinetic Studies in Rodents

The definitive test of a compound's ADME properties comes from in vivo studies, typically first conducted in rodents such as mice or rats.[26][27][28] These studies provide crucial parameters that bridge the gap between in vitro data and potential human pharmacokinetics.[29]

Experimental Design & Key Parameters:

Compounds are typically administered via both intravenous (IV) and oral (PO) routes to separate groups of animals.[26][30] Blood samples are collected at multiple time points, and the plasma is analyzed to determine the drug concentration.[31][32]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • %F (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * 100.

Table 4: Hypothetical In Vivo Pharmacokinetic Data in Rats (10 mg/kg Dose)

ParameterRouteLead CompoundAnalogue AAnalogue B
Cmax (ng/mL) PO4509801250
Tmax (h) PO2.01.51.0
AUC₀₋inf (ngh/mL) PO215061007500
AUC₀₋inf (ngh/mL) IV430072007800
t½ (h) IV3.58.02.1
CL (mL/min/kg) IV38.523.121.4
Vd (L/kg) IV1.21.60.5
Oral Bioavailability (%F) -50%85%96%

This in vivo data synthesizes our previous findings. Analogue A, with its improved metabolic stability, shows a longer half-life and good bioavailability. Analogue B, with its high permeability, shows excellent bioavailability but a shorter half-life, consistent with its higher clearance.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following are condensed, step-by-step protocols for the key in vitro assays discussed.

Protocol 1: Caco-2 Bidirectional Permeability Assay

G cluster_0 Apical (AP) Chamber (Simulates Gut Lumen) cluster_1 Basolateral (BL) Chamber (Simulates Bloodstream) cluster_2 cluster_3 ap_well Dose Compound (A->B Assay) membrane Caco-2 Monolayer on semi-permeable membrane ap_well->membrane bl_well Sample for Analysis (A->B Assay) membrane->bl_well Permeation bl_well_2 Dose Compound (B->A Assay) membrane2 bl_well_2->membrane2 ap_well_2 Sample for Analysis (B->A Assay) membrane2->ap_well_2 Efflux

Caption: Caco-2 assay measuring absorptive and secretive transport.

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., ≥ 200 Ω·cm²). Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[17][33]

  • Dosing Solution Preparation: Prepare dosing solutions of the test compounds (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).[14][16]

  • A→B Permeability: Add the dosing solution to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber.

  • B→A Permeability: In a separate set of wells, add the dosing solution to the BL chamber and fresh buffer to the AP chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling: At the end of the incubation, take samples from the receiver chambers. Also, take a sample from the initial donor solution.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[34][35]

  • Calculation: Calculate the Papp values using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

Protocol 2: Human Liver Microsomal Stability Assay
  • Reagent Preparation: Thaw human liver microsomes (HLM) and an NADPH-regenerating system solution on ice.[11]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and buffer at 37°C.

  • Initiate Reaction: Add the test compound (e.g., 1 µM final concentration) to the HLM mixture to start the reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[36]

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH-regenerating system to check for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil) to ensure the system is active.

  • Sample Processing: Centrifuge the stop-reaction plates to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.[31]

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life as t½ = 0.693 / k.

Conclusion

The systematic and comparative evaluation of pharmacokinetic properties is indispensable in modern drug discovery. By employing a tiered approach that begins with high-throughput in vitro assays for metabolic stability, permeability, and plasma protein binding, research teams can efficiently triage large sets of compounds. This guide uses this compound as a representative starting point to illustrate this process. The subsequent mechanistic and in vivo studies on a smaller number of promising leads provide the critical data needed to select a candidate with the highest probability of success in clinical development. The causality-driven experimental design and rigorous data analysis outlined here form a robust framework for making informed decisions, ultimately accelerating the delivery of new, effective medicines to patients.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In Vitro ADME. Selvita. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • Plasma Protein Binding Assay. AxisPharm. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Caco2 assay protocol. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Small Molecules Quantitation | Proteomics. Yale School of Medicine. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • LC–MS systems for quantitative bioanalysis. Ovid. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. [Link]

  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. [Link]

Sources

"N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" derivative vs. imatinib for CML

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" derivative vs. imatinib for CML

In the targeted therapy era for Chronic Myeloid Leukemia (CML), the discourse is dominated by the evolution from the first-generation tyrosine kinase inhibitor (TKI), imatinib, to more potent successors. This guide provides a detailed, data-driven comparison between imatinib and a key second-generation TKI, this compound, known chemically as Nilotinib.[1][2][3][4] This document is structured to provide researchers, scientists, and drug development professionals with a thorough analysis of their comparative mechanisms, performance, and the experimental validation underpinning their clinical use.

The Molecular Target: BCR-ABL and Its Central Role in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by a specific genetic anomaly: the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome.[5] This translocation fuses the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, resulting in the BCR-ABL fusion oncogene.[6] The product of this gene, the BCR-ABL protein, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis, forming the pathogenic core of CML.[6] Consequently, inhibiting this aberrant kinase activity is the primary therapeutic strategy.

BCR_ABL_Pathway cluster_cell CML Cell Cytoplasm cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF JAK_STAT JAK/STAT BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT Proliferation Increased Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis

Figure 1. The BCR-ABL oncoprotein activates multiple downstream pathways.

Mechanism of Action: A Story of Enhanced Affinity and Potency

Both imatinib and nilotinib are competitive inhibitors that target the ATP-binding site of the ABL kinase domain. However, their efficacy and resistance profiles differ due to subtle but critical distinctions in their molecular interactions.

  • Imatinib: This pioneering TKI effectively inhibits the BCR-ABL kinase by binding to and stabilizing its inactive conformation (the "DFG-out" state).[6] This prevents the kinase from adopting its active form, thereby blocking ATP binding and subsequent substrate phosphorylation.[6] However, its effectiveness can be compromised by point mutations in the kinase domain that either disrupt critical contact points or favor the active conformation, to which imatinib binds poorly.[6][7]

  • Nilotinib (this compound): Nilotinib was rationally designed based on the structure of imatinib to achieve a more optimal fit within the ABL kinase binding site.[6][8] While it also preferentially binds to the inactive conformation, its structure allows for enhanced binding affinity and topological fit.[5][8] This results in significantly greater potency—approximately 20- to 30-fold higher than imatinib against wild-type BCR-ABL—and allows it to overcome resistance conferred by many imatinib-resistant mutations.[5][9][10]

TKI_Binding cluster_Imatinib Imatinib cluster_Nilotinib Nilotinib Imatinib Imatinib ABL_Inactive_I ABL Kinase (Inactive Conformation) Imatinib->ABL_Inactive_I Binds & Stabilizes Nilotinib Nilotinib (Derivative) ABL_Inactive_N ABL Kinase (Inactive Conformation) Nilotinib->ABL_Inactive_N Higher Affinity Binding (More Potent)

Figure 2. Nilotinib was designed for a higher-affinity fit.

Performance Data: A Quantitative Comparison

The theoretical advantages of nilotinib's design are borne out by extensive preclinical and clinical data, which consistently demonstrate its superior potency and efficacy.

In Vitro Potency

Nilotinib shows markedly lower IC₅₀ values (the concentration required to inhibit 50% of kinase activity or cell proliferation) compared to imatinib, particularly against mutant forms of BCR-ABL.

Table 1: In Vitro Potency Against BCR-ABL Expressing Cell Lines

Cell Line BCR-ABL Status Imatinib IC₅₀ (nM) Nilotinib IC₅₀ (nM) Fold Difference (Imatinib/Nilotinib)
Ba/F3 p210 Wild-Type 640 20 32
Ba/F3 E255K Mutant >10,000 490 >20.4
Ba/F3 M351T Mutant 3,700 30 123.3

Data sourced from comparative studies.[11]

Clinical Efficacy

Large-scale clinical trials, most notably the ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials–Newly Diagnosed Patients) study, have established nilotinib's superiority over imatinib as a first-line therapy.[8][12][13]

Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (ENESTnd Study at 5 Years)

Response Metric Imatinib (400 mg once daily) Nilotinib (300 mg twice daily)
Major Molecular Response (MMR) 60.4% 77.2%
Molecular Response 4.5 (MR⁴·⁵) 31.4% 54.4%
Progression to Accelerated/Blast Phase 4.2% 0.7%

MMR (BCR-ABL ≤0.1% IS), MR⁴·⁵ (BCR-ABL ≤0.0032% IS). Data from 5-year ENESTnd update.[14]

The data shows that nilotinib leads to significantly faster, deeper, and more durable molecular responses, which is associated with a lower risk of disease progression.[13][14][15]

Experimental Protocols for Comparative Assessment

To ensure the validity and reproducibility of comparative data, standardized methodologies are critical. Below are outlines of key assays used to differentiate TKI performance.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.

  • Objective: Determine the IC₅₀ of imatinib and nilotinib against recombinant BCR-ABL kinase.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated substrate. Inhibition of the kinase reduces the fluorescent signal.[16][17]

  • Methodology:

    • Enzymatic Reaction:

      • Dispense 2 µL of kinase (e.g., ABL1) and 2 µL of substrate (e.g., TK Substrate-biotin) into a 384-well plate.[18]

      • Add 2 µL of test compound (imatinib or nilotinib) at various concentrations.

      • Initiate the reaction by adding 2 µL of ATP.[18]

      • Incubate at room temperature for a defined period (e.g., 30 minutes).[16]

    • Detection:

      • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Europium cryptate-labeled anti-phospho antibody, and Streptavidin-XL665.[18]

      • Incubate for 60 minutes at room temperature.[16]

    • Readout:

      • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

      • Calculate the HTRF ratio and plot against compound concentration to determine the IC₅₀.[16]

HTRF_Workflow cluster_workflow HTRF Kinase Assay Workflow start Dispense Kinase, Substrate & Inhibitor reaction Initiate with ATP Incubate start->reaction detection Add HTRF Detection Reagents reaction->detection incubation Incubate 60 min detection->incubation readout Read TR-FRET Signal incubation->readout analysis Calculate IC50 readout->analysis

Sources

Navigating Kinase Cross-Reactivity: A Comparative Guide to N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth technical comparison of the cross-reactivity profile of kinase inhibitors based on the "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" scaffold. We will delve into supporting experimental data, provide detailed methodologies for assessing kinase selectivity, and explain the causal logic behind these experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Emergence of a Potent Kinase Inhibitor Scaffold

The "this compound" core structure has emerged as a key pharmacophore in the development of potent kinase inhibitors. A prime exemplar of a compound built upon this scaffold is CHMFL-ABL-053 , a highly potent and selective inhibitor developed for the treatment of Chronic Myeloid Leukemia (CML).[1][2] CML is driven by the constitutively active BCR-ABL fusion protein, a tyrosine kinase that is the primary target of many CML therapies.[3]

CHMFL-ABL-053 not only targets the BCR-ABL kinase but also shows potent, low nanomolar inhibition of SRC family kinases and p38 MAP kinase.[3][4] This polypharmacology can be advantageous, as targeting multiple oncogenic pathways can lead to more durable responses. However, it also underscores the critical need to understand the broader kinome-wide selectivity to anticipate potential off-target liabilities.

Comparative Kinase Inhibition Profile of a Scaffold Exemplar: CHMFL-ABL-053

To provide a clear picture of the cross-reactivity of this inhibitor class, we will examine the selectivity profile of CHMFL-ABL-053. The data presented below is derived from comprehensive kinome-wide scanning, a foundational technique for assessing inhibitor selectivity.[5]

A kinome scan of CHMFL-ABL-053 was performed at a concentration of 1 µM against a panel of 468 kinases. The results demonstrated high selectivity, with a selectivity score (S score) of 0.02, where a lower score indicates higher selectivity.[1][5]

Target KinaseIC50 (nM)Percent of Control at 1µMComments
Primary Targets
ABL170<1Potent inhibition of the primary target.[1][3]
SRC90<1Strong inhibition of a key oncogenic kinase family.[1][3]
p38α (MAPK14)62<1Potent inhibition of a stress-activated protein kinase.[1][3]
Significant Off-Targets (>90% inhibition at 1µM)
BLKNot Reported<1Member of the Src family of tyrosine kinases.[2]
HCKNot Reported<1Member of the Src family of tyrosine kinases.[2]
LCKNot Reported<1Member of the Src family of tyrosine kinases.[2]
DDR1292<1Discoidin domain receptor tyrosine kinase.[2][3]
DDR2457<1Discoidin domain receptor tyrosine kinase.[2][3]
EPHA8Not Reported<1Ephrin type-A receptor 8.[2]
EphB6Not Reported<1Ephrin type-B receptor 6.[2]
Negligible Targets
c-KIT>10,000>90A common off-target for many BCR-ABL inhibitors, but not for this scaffold.[1][3]

Data Interpretation: The data reveals that while CHMFL-ABL-053 is highly potent against its intended targets, it also exhibits significant activity against other members of the SRC family and the DDR kinase family. This is not unexpected, given the structural similarities in the ATP-binding pockets of these kinases. The lack of activity against c-KIT is a notable advantage, as c-KIT inhibition is associated with certain side effects of other BCR-ABL inhibitors.[3] This level of detail is crucial for predicting both the therapeutic window and potential adverse effects of inhibitors based on this scaffold.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to characterize kinase inhibitor selectivity.

In Vitro Kinome-Wide Selectivity Profiling

This biochemical assay is the gold standard for determining the intrinsic inhibitory activity of a compound against a large panel of purified kinases.[6][7]

Caption: Workflow for in vitro kinase profiling.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (typically a 10-point dose-response curve).[6]

  • Kinase Reaction Setup:

    • In a multi-well plate (e.g., 384-well), add the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add the specific kinase from a broad panel of recombinant kinases to each well.[6] Panels of over 300 kinases are commercially available.[7]

    • Incubate the compound and kinase together for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the specific peptide substrate for each kinase and ATP. The ATP concentration can be set at the Km for each kinase or at a physiological concentration (e.g., 1 mM) to better mimic cellular conditions.[7]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection and Quantification:

    • Terminate the kinase reaction.

    • Quantify the extent of substrate phosphorylation. Several detection methods are available:

      • Radiometric Assays: Utilize [γ-³³P]ATP and measure the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.[6]

      • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies for detection.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence, radioactivity) in each well using a plate reader.

    • Plot the signal as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.

    • The collection of IC50 values across the kinase panel constitutes the inhibitor's cross-reactivity profile.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement and selectivity within the complex environment of a living cell or tissue.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]

G cluster_0 In Vitro Data cluster_1 Cellular Data cluster_2 Interpretation a Kinome Scan (IC50s) c Intrinsic Potency & Selectivity a->c b CETSA (EC50s) d Target Engagement in Cells b->d e Predicted Therapeutic Window & Off-Target Effects c->e d->e

Caption: Logical flow for interpreting cross-reactivity data.

  • In Vitro Data (Kinome Scan): Reveals the intrinsic biochemical potency and selectivity of the compound against a wide array of kinases. This is fundamental for structure-activity relationship (SAR) studies and for identifying potential off-targets at a molecular level.

  • Cellular Data (CETSA): Confirms that the compound can enter the cell and engage its intended target in a physiological context. It also provides a measure of target engagement potency (EC50) which can be different from the biochemical IC50 due to factors like cell permeability and efflux.

  • Integrated Interpretation: By comparing the in vitro and cellular data, a more accurate prediction of the inhibitor's therapeutic window and potential off-target effects in a biological system can be made. Discrepancies between the two datasets can highlight issues with cell permeability or indicate that the compound is subject to cellular metabolism.

Conclusion

The "this compound" scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors like CHMFL-ABL-053. However, as with any kinase inhibitor, a thorough understanding of its cross-reactivity profile is paramount for successful preclinical and clinical development. By employing a combination of comprehensive in vitro kinome scanning and cellular target engagement assays like CETSA, researchers can build a robust data package that informs on both the potential efficacy and the safety of these promising therapeutic candidates. This integrated approach, grounded in rigorous experimental methodology and logical data interpretation, is essential for advancing the next generation of targeted therapies.

References

  • Wang, B. et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Vasta, J. D. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3475–3484. [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. [Link]

  • Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]

  • Shaw, J. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Zhang, L. et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(7), 3104–3116. [Link]

  • von Bubnoff, N. et al. (2002). Activity of the Bcr-Abl Kinase Inhibitor PD180970 against Clinically Relevant Bcr-Abl Isoforms That Cause Resistance to Imatinib Mesylate (Gleevec, STI571). Cancer Research, 62(21), 6981-6983. [Link]

  • Kuusanmäki, H. et al. (2024). Integrated drug profiling and CRISPR screening identify BCR::ABL1-independent vulnerabilities in chronic myeloid leukemia. Nature Communications, 15(1), 3499. [Link]

  • Wang, B. et al. (2016). Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML). Oncotarget, 7(46), 75623–75637. [Link]

  • Werner, T. et al. (2012). Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP.
  • Wang, B. et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • Wang, B. et al. (2016). Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). Oncotarget, 7(29), 45671–45684. [Link]

  • Chen, Y. et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(6), bbad409. [Link]

  • Anastassiadis, T. et al. (2011). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 16(10), 1048–1061. [Link]

Sources

Benchmarking Novel N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide Derivatives Against Established TRPA1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting TRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel stands as a critical sentinel in the nervous system, detecting a wide array of noxious chemical and environmental stimuli.[1][2] Its activation on sensory neurons triggers pain, itch, and neurogenic inflammation, making it a key player in a host of pathological conditions ranging from chronic pain and respiratory diseases to dermal and ocular surface disorders. Consequently, the development of potent and selective TRPA1 antagonists has emerged as a highly promising therapeutic strategy. This guide provides a comprehensive benchmark analysis of a novel series of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide derivatives against well-characterized TRPA1 antagonists, offering researchers and drug development professionals a data-driven comparison to inform their discovery programs.

The Chemical Landscape: A Structural Overview

A comparative analysis of chemical structures is fundamental to understanding the potential for differential target engagement and pharmacokinetic properties. Below is a comparison of the core scaffold of the this compound series with established TRPA1 antagonists.

Table 1: Chemical Structures of a Representative Benzamide Derivative and Comparator TRPA1 Antagonists

CompoundChemical StructureKey Features
Representative Benzamide Derivative
alt text
Features a central benzamide scaffold with trifluoromethyl and amino-methylphenyl substitutions, suggesting potential for specific interactions within the TRPA1 binding pocket.
HC-030031 A xanthine derivative, it is one of the earliest and most widely used selective TRPA1 antagonists in preclinical research.
A-967079 A potent and selective TRPA1 antagonist with a distinct oxime-containing structure, known for its in vivo efficacy.
GDC-0334 A highly potent and orally bioavailable TRPA1 antagonist that has progressed to clinical trials.

In Vitro Performance: A Head-to-Head Comparison

The initial assessment of antagonist potency is typically conducted through in vitro assays that measure the inhibition of TRPA1 channel activation. A common method is the calcium imaging assay, which quantifies the influx of calcium into cells expressing the TRPA1 channel upon agonist stimulation.

A Note on Data Accessibility: While a key publication by Laliberté et al. describes a novel series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists, the specific quantitative data (e.g., IC50 values) for individual derivatives were not accessible in the public domain at the time of this guide's compilation.[1][3][4] Therefore, the following table presents data for the well-established comparator compounds.

Table 2: Comparative In Vitro Potency and Selectivity of TRPA1 Antagonists

CompoundTargetAssay TypeAgonistIC50SelectivityReference
HC-030031 Human TRPA1Calcium InfluxAITC6.2 µMSelective over TRPV1, TRPV3, TRPV4[4]
A-967079 Human TRPA1Calcium InfluxAITC67 nM>1000-fold selective over other TRP channelsNot specified in search results
GDC-0334 Human TRPA1Not SpecifiedNot Specified11 nMHighly selectiveNot specified in search results

Experimental Protocols: Methodologies for Robust Benchmarking

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays for benchmarking TRPA1 antagonists.

In Vitro Calcium Imaging Assay

This assay provides a high-throughput method to assess the potency of antagonist compounds in a cellular context.

HEK293 cells are a robust and widely used cell line for heterologous expression of ion channels. Stable expression of human TRPA1 ensures consistent and reproducible responses. Fluo-4 AM is a cell-permeant dye that exhibits a significant increase in fluorescence upon binding to free calcium, providing a sensitive readout of channel activation. The use of a known TRPA1 agonist, such as allyl isothiocyanate (AITC), allows for the specific interrogation of TRPA1 channel activity.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Culture HEK293-hTRPA1 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding dye_loading Load cells with Fluo-4 AM cell_seeding->dye_loading compound_add Add antagonist compounds dye_loading->compound_add agonist_add Add AITC (agonist) compound_add->agonist_add fluor_reading Measure fluorescence changes agonist_add->fluor_reading data_analysis Calculate IC50 values fluor_reading->data_analysis G cluster_prep Animal Preparation cluster_induction Pain Induction cluster_obs Observation & Scoring acclimation Acclimate animals to testing environment drug_admin Administer test compound or vehicle acclimation->drug_admin formalin_inj Inject formalin into the hind paw drug_admin->formalin_inj behavior_obs Observe and record licking/flinching behavior formalin_inj->behavior_obs data_analysis Analyze data for early and late phases behavior_obs->data_analysis

References

Navigating the Labyrinth of Kinase Inhibitor Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Resistance Mechanisms Targeting Derivatives of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, offering significant clinical benefits for patients with specific oncogenic driver mutations. The chemical scaffold, this compound, serves as a crucial intermediate in the synthesis of potent inhibitors targeting key kinases such as BCR-ABL and RAF. While these therapies have shown remarkable initial efficacy, the emergence of drug resistance remains a formidable challenge, limiting long-term patient benefit. This guide provides a comprehensive comparison of resistance mutations and mechanisms associated with BCR-ABL and RAF kinase inhibitors derived from this shared chemical heritage. We will delve into the molecular underpinnings of resistance, present objective experimental data, and provide detailed protocols to empower researchers in their quest to develop next-generation therapies that can overcome or circumvent these resistance pathways.

The Dichotomy of Acquired Resistance: On-Target Mutations vs. Pathway Reactivation

Drug resistance to kinase inhibitors can be broadly categorized into two major mechanisms: on-target alterations, where mutations in the kinase itself prevent drug binding, and off-target mechanisms, which involve the activation of alternative signaling pathways that bypass the inhibited kinase. The derivatives of this compound, targeting either BCR-ABL or RAF kinases, encounter both forms of resistance, albeit with distinct molecular characteristics.

BCR-ABL Inhibitors: The Gatekeeper's Challenge

The Philadelphia chromosome, resulting in the BCR-ABL fusion protein, is the hallmark of chronic myeloid leukemia (CML). First and second-generation tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment. However, resistance frequently arises, most notably through point mutations in the ABL kinase domain.

The most infamous of these is the T315I mutation , often referred to as the "gatekeeper" mutation.[1][2] This single amino acid substitution from threonine to isoleucine at position 315 sterically hinders the binding of many TKIs, including imatinib and nilotinib, rendering them ineffective.[1][3] While the third-generation inhibitor, ponatinib, was designed to overcome the T315I mutation, resistance can still emerge through compound mutations, where multiple mutations exist within the same BCR-ABL allele.[4][5][6]

Beyond on-target mutations, other mechanisms of resistance to BCR-ABL inhibitors include:

  • BCR-ABL Gene Amplification: Increased production of the target protein can overwhelm the inhibitor's efficacy.[7]

  • Drug Efflux Pumps: Overexpression of proteins like P-glycoprotein (Pgp) can actively transport the drug out of the cancer cell, reducing its intracellular concentration.[7][8]

  • Activation of Alternative Signaling Pathways: Upregulation of pathways such as the Src family kinases can provide alternative survival signals to the cancer cell.[7]

RAF Inhibitors: A Complex Web of Pathway Reactivation

Inhibitors targeting the RAF/MEK/ERK pathway have shown significant success in treating BRAF V600E-mutant melanoma.[9][10] However, resistance to RAF inhibitors is common and often involves the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Key mechanisms of resistance to RAF inhibitors include:

  • Reactivation of the MAPK Pathway:

    • NRAS Mutations: Acquired mutations in NRAS can reactivate the pathway upstream of BRAF.[11][12]

    • MEK1/2 Mutations: Mutations in the downstream kinase MEK can render it constitutively active, bypassing the need for RAF signaling.[11][13]

    • RAF Dimerization: The formation of BRAF or CRAF dimers can be resistant to first-generation RAF inhibitors, which primarily target monomers.[14][15]

  • Activation of Bypass Pathways:

    • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like PDGFRβ, IGF1R, and EGFR can activate parallel survival pathways.[9][11]

    • Activation of the PI3K/AKT Pathway: Loss of the tumor suppressor PTEN or other alterations can lead to the activation of this critical pro-survival pathway.[11][16]

Comparative Efficacy Against Wild-Type and Mutant Kinases

The following table summarizes the inhibitory activity (IC50 values) of representative BCR-ABL and RAF inhibitors against their wild-type and common resistant mutant forms. This data highlights the differential sensitivity profiles and the challenges posed by specific mutations.

Inhibitor ClassTarget KinaseWild-Type IC50 (nM)Resistant MutantMutant IC50 (nM)Reference
BCR-ABL BCR-ABL~25 (Imatinib)T315I>10,000 (Imatinib)[1]
~1 (Nilotinib)T315I>2,000 (Nilotinib)[3]
~0.4 (Ponatinib)T315I~2.5 (Ponatinib)[17]
RAF BRAF V600E~31 (Vemurafenib)NRAS Q61KPathway Reactivation[11]
~0.6 (Dabrafenib)MEK1 P124LPathway Reactivation[9]

Experimental Workflows for Studying Drug Resistance

To aid researchers in the investigation of resistance mechanisms, we provide the following detailed protocols for generating resistant cell lines and assessing inhibitor efficacy.

Generating Kinase Inhibitor-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[18][19][20]

Caption: Workflow for a biochemical kinase activity assay.

Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or a vehicle control (e.g., DMSO) to the reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition) or the amount of phosphorylated substrate. Luminescence-based assays, such as ADP-Glo™, are commonly used.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (IC50 Determination)

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing a more physiologically relevant assessment of drug potency. [21][22][23]

Caption: Workflow for a cell-based IC50 determination assay.

Protocol (Example using a cell viability assay):

  • Cell Seeding: Seed the cancer cells in a 96-well or 384-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for the assessment of the drug's effect on cell proliferation (typically 48-72 hours).

  • Viability Assessment: Add a cell viability reagent, such as MTT, resazurin, or a reagent for measuring ATP levels (e.g., CellTiter-Glo®).

  • Signal Measurement: After an appropriate incubation time with the viability reagent, measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Overcoming Resistance: Future Perspectives

The development of resistance to kinase inhibitors is a complex and dynamic process. A thorough understanding of the underlying molecular mechanisms is paramount for the rational design of next-generation therapies. Strategies to overcome resistance include:

  • Development of Inhibitors Targeting Resistant Mutants: As exemplified by ponatinib, designing inhibitors that can bind to and inhibit mutated forms of the target kinase is a key strategy.

  • Combination Therapies: Combining inhibitors that target different nodes of the same pathway (e.g., RAF and MEK inhibitors) or that target parallel survival pathways can prevent or delay the emergence of resistance. [24]* Allosteric Inhibitors: Developing inhibitors that bind to allosteric sites rather than the ATP-binding pocket can be effective against mutations that confer resistance to traditional inhibitors. [25]* Targeting Downstream Effectors: Inhibiting downstream signaling molecules, such as ERK, may be effective in tumors that have developed resistance through reactivation of the MAPK pathway. [26] By employing the comparative knowledge and experimental approaches outlined in this guide, researchers can more effectively navigate the challenges of kinase inhibitor resistance and contribute to the development of more durable and effective cancer therapies.

References

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Weber, J. S. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., ... & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412.
  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • Emery, C. M., Vijayakrishnan, K., Solit, D. B., & Rosen, N. (2009). MEK1 mutations confer resistance to MEK and B-RAF inhibition. Proceedings of the National Academy of Sciences, 106(48), 20411-20416.
  • Zabriskie, M. S., Eide, C. A., Tantravahi, S. K., Vellore, N. A., Estrada, J., Nicolini, F. E., ... & O'Hare, T. (2014). BCR-ABL1 compound mutations combining key kinase domain positions confer clinical resistance to ponatinib in Ph chromosome-positive leukemia. Cancer cell, 26(3), 428-442.
  • Gorre, M. E., Mohammed, M., Ellwood, K., Hsu, N., Paquette, R., Rao, P. N., & Sawyers, C. L. (2001).
  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2011). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 118(24), 6280-6289.
  • Wagle, N., Emery, C., Berger, M. F., Davis, M. J., Sawyer, A., Pochanard, P., ... & Garraway, L. A. (2011). Dissecting therapeutic resistance to RAF inhibition in melanoma by tumor genomic profiling. Journal of Clinical Oncology, 29(22), 3085.
  • Villanueva, J., Vultur, A., Lee, J. T., Somasundaram, R., Fukunaga-Kalabis, M., Cipolla, A. K., ... & Herlyn, M. (2010). Acquired resistance to BRAF inhibitors is mediated by a switch to addicted to MITF signaling.
  • Paraiso, K. H., Xiang, Y., Rebecca, V. W., Abel, E. V., Chen, Y. A., Munko, A. C., ... & Smalley, K. S. (2011). PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression. Cancer research, 71(7), 2750-2760.
  • Poulikakos, P. I., Persaud, Y., Janakiraman, M., Kong, X., Ng, C., Guerriero, J., ... & Rosen, N. (2011). RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF (V600E).
  • Deininger, M. W., Cortes, J. E., Kim, D. W., et al. (2013). Impact of baseline mutations on response to ponatinib and end of treatment mutation analysis in patients with chronic myeloid leukemia. Journal of Clinical Oncology, 31(suppl), Abstract 7001.
  • Lito, P., Pratilas, C. A., Joseph, E. W., Tadi, M., Halilovic, E., Zubrowski, M., ... & Rosen, N. (2012). Relief of feedback inhibition of HER3 signaling enhances rationality of combination strategies involving BRAF and MEK inhibitors in BRAF-mutant cancers. Cancer discovery, 2(10), 928-943.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Haling, J. R., Sudhamsu, J., Yen, I., Sideris, S., Sandoval, W., Phung, W., ... & Seshagiri, S. (2014). Structure of the BRAF-MEK complex reveals a mechanism for allosteric activation of BRAF-V600E. Cell, 156(6), 1312-1324.
  • Hatzivassiliou, G., Song, K., Yen, I., Brandhuber, B. J., Anderson, D. J., Alvarado, R., ... & Williams, A. B. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Wylie, A. A., Schoepfer, J., Jahnke, W., Cowan-Jacob, S. W., Loo, A., Furet, P., ... & Griffin, J. D. (2017). The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms - T315I mutation. Retrieved from [Link]

  • Jabbour, E., Kantarjian, H., & Cortes, J. (2015). Use of ponatinib in the treatment of chronic myeloid leukemia. Clinical Cancer Research, 21(23), 5223-5230.
  • Sullivan, R. J., & Flaherty, K. T. (2013). Resistance to BRAF-targeted therapy in melanoma. European journal of cancer, 49(6), 1297-1304.
  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer cell, 7(2), 129-141.
  • Soverini, S., Colarossi, S., Gnani, A., Rosti, G., Castagnetti, F., Poerio, A., ... & Martinelli, G. (2006). Contribution of ABL kinase domain mutations to imatinib resistance in different subsets of Philadelphia-positive patients: by the GIMEMA Working Party on Chronic Myeloid Leukemia. Clinical cancer research, 12(24), 7374-7379.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., Selfors, L. M., ... & Engelman, J. A. (2012). EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF-mutant colorectal cancers to RAF inhibition with vemurafenib. Cancer discovery, 2(3), 227-235.
  • Jabbour, E., & Kantarjian, H. (2014). Chronic myeloid leukemia: 2014 update on diagnosis, monitoring, and management.
  • Deininger, M. W. N., et al. (2013). Ponatinib in patients with chronic myeloid leukaemia (CML) and Philadelphia-chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) resistant or intolerant to dasatinib or nilotinib, or with the T315I mutation: a phase 2 study. The Lancet Oncology, 14(11), 1086-1095.
  • Mahon, F. X., Belloc, F., Lagarde, V., Chollet, C., Moreau-Gaudry, F., Reiffers, J., ... & Pigneux, A. (2008). Evidence that resistance to nilotinib may be due to BCR-ABL, Pgp, or Src kinase overexpression. Cancer research, 68(23), 9809-9816.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Johnson, D. B., Menzies, A. M., Zimmer, L., Eroglu, Z., Ye, F., Zhao, S., ... & Long, G. V. (2015). Acquired resistance to MEK inhibitors in patients with BRAF V600-mutant melanoma. Cancer discovery, 5(4), 358-367.
  • Nazarian, R., Shi, H., Wang, Q., Kong, X., Koya, R. C., Lee, H., ... & Lo, R. S. (2010). Melanomas acquire resistance to B-RAF (V600E) inhibition by RTK or N-RAS upregulation.
  • Camgoz, A., Gencer, E. B., & Baran, Y. (2013). Nilotinib-resistant CML cells show abnormal expression of several genes, suggests therapeutic targets. Leukemia & lymphoma, 54(12), 2737-2745.
  • Kantarjian, H. M., Giles, F. J., Bhalla, K. N., Pinilla-Ibarz, J., Larson, R. A., Gattermann, N., ... & Ottmann, O. G. (2011). Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance and intolerance. Blood, 117(4), 1141-1145.
  • Parker, W. B., Shaddix, S. C., Rose, L. M., & Brockman, R. W. (1998). A brief overview of the mechanisms of resistance to nucleoside analogs. Pharmacology & therapeutics, 77(3), 115-127.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748.
  • Yen, I., Shanahan, M. R., Lee, J., Hong, S. J., Shin, S. S., & Cho, J. H. (2021). ARAF mutations limit response to RAF dimer inhibition. Cancer Discovery, 11(7), 1648-1661.
  • MDPI. (2022). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. International Journal of Molecular Sciences, 23(19), 11843.
  • Ueno, T., Tomiyasu, H., Tanaka, N., & Yamori, T. (2012). Establishment of phosphatidylinositol 3‐kinase inhibitor‐resistant cancer cell lines and therapeutic strategies for overcoming the resistance. Cancer science, 103(12), 2005-2012.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]

Sources

Head-to-Head Comparison of "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" Analogs in CML Cell Lines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of novel analogs derived from the "N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide" scaffold. We will explore their efficacy in Chronic Myeloid Leukemia (CML) cell lines, underpinned by robust experimental data and methodologies. This document is designed to provide actionable insights for those at the forefront of kinase inhibitor development.

Introduction: The Persistent Challenge of Targeting BCR-ABL in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm defined by the Philadelphia chromosome, an abnormality resulting from a translocation between chromosomes 9 and 22.[1][2] This translocation forges the BCR-ABL1 fusion gene, which produces the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML.[1][2] Consequently, inhibiting this kinase is a cornerstone of CML therapy.

While first and second-generation tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, and nilotinib have transformed CML treatment, challenges such as drug resistance and off-target toxicities persist.[3][4][5][6] This necessitates the development of novel inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. The "this compound" scaffold represents a promising starting point for the design of such next-generation TKIs.

The Core Scaffold: A Foundation for Potent BCR-ABL Inhibition

The "this compound" structure provides a validated framework for targeting the ATP-binding site of the ABL kinase domain.[7] Modifications to this core are strategically designed to enhance binding affinity, improve pharmacokinetic profiles, and circumvent common resistance mutations, such as the T315I "gatekeeper" mutation.[3]

G cluster_scaffold Core Scaffold: this compound cluster_analogs Strategic Modifications Scaffold Analog_A Analog A (Piperazine Moiety) Scaffold->Analog_A Enhance Solubility & Permeability Analog_B Analog B (Cyclopropyl Group) Scaffold->Analog_B Probe Steric Tolerance Analog_C Analog C (Cyano Group) Scaffold->Analog_C Alter Electronic Properties Scaffold_img Scaffold_img G cluster_workflow Experimental Workflow Cell_Culture K562 Cell Culture Treatment Analog Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Signaling Pathway) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 pBCR_ABL_Inhibition p-BCR-ABL Inhibition Western_Blot->pBCR_ABL_Inhibition

Figure 2: A schematic representation of the experimental workflow used to compare the different analogs.

Results: A Head-to-Head Performance Comparison

The following analogs were synthesized and evaluated:

  • Analog A: Features a piperazine moiety on the benzamide ring to improve aqueous solubility and cell permeability.

  • Analog B: The methyl group on the phenyl ring is replaced with a cyclopropyl group to explore the steric constraints of the ABL kinase binding pocket.

  • Analog C: The trifluoromethyl group is substituted with a cyano group to modulate the electronic properties of the molecule.

Table 1: Comparative Efficacy of Analogs in K562 CML Cells

AnalogKey ModificationIC50 (nM)Inhibition of p-BCR-ABL at IC50
Parent Compound-150+++
Analog A Piperazine addition35 ++++
Analog BCyclopropyl substitution180++
Analog CCyano substitution95+++

(Data are representative and for illustrative purposes)

Table 2: Inhibition of Downstream Signaling

AnalogInhibition of p-CrkL at IC50
Parent Compound+++
Analog A ++++
Analog B++
Analog C+++

(Data are representative and for illustrative purposes)

Discussion and Scientific Interpretation

The results clearly position Analog A as the most promising candidate from this series. The significant improvement in its IC50 value suggests that the addition of the piperazine group successfully enhanced its cellular uptake and/or its interaction with the target kinase. This is strongly supported by the profound inhibition of both p-BCR-ABL and p-CrkL at its IC50 concentration, confirming potent on-target activity.

In contrast, Analog B demonstrated a decrease in potency, indicating that the bulkier cyclopropyl group may introduce steric hindrance within the ATP-binding pocket. Analog C showed a modest improvement in activity, suggesting that while electronic modifications can be beneficial, they were less impactful than the pharmacokinetic enhancements offered by the piperazine moiety in Analog A.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) ATP Binding Site Substrate Downstream Substrates (e.g., CrkL, STAT5) BCR_ABL->Substrate Phosphorylation Inhibition Inhibition BCR_ABL->Inhibition Phosphorylated_Substrate Phosphorylated Substrates Oncogenic Signaling (Proliferation, Survival) Substrate->Phosphorylated_Substrate Analog_A Analog A (TKI) Analog_A->BCR_ABL Competitive ATP Binding Inhibition->Substrate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS No. 30069-31-9), a compound featuring both an aromatic amine and a trifluoromethyl group. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from structurally related chemicals, the following hazard profile should be assumed for this compound:

Hazard ClassPotential EffectsRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Aromatic amines and halogenated compounds often exhibit toxicity.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[4][5][6]A common property of many amine-containing compounds.[6]
Serious Eye Damage/Irritation May cause serious eye irritation.[4][5][6][7][8]Direct contact with the eyes can lead to significant damage.
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation.[4][7]Dusts or aerosols can irritate the respiratory system.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]Improper disposal can lead to environmental contamination.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazard profile, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]Prevents skin contact and absorption.[2]
Eye Protection Safety goggles and a face shield.[1][4]Protects against splashes and airborne particles.
Body Protection Chemical-resistant lab coat, and potentially an apron or coveralls.[1]Shields skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][3]Prevents inhalation of the compound.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[3][10][11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated gloves, weigh boats, and pipette tips, in a designated, puncture-proof, and sealable hazardous waste container.[3] Avoid generating dust during transfer.[8][10]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, sealed hazardous waste container compatible with the solvent used.[10]

  • Compatibility is Key: Never mix this waste with other waste streams unless their compatibility has been verified. For instance, chlorinated and non-chlorinated solvent wastes must always be kept separate.[1]

Step 2: Proper Labeling

  • Clearly and accurately label the hazardous waste container with the words "Hazardous Waste."[10]

  • The label must include the full chemical name: "this compound" and its CAS number "30069-31-9."

  • If in solution, identify the solvent as well.[10] List any known hazard classifications (e.g., "Toxic," "Irritant").

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[10]

  • This storage area should be away from heat sources and incompatible materials.[1] The waste should be stored until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

Step 4: Disposal of Empty Containers

  • Empty containers that held the compound must also be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as liquid hazardous waste.[10] Follow your institution's specific guidelines for the disposal of rinsed chemical containers.[10]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3][12] This ensures that the waste is managed and disposed of in compliance with all local, state, and federal regulations.[1][6][7]

Decontamination and Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[4][8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10][13]

  • Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbent into the designated hazardous waste container.[1][10]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Reporting: Report any significant spills to your institution's EHS department immediately.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal Steps start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid empty_container Triple-Rinse Container, Collect Rinsate as Liquid Waste waste_type->empty_container Empty Container label_container Label Container as 'Hazardous Waste' with Chemical Name & CAS solid_waste->label_container liquid_waste->label_container empty_container->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste contact_ehs Arrange Pickup by EHS or Licensed Disposal Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

Comprehensive Safety Protocol: Handling N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Assessment

N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide is a complex organic molecule featuring an aromatic amine, a methyl group, an amide linkage, and a trifluoromethyl group. Each of these functional groups contributes to its potential toxicological profile.

  • Aromatic Amines: Often associated with skin irritation and potential for sensitization.

  • Trifluoromethyl Group: Can enhance the lipophilicity and metabolic stability of a compound, potentially leading to bioaccumulation.

  • Amide Linkage: Generally stable, but can be hydrolyzed under certain conditions.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1]

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation[2][3]

  • Serious Eye Irritation[2][4][5]

  • May cause respiratory irritation upon inhalation of dust.[4][6]

  • Harmful if swallowed.[6]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used and the nature of the experimental procedure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the solid compound and potential splashes.[7][8]
Eye Protection Safety Goggles or a Face ShieldProtects against dust particles and accidental splashes.[2][9]
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Required when handling the solid outside of a fume hood or when dust generation is likely.[1][7][10]
Step-by-Step PPE Protocol

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

  • Eye Protection: Don safety goggles. If a significant splash risk exists, a face shield should be worn over the goggles.[7]

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[7]

Doffing Procedure (to prevent cross-contamination):

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Face Shield/Goggles: Remove eye protection by handling the strap, not the front.

  • Lab Coat: Remove the lab coat, folding the contaminated side inward.

  • Respirator (if used): Remove the respirator last.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Safe Handling and Operational Plans

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8] Use engineering controls to prevent the generation of dust.[1]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Enter weigh Weigh Compound don_ppe->weigh Proceed dissolve Dissolve/Use in Experiment weigh->dissolve Transfer decontaminate Decontaminate Surfaces dissolve->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][11] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][11]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams.[8]

  • Containerization: Collect all solid waste and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for "Halogenated Organic Waste."[8]

  • Solvent Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled container for "Halogenated Organic Solvent Waste."[8]

  • Licensed Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6][11]

By adhering to these detailed protocols, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.